cis-3-(Boc-aminomethyl)cyclobutylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBOBKSGLYQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145774 | |
| Record name | Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-81-0, 1334499-53-4 | |
| Record name | Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereospecific Synthesis of 1,3-Disubstituted Cyclobutane Amines
Abstract
The 1,3-disubstituted cyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer conformational rigidity and improved metabolic stability, and to serve as a three-dimensional bioisostere for aromatic and other cyclic systems.[1][2] The stereospecific introduction of amine functionalities at the 1 and 3 positions presents a formidable synthetic challenge, yet unlocks access to a rich chemical space for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the stereospecific synthesis of 1,3-disubstituted cyclobutane amines. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering you to navigate the complexities of small-ring synthesis with confidence.
The Strategic Importance of 1,3-Disubstituted Cyclobutane Amines in Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain of approximately 26 kcal/mol, is now a sought-after structural unit in drug design.[2] Its puckered conformation allows for the precise spatial orientation of substituents, a critical factor for optimizing ligand-receptor interactions.[1] Specifically, the 1,3-disubstitution pattern offers a pseudo-linear arrangement of functional groups, mimicking the geometry of para-substituted phenyl rings while introducing a desirable three-dimensional character that can enhance binding affinity and selectivity.[1] The incorporation of amine functionalities at these positions provides crucial hydrogen bonding capabilities and opportunities for salt formation, which are paramount for modulating pharmacokinetic and pharmacodynamic properties.
Core Synthetic Strategies: A Mechanistic and Practical Overview
The stereocontrolled synthesis of 1,3-disubstituted cyclobutane amines can be broadly categorized into two main approaches: (A) construction of the cyclobutane core with subsequent introduction of the amine functionality , and (B) direct formation of the cyclobutane ring from nitrogen-containing precursors . The choice of strategy is often dictated by the desired stereochemistry (cis vs. trans), the nature of the other substituent, and the scalability of the synthetic route.
Strategy A: Cyclobutane Ring Formation Followed by Amination
This is a versatile and widely employed approach that leverages well-established methods for cyclobutane synthesis, followed by stereospecific installation of the amine group(s).
The [2+2] cycloaddition, a reaction that forms a four-membered ring from two two-atom components, is arguably the most powerful tool for constructing the cyclobutane skeleton.[3][4] These reactions can be initiated by light (photochemical), heat (thermal), or transition metal catalysis, with each modality offering distinct advantages in terms of substrate scope and stereochemical control.
-
Photochemical [2+2] Cycloaddition: This method involves the photoexcitation of an alkene to an excited state, which then reacts with a ground-state alkene to form the cyclobutane ring.[4][5] The stereochemical outcome is often governed by the Woodward-Hoffmann rules, which predict a suprafacial-suprafacial approach for the photo-excited reaction.[6] However, the diastereoselectivity (cis/trans) can be influenced by steric and electronic factors of the substituents.[7]
-
Causality Behind Experimental Choices: Photochemical cycloadditions are particularly useful for the synthesis of highly substituted or strained cyclobutanes that may be inaccessible via thermal methods. The choice of a photosensitizer, such as thioxanthone, can be crucial for reactions involving substrates that do not efficiently absorb UV light, by facilitating energy transfer to the alkene.[8]
-
Workflow for a Typical Photochemical [2+2] Cycloaddition
Caption: General workflow for a photochemical [2+2] cycloaddition experiment.
-
Thermal [2+2] Cycloaddition: While thermally allowed [2+2] cycloadditions of two simple alkenes are generally forbidden by the Woodward-Hoffmann rules, they can be achieved with activated alkenes such as ketenes.[2] These reactions often proceed through a concerted, antarafacial-suprafacial transition state.
-
Catalytic [2+2] Cycloaddition: The use of transition metal catalysts, often in conjunction with chiral ligands, has revolutionized the field, enabling highly enantioselective and diastereoselective [2+2] cycloadditions under mild conditions.[4] Lewis acid catalysts can also be employed to promote these reactions, often influencing the stereochemical outcome.[5]
Once the 1,3-disubstituted cyclobutane core is established, the amine functionality can be introduced through a variety of stereospecific transformations.
-
Reductive Amination of 1,3-Cyclobutanediones: This is a highly effective method for the synthesis of cis- and trans-1,3-diaminocyclobutanes. The stereochemical outcome is largely dependent on the choice of reducing agent and reaction conditions. For example, catalytic hydrogenation over a heterogeneous catalyst often favors the formation of the cis-isomer, while the use of bulky hydride reagents can lead to the trans-isomer.
Table 1: Diastereoselective Reduction of a Cyclopentane-1,3-dione (Illustrative Example)
Entry Reducing Agent Catalyst Solvent Temperature (°C) Diastereomeric Ratio (cis:trans) Yield (%) 1 H₂ (50 bar) 5% Ru/C Isopropanol 160 95:5 85 2 H₂ (80 bar) 5% Ru/C Isopropanol 100 90:10 92 | 3 | NaBH₄ | - | Methanol | 0 | 30:70 | 88 |
Data synthesized from multiple sources for illustrative purposes, demonstrating the influence of reaction conditions on stereoselectivity.[9]
-
Curtius and Hofmann Rearrangements: These classical named reactions provide reliable methods for the conversion of carboxylic acids or primary amides, respectively, into primary amines with the loss of one carbon atom.[10][11] The Curtius rearrangement, which proceeds through an acyl azide and an isocyanate intermediate, is particularly advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups.[12][13][14] The rearrangement step is known to proceed with retention of configuration at the migrating carbon, making it a powerful tool for stereospecific synthesis.[15]
Mechanism of the Curtius Rearrangement
Caption: Key steps in the Curtius rearrangement for amine synthesis.
Strategy B: Direct Cycloaddition with Nitrogen-Containing Precursors
This approach offers a more convergent route to cyclobutane amines by incorporating the nitrogen atom into one of the cycloaddition partners.
-
[2+2] Cycloaddition of Enamines or Imines: Enamines and imines can participate in [2+2] cycloadditions with electron-deficient alkenes or ketenes to afford cyclobutane amine derivatives directly. The stereoselectivity of these reactions is often influenced by the nature of the substituents on both reaction partners.
-
Iron-Catalyzed [2+2] Cycloaddition of Allyl Amines: Recent advances have demonstrated the use of iron catalysts to promote the intermolecular [2+2] cycloaddition of allyl amines, providing a direct route to functionalized cyclobutane amines.[16]
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized for specific substrates and scales.
General Protocol for Photochemical [2+2] Cycloaddition of an Alkene with a Maleimide[8]
-
In a quartz reaction vessel, dissolve the alkene (2.0 equiv.) and the N-substituted maleimide (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂).
-
If necessary, add a photosensitizer (e.g., thioxanthone, 10-20 mol%).
-
Seal the vessel and deoxygenate the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Irradiate the stirred reaction mixture with a suitable UV lamp (e.g., 370 nm for N-alkyl maleimides or 440 nm for N-aryl maleimides with a sensitizer) at a controlled temperature (e.g., room temperature).[8]
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.
General Protocol for Curtius Rearrangement of a Cyclobutane Carboxylic Acid[12][13]
-
To a solution of the cyclobutane carboxylic acid (1.0 equiv.) in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA, 1.1 equiv.) and a base (e.g., triethylamine, 1.2 equiv.).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the formation of the isocyanate intermediate by IR spectroscopy (strong absorption around 2250-2275 cm⁻¹).
-
After the complete formation of the isocyanate, add a nucleophile to trap it. For the synthesis of the primary amine, carefully add water and continue heating to effect hydrolysis and decarboxylation. Alternatively, add an alcohol (e.g., tert-butanol) to form a Boc-protected amine.[17]
-
After the reaction is complete, cool the mixture to room temperature and perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Stereochemical Characterization
The unambiguous determination of the stereochemistry of 1,3-disubstituted cyclobutane amines is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) are indispensable tools for this purpose.
-
NMR Spectroscopy: The relative stereochemistry (cis or trans) of 1,3-disubstituted cyclobutanes can often be determined by analyzing the coupling constants (J-values) between the cyclobutane ring protons in the ¹H NMR spectrum.[18] In general, the vicinal coupling constants between cis protons are different from those between trans protons.[16] Nuclear Overhauser Effect (NOE) experiments can also provide valuable information about the spatial proximity of substituents, aiding in the stereochemical assignment.
-
Chiral HPLC: For chiral 1,3-disubstituted cyclobutane amines, chiral HPLC is the method of choice for determining the enantiomeric excess (ee).[19][20] The choice of the chiral stationary phase (CSP) is critical, with polysaccharide-based and cyclofructan-based CSPs being particularly effective for the separation of chiral amines.
Conclusion and Future Outlook
The stereospecific synthesis of 1,3-disubstituted cyclobutane amines is a dynamic and evolving field of research. While established methods such as [2+2] cycloadditions and functional group transformations remain central to the synthetic chemist's toolbox, the development of novel catalytic systems and more convergent synthetic strategies continues to push the boundaries of what is possible. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers embarking on the synthesis of these valuable building blocks, ultimately contributing to the discovery of the next generation of therapeutics. The increasing demand for three-dimensional scaffolds in drug discovery will undoubtedly fuel further innovation in the stereoselective synthesis of cyclobutane derivatives, with a particular emphasis on scalability, sustainability, and the development of even more efficient and selective catalytic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Synthetic Approaches to Small- and Medium-Size Aza-Heterocycles in Aqueous Media [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. Curtius Rearrangement [organic-chemistry.org]
- 14. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 20. benchchem.com [benchchem.com]
synthesis of cis-cyclobutane diamine building blocks
An In-Depth Technical Guide to the Synthesis of cis-Cyclobutane Diamine Building Blocks
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclobutane motif, a strained four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its rigid, puckered conformation offers a unique tool for chemists to enforce specific spatial arrangements of pharmacophoric groups, enhance metabolic stability, and explore novel chemical space beyond traditional flat, aromatic systems.[1][3] Among the diverse array of cyclobutane derivatives, the cis-1,3-diamine scaffold is of particular importance. It serves as a sterically constrained, three-dimensional building block that can replace more flexible diamine units, locking a molecule into a bioactive conformation and improving properties like potency and selectivity.[4][5][6] However, the construction of these stereochemically defined structures is non-trivial due to the inherent ring strain and the need for precise control over substituent orientation.[7][8] This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing cis-cyclobutane diamine building blocks, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven experimental protocols, and illustrate the strategic value of this unique scaffold in contemporary drug discovery.
The Strategic Value of the cis-Cyclobutane Core in Medicinal Chemistry
The utility of the cyclobutane ring stems from its distinct structural and electronic properties compared to more common acyclic or larger cyclic systems.
-
Conformational Rigidity : Unlike flexible alkanes or larger rings like cyclohexane, the cyclobutane ring exists in a puckered conformation that significantly restricts the rotational freedom of its substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.
-
Three-Dimensionality (sp³-Richness) : The drive to move away from flat, sp²-heavy molecules, which often suffer from poor solubility and metabolic liabilities, has made sp³-rich scaffolds like cyclobutanes highly attractive.[2] They allow for the precise projection of functional groups into three-dimensional space, enabling optimal interactions within complex protein binding pockets.
-
Bioisosteric Replacement : The cyclobutane unit can serve as a bioisostere for other chemical groups. For instance, it can replace a gem-dimethyl group to explore specific hydrophobic pockets or substitute an alkene to prevent cis/trans isomerization and improve metabolic stability.[1][3]
The cis-1,3-diamine substitution pattern is particularly powerful. It presents two amino groups on the same face of the ring in a defined spatial relationship, making it an ideal scaffold for constructing ligands for targets that require a specific vectoral presentation of hydrogen bond donors or points of attachment.
Core Synthetic Strategies for Stereocontrolled Cyclobutane Construction
The primary challenge in synthesizing cis-1,3-diaminocyclobutane is the stereocontrolled formation of the four-membered ring itself. Several key strategies have proven effective, often starting from commercially available precursors and building complexity in a controlled manner.
Strategy A: Malonate Alkylation for a Versatile Dicarboxylate Intermediate
A classical and robust method for constructing the cyclobutane core involves the double alkylation of diethyl malonate. This approach generates a cyclobutane-1,1-dicarboxylate, a key intermediate that can be further elaborated to the desired diamine. This method is particularly suitable for multigram scale-up.[4][5][6]
The core logic is a two-step nucleophilic substitution. Diethyl malonate is first deprotonated to form a soft enolate, which is then alkylated with a bifunctional electrophile like 1-bromo-3-chloropropane. A second, intramolecular alkylation, driven by a strong base, closes the four-membered ring.
Caption: Workflow for cyclobutane synthesis via malonate alkylation.
The resulting dicarboxylic acid is a crucial branching point. The two acid functionalities can be converted into amines via a Curtius rearrangement . This reaction proceeds through an acyl azide and an isocyanate intermediate, which is then hydrolyzed to yield the primary amine. While this route produces a mixture of cis and trans isomers, they are often separable by chromatography or crystallization.
Strategy B: Diastereoselective Reduction from a Ketone Precursor
An alternative and highly effective strategy begins with a commercially available ketone, such as 3-oxocyclobutanecarboxylic acid. This approach offers a more direct path to 1,3-disubstituted systems and allows for powerful stereocontrol during reduction steps.
A key example is the synthesis of a cis-1,3-disubstituted cyclobutane scaffold developed for the ROR-γt inverse agonist TAK-828F.[9] This synthesis hinges on the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.
Caption: Stereocontrolled synthesis via reduction of an exocyclic alkene.
The Knoevenagel condensation between the starting ketone and Meldrum's acid forms a highly activated exocyclic double bond.[9] Subsequent reduction with a hydride reagent like sodium borohydride (NaBH₄) proceeds with high diastereoselectivity, with the hydride preferentially attacking from the less sterically hindered face to yield the desired cis product.[9] This method provides excellent control over the relative stereochemistry of the 1,3-substituents.
Strategy C: [2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful method for directly forming four-membered rings from two alkene units.[10][11] This reaction, typically initiated by UV light, proceeds through a diradical intermediate. While intermolecular versions can suffer from regioselectivity issues, intramolecular [2+2] cycloadditions are highly efficient for creating bicyclic systems, which can then be cleaved to reveal a stereodefined cyclobutane. The stereochemistry of the product is often dictated by the geometry of the starting materials and the stability of the intermediate diradical, frequently favoring cis-fused rings.[11][12]
Caption: General mechanism of a [2+2] photocycloaddition reaction.
Installation of Amine Functionality: Key Methodologies
With a stereodefined cyclobutane core in hand, the next critical phase is the efficient and selective installation of the amine groups.
From Carboxylic Acids: The Curtius Rearrangement
As mentioned in Strategy A, the Curtius rearrangement is a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom (as CO₂).
Protocol: General Procedure for Curtius Rearrangement
-
Acid Chloride Formation: The cyclobutane dicarboxylic acid is treated with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF at room temperature to form the diacyl chloride.
-
Acyl Azide Formation: The crude diacyl chloride is dissolved in a solvent like acetone or THF and treated with an aqueous solution of sodium azide (NaN₃) at 0°C. The reaction is carefully monitored for gas evolution.
-
Rearrangement to Isocyanate: The resulting acyl azide is extracted and gently heated in an inert, high-boiling solvent such as toluene. This induces the rearrangement, releasing N₂ gas and forming the diisocyanate.
-
Hydrolysis to Amine: The isocyanate is hydrolyzed by heating with aqueous acid (e.g., HCl) to afford the diamine salt, which can be neutralized to yield the free cis-1,3-diaminocyclobutane.
From Ketones: Reductive Amination
When starting from a ketone precursor like 3-oxocyclobutanecarboxylic acid, reductive amination is the most direct route to introduce an amine.
Protocol: General Procedure for Reductive Amination
-
Imine/Enamine Formation: The ketone is dissolved in a suitable solvent (e.g., methanol) and treated with an ammonia source (like ammonium acetate) or a primary amine (like benzylamine, which can be later deprotected).[13]
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is added to the mixture.[13] These reagents selectively reduce the protonated imine intermediate over the ketone starting material.
-
Workup and Deprotection: The reaction is quenched, and the product is isolated. If a protecting group like benzyl was used, it is typically removed by catalytic hydrogenation (H₂, Pd/C). The stereochemical outcome (cis vs. trans) is highly dependent on the substrate and reaction conditions, often requiring careful optimization.
Summary of Synthetic Routes and Data
The choice of synthetic strategy depends on the desired scale, available starting materials, and the need for specific substitution patterns.
| Strategy | Key Starting Material(s) | Key Intermediate | Stereocontrol Method | Advantages | Challenges |
| Malonate Alkylation | Diethyl malonate, 1,3-dihalopropane | Cyclobutane-1,1-dicarboxylate | Separation of diastereomers | Scalable, uses inexpensive reagents | Often produces isomer mixtures requiring separation |
| Diastereoselective Reduction | 3-Oxocyclobutanecarboxylic acid | Cyclobutylidene derivative | Substrate-controlled facial reduction | Excellent stereoselectivity for cis isomer | May require multi-step synthesis of precursor |
| [2+2] Photocycloaddition | Dienes or two alkene units | Bicyclic intermediate | Reaction topology (intramolecular) | Direct formation of C-C bonds | Requires specialized photochemical equipment; regioselectivity can be an issue |
| Reductive Amination | Cyclobutanone derivative | Imine/Enamine | Reagent and substrate control | Direct conversion of ketone to amine | Stereoselectivity can be variable and require optimization |
Conclusion and Future Outlook
The is a mature field with several robust and reliable strategies at the disposal of the medicinal chemist. Classical methods based on malonate chemistry and modern approaches leveraging diastereoselective reductions provide scalable access to these valuable scaffolds. The conformational rigidity and precise vectoral presentation of functional groups offered by the cis-1,3-diamine motif ensure its continued importance in the design of next-generation therapeutics.
Future advancements will likely focus on increasing efficiency and expanding the diversity of available building blocks. Emerging areas such as C-H functionalization offer the tantalizing prospect of directly installing functionality onto a pre-formed cyclobutane ring, bypassing traditional functional group interconversions.[7][14] Furthermore, the application of biocatalysis and enzymatic methods may provide novel, highly stereoselective routes to chiral cyclobutane derivatives, further enriching the synthetic toolbox for drug discovery professionals.[15][16]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives | ScholarWorks [scholarworks.calstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. baranlab.org [baranlab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sciencemadness Discussion Board - Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1) - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2010007202A1 - Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Characterization of cis-3-(Boc-aminomethyl)cyclobutylamine
This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of cis-3-(Boc-aminomethyl)cyclobutylamine. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the principles and practical aspects of acquiring and interpreting the NMR data for this compound.
Introduction
This compound, with the IUPAC name tert-butyl N-[(cis-3-aminocyclobutyl)methyl]carbamate, is a valuable building block in medicinal chemistry and materials science.[1] Its rigid cyclobutane core and orthogonally protected amino functionalities make it a versatile scaffold for the synthesis of complex molecules with defined spatial orientations. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this molecule, providing a framework for its unambiguous characterization.
Molecular Structure and Numbering Scheme
To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for the atoms in this compound.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the Boc protecting group, the cyclobutane ring, and the aminomethyl bridge. Due to the cis stereochemistry, the cyclobutane ring is conformationally constrained, leading to potentially complex splitting patterns for the ring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| H₈, H₉, H₁₀ | ~1.44 | s | 9H | - | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| H₂ₐ, H₄ₐ (axial) | ~1.60 - 1.75 | m | 2H | - | Shielded axial protons on the cyclobutane ring. |
| H₂ₑ, H₄ₑ (equatorial) | ~2.00 - 2.15 | m | 2H | - | Deshielded equatorial protons on the cyclobutane ring. |
| H₁ | ~2.20 - 2.35 | m | 1H | - | Methine proton adjacent to the aminomethyl group. |
| H₃ | ~3.20 - 3.35 | m | 1H | - | Methine proton bearing the amino group. |
| H₅ | ~3.05 - 3.15 | t | 2H | ~6.5 | Methylene protons adjacent to the Boc-protected nitrogen, expected to be a triplet due to coupling with the NH proton. |
| NH (Boc) | ~4.80 - 5.00 | br s | 1H | - | Broad singlet for the carbamate proton. |
| NH₂ | ~1.50 - 2.50 | br s | 2H | - | Broad singlet for the primary amine protons; chemical shift can vary with concentration and solvent. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. The symmetry of the cis-substituted cyclobutane ring will influence the number of distinct carbon signals.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₈, C₉, C₁₀ | ~28.4 | Characteristic signal for the methyl carbons of the tert-butyl group. |
| C₂, C₄ | ~32.0 - 34.0 | Methylene carbons of the cyclobutane ring. Due to the cis substitution, these may be equivalent or have very similar chemical shifts. |
| C₁ | ~38.0 - 40.0 | Methine carbon of the cyclobutane ring attached to the aminomethyl group. |
| C₃ | ~45.0 - 47.0 | Methine carbon of the cyclobutane ring bearing the primary amino group. |
| C₅ | ~44.0 - 46.0 | Methylene carbon of the aminomethyl bridge. |
| C₇ | ~79.1 | Quaternary carbon of the tert-butyl group attached to the oxygen. |
| C₆ | ~156.0 | Carbonyl carbon of the Boc protecting group. |
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for acquiring high-quality NMR data for this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Identify the chemical shifts of all signals in the ¹³C spectrum.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Boc-Protected Cyclobutylamine
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, valued for its stability and ease of removal under specific acidic conditions.[1][2][3][4] Its application in masking the reactivity of primary and secondary amines, such as in cyclobutylamine, is critical in the multi-step synthesis of complex molecules, particularly in pharmaceutical development.[5][6] This guide provides a comprehensive technical overview of the mass spectrometry analysis of Boc-protected cyclobutylamine. We will delve into the principles of ionization, characteristic fragmentation patterns, and provide field-proven insights for obtaining high-quality, interpretable mass spectra. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of Boc-protected intermediates.
Introduction: The Significance of Boc-Protected Cyclobutylamine
Cyclobutylamine moieties are increasingly incorporated into drug candidates due to their unique conformational constraints and metabolic stability. The Boc protecting group facilitates the selective modification of other functional groups within a molecule by temporarily rendering the cyclobutylamine's nitrogen non-nucleophilic.[7][8] Accurate and detailed mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and structural confirmation of these vital synthetic intermediates.
The introduction of the bulky, nonpolar Boc group significantly alters the physicochemical properties of the parent cyclobutylamine, increasing its lipophilicity and molecular weight.[9] This has direct implications for the choice of analytical methodology, from sample preparation to the selection of the most appropriate ionization technique.
Foundational Principles of Mass Spectrometry for Boc-Protected Compounds
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like Boc-protected cyclobutylamine, the choice of ionization method is critical to preserve the integrity of the molecule while inducing informative fragmentation for structural elucidation.
Ionization Techniques: A Comparative Analysis
The selection of an appropriate ionization technique is dictated by the analyte's polarity and thermal stability. For Boc-protected cyclobutylamine, "soft" ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.
-
Electrospray Ionization (ESI): ESI is exceptionally well-suited for polar molecules and is a common choice for carbamates.[10][11][12] It typically generates protonated molecules, [M+H]+, and can be readily coupled with liquid chromatography (LC-MS) for the analysis of complex reaction mixtures.[13]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is advantageous for less polar compounds and is also compatible with LC-MS.[10] It can be a viable alternative to ESI, particularly if the analyte exhibits poor ionization efficiency in ESI.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While excellent for biomolecules, MALDI can sometimes lead to the cleavage of acid-labile protecting groups, like Boc, depending on the matrix used.[14]
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that causes extensive fragmentation. While this can provide detailed structural information, the molecular ion may be weak or absent.[15][16] Furthermore, the thermal lability of the Boc group can lead to pyrolysis in the GC injection port, potentially generating misleading results.[17]
For routine analysis and confirmation of Boc-protected cyclobutylamine, ESI is the recommended ionization technique due to its soft nature and high sensitivity for this class of compounds.
Experimental Workflow: From Sample to Spectrum
A well-defined experimental workflow is crucial for obtaining reproducible and high-quality mass spectra. The following diagram and protocol outline the key steps in the analysis of Boc-protected cyclobutylamine.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc | BroadPharm [broadpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. benchchem.com [benchchem.com]
- 10. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 11. Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architecture: A Technical Guide to the Conformational Analysis of Cis-3-(Aminomethyl)cyclobutane Derivatives in Drug Discovery
Abstract
The cyclobutane ring, a motif once considered a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry.[1] Its inherent strain and non-planar, puckered geometry offer a unique three-dimensional presentation of substituents, making it an attractive "escape from flatland" in drug design.[2] This guide provides an in-depth technical exploration of the conformational analysis of a particularly relevant subclass: cis-3-(aminomethyl)cyclobutane derivatives. We will delve into the fundamental principles governing the puckered nature of the cyclobutane ring, the nuanced conformational preferences of its cis-1,3-disubstituted variants, and the critical role of intramolecular interactions. This analysis is crucial for researchers, scientists, and drug development professionals seeking to leverage this scaffold to optimize ligand-receptor interactions and enhance pharmacological properties. We will explore both experimental and computational methodologies, providing a framework for the rational design of novel therapeutics built upon this versatile core.
Introduction: The Rising Prominence of the Cyclobutane Scaffold
The quest for novel chemical matter in drug discovery has led to an increased appreciation for three-dimensional (3D) molecular architectures. Saturated carbocycles, in particular, have gained prominence as bioisosteric replacements for aromatic rings and as rigid scaffolds to orient pharmacophoric elements in a precise spatial arrangement.[3] Among these, the cyclobutane ring holds a unique position. With a strain energy of approximately 26.3 kcal/mol, it is significantly more strained than cyclopentane or cyclohexane, which influences its reactivity and conformational behavior.[1] This inherent strain, however, does not render it prohibitively unstable; rather, it contributes to a distinct, puckered geometry that is of great interest to medicinal chemists.[3]
The cis-3-(aminomethyl)cyclobutane moiety, in particular, has been incorporated into a number of drug candidates. This structural motif provides a rigid scaffold that can position an aminomethyl group, a common pharmacophoric element, in a well-defined spatial relationship to another functional group at the 1-position. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.[4] Understanding the conformational landscape of this scaffold is therefore not merely an academic exercise but a critical component of rational drug design.
The Fundamentals of Cyclobutane Conformation: A Puckered Reality
Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. A planar conformation would necessitate severe torsional strain due to the eclipsing of all eight C-H bonds.[5] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[6] In this conformation, one carbon atom deviates from the plane of the other three, with a dihedral angle that has been experimentally determined to be around 28-35 degrees for the parent cyclobutane. This puckering reduces the torsional strain at the cost of a slight increase in angle strain, as the C-C-C bond angles become slightly less than 90 degrees.[1]
This puckering gives rise to two distinct types of substituent positions, analogous to the axial and equatorial positions in cyclohexane:
-
Pseudo-axial (a'): These bonds are more aligned with the axis of the ring.
-
Pseudo-equatorial (e'): These bonds are oriented more towards the "equator" of the ring.
The energy barrier for ring inversion, where one puckered conformation converts to another, is relatively low for unsubstituted cyclobutane (approximately 1.5 kcal/mol), meaning this process is rapid at room temperature.[7] However, the introduction of substituents can create a significant energy difference between the possible puckered conformations, leading to a strong preference for one over the other.
Figure 1: Puckering of the cyclobutane ring and the interconversion between two puckered conformers, showing the pseudo-axial (a') and pseudo-equatorial (e') positions.
Conformational Preferences of cis-1,3-Disubstituted Cyclobutanes
In cis-1,3-disubstituted cyclobutanes, the two substituents are on the same side of the ring. This arrangement leads to two possible puckered conformations: one where both substituents are in pseudo-axial positions (diaxial) and another where both are in pseudo-equatorial positions (diequatorial).
Generally, the diequatorial conformation is significantly more stable than the diaxial conformation. This is due to severe 1,3-diaxial steric interactions in the diaxial conformer, where the two substituents are brought into close proximity across the ring.[8] This preference is so pronounced that for most cis-1,3-disubstituted cyclobutanes, the population of the diaxial conformer is negligible at room temperature.
For the cis-3-(aminomethyl)cyclobutane scaffold, this means that both the aminomethyl group and the substituent at the 1-position will preferentially occupy the pseudo-equatorial positions. This has profound implications for drug design, as it dictates the relative spatial orientation of these two key functional groups.
The Role of Intramolecular Hydrogen Bonding
A key feature of the cis-3-(aminomethyl)cyclobutane scaffold is the potential for intramolecular hydrogen bonding (IMHB). When the substituent at the 1-position is a hydrogen bond acceptor (e.g., a carboxylate, hydroxyl, or carbonyl group), it can form a hydrogen bond with the amino group of the aminomethyl side chain.
This IMHB can further stabilize the diequatorial conformation and restrict the conformational flexibility of the side chains. The formation of an IMHB can have several beneficial effects in a drug discovery context:
-
Pre-organization for Receptor Binding: By locking the molecule into a specific conformation, the entropic penalty of binding to a receptor can be reduced, potentially leading to higher binding affinity.[9]
-
Improved Membrane Permeability: The formation of an IMHB can mask polar groups, reducing the desolvation penalty associated with crossing biological membranes.
The strength of the IMHB will depend on the nature of the substituent at the 1-position and the solvent environment.
Figure 2: Key interactions driving the conformational preference in cis-3-(aminomethyl)cyclobutane derivatives.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a thorough conformational analysis of cis-3-(aminomethyl)cyclobutane derivatives.
Experimental Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution.
-
1H NMR Coupling Constants (3JHH): The magnitude of the vicinal proton-proton coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing the coupling constants between the protons on the cyclobutane ring, information about the ring puckering and the preferred conformation can be obtained. For cyclobutanes, typical cis vicinal coupling constants are in the range of 8-12 Hz, while trans couplings are generally smaller, from 2-10 Hz.[6]
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of NOEs between protons that are close in space in a particular conformation can provide strong evidence for that conformation. For example, in a diequatorial conformer of a cis-1,3-disubstituted cyclobutane, an NOE would be expected between the pseudo-equatorial protons at the 1- and 3-positions.
X-ray Crystallography: X-ray crystallography provides a definitive picture of the molecular conformation in the solid state. While the solid-state conformation may not always be the same as the predominant conformation in solution, it provides invaluable data on bond lengths, bond angles, and puckering angles, which can be used to benchmark computational models.
Computational Modeling
Computational chemistry plays a vital role in complementing experimental data and providing a deeper understanding of the conformational landscape.
-
Density Functional Theory (DFT): DFT calculations are well-suited for determining the geometries and relative energies of different conformers.[10] A potential energy surface (PES) scan, where the energy is calculated as a function of the ring puckering angle, can be performed to identify the minimum energy conformations and the energy barriers between them.[7]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of a molecule over time in a simulated solvent environment. This can provide insights into the dynamic behavior of the cyclobutane ring and the populations of different conformers.
Case Study: Conformational Analysis Workflow
The following workflow outlines a comprehensive approach to the conformational analysis of a novel cis-3-(aminomethyl)cyclobutane derivative.
References
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of cis-3-(Boc-aminomethyl)cyclobutylamine
An In-Depth Technical Guide to cis-3-(Boc-aminomethyl)cyclobutylamine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the . This bifunctional cyclobutane derivative is a valuable building block in modern medicinal chemistry, offering a unique three-dimensional scaffold that is increasingly sought after for the development of novel therapeutics.
Introduction: The Value of Saturated Scaffolds
In the realm of drug discovery, there is a progressive shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecules. These complex scaffolds can provide improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to more specific interactions with biological targets. This compound, with its rigid cyclobutane core and orthogonally protected diamine functionality, epitomizes this new class of molecular building blocks. Its defined stereochemistry and versatile reactive handles make it an attractive starting point for creating diverse chemical libraries and exploring new chemical space.[1]
Core Molecular Identity
Understanding the fundamental structural and identifying characteristics of a compound is the first step in its effective application.
Nomenclature and Identifiers
A consistent and accurate identification is crucial for sourcing and regulatory purposes. The compound is most commonly known by its CAS number and IUPAC name.
-
Common Name: this compound
-
IUPAC Name: tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate[2][3]
-
MDL Number: MFCD22394184[3]
Molecular Structure
The structure consists of a cyclobutane ring with two substituents in a cis configuration: a primary amine (-NH₂) and a Boc-protected aminomethyl group (-CH₂NHBoc). This arrangement provides two distinct points for chemical modification.
References
- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. calpaclab.com [calpaclab.com]
Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Commercial Availability and Application of cis-3-(Boc-aminomethyl)cyclobutylamine
The cyclobutane moiety, a four-membered carbocycle, has emerged as a critical structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional geometry provides a distinct advantage over more flexible aliphatic chains or flat aromatic rings, offering a unique way to orient functional groups in space. This allows for precise interactions with biological targets and can lead to improved potency, selectivity, and pharmacokinetic properties. Several successful drug candidates, including the HMT-inhibitor EPZ-5676 and the IGF-1R inhibitor Linsitinib, incorporate 1,3-disubstituted cyclobutane rings, underscoring the value of this scaffold[1].
This compound (CAS No. 1363381-81-0) is a bifunctional building block of significant interest to researchers and drug development professionals. It features a primary amine and a Boc-protected aminomethyl group in a specific cis stereochemical arrangement on the cyclobutane core. This configuration makes it an invaluable starting material for synthesizing novel compounds, particularly as an sp3-rich bioisosteric replacement for traditional aromatic linkers, which can enhance properties like metabolic stability[2]. This guide provides a comprehensive overview of its commercial availability, a representative synthetic strategy, and its applications in the field.
Part 1: Commercial Sourcing and Availability
This compound is available from a variety of specialized chemical suppliers. For researchers, acquiring this building block in high purity is the first step in any synthetic campaign. The compound is typically offered in research quantities (milligrams to grams), with options for bulk or commercial scale-up upon inquiry.
Below is a comparative summary of commercial suppliers for CAS Number 1363381-81-0. Researchers should always verify current stock and pricing directly with the vendors.
| Supplier | Catalog Number | Purity | Available Quantities |
| Ivy Fine Chemicals | 183054 | Not Specified | 100mg, 250mg, Bulk[3] |
| SciSupplies | - | 95.0% | 250mg[4] |
| Fluorochem | F503333 | 95.0% | 250mg[5] |
| Ambeed | Not Specified | ≥97% | 100mg[6] |
Key Chemical Properties:
Part 2: Synthetic Strategy and Methodologies
While multiple proprietary routes exist for the synthesis of complex cyclobutane derivatives, a general and robust strategy is essential for laboratory-scale preparation. The following section outlines a plausible, multi-step synthetic protocol based on established organic chemistry principles for producing this compound.
Causality in Experimental Design: The chosen pathway begins with a commercially available cyclobutanone derivative, which allows for controlled introduction of the two nitrogen-containing functional groups. The stereochemistry is carefully managed through the choice of reduction and substitution reactions. The use of the Boc (tert-butyloxycarbonyl) protecting group is critical; it is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, making it ideal for multi-step synthesis[2].
Representative Synthetic Workflow
The diagram below illustrates a potential synthetic pathway starting from a suitable cyclobutane precursor.
Caption: A plausible 3-step synthetic workflow for the target molecule.
Detailed Experimental Protocol
Step 1: Reductive Amination of 3-Oxocyclobutane-1-carbonitrile
-
To a solution of 3-oxocyclobutane-1-carbonitrile in methanol, add a saturated solution of ammonia in methanol.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) in the presence of a Raney Nickel catalyst.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude cis-3-aminocyclobutane-1-carbonitrile is then purified by column chromatography or crystallization.
-
Rationale: Reductive amination is a highly efficient method for converting ketones to amines. The use of Raney Nickel often favors the formation of the cis isomer in cyclobutane systems due to the catalyst's surface directing the hydrogenation from the less sterically hindered face.
-
Step 2: Reduction of the Nitrile Group
-
Carefully add the purified cis-3-aminocyclobutane-1-carbonitrile to a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the combined organic filtrates to yield crude cis-3-(aminomethyl)cyclobutylamine.
-
Rationale: LiAlH₄ is a powerful reducing agent capable of converting the nitrile to a primary amine without affecting the existing amine. An alternative, catalytic hydrogenation using Raney Cobalt under high pressure, can also achieve this transformation.
-
Step 3: Selective Boc-Protection
-
Dissolve the crude diamine in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise. Maintain the pH of the reaction between 8-9 by the concurrent addition of 1M NaOH solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by silica gel chromatography.
-
Rationale: The aminomethyl group is generally more nucleophilic and less sterically hindered than the ring amine, allowing for selective protection under carefully controlled conditions (pH, temperature, and slow addition of the Boc-anhydride). This chemoselectivity is crucial for obtaining the desired product.
-
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly valuable building block in the drug discovery pipeline. Its utility stems from its ability to introduce a constrained, non-aromatic linker into a molecule, which can significantly improve its drug-like properties.
Key Applications:
-
Scaffold for Combinatorial Libraries: The free primary amine serves as a versatile handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to append a wide variety of functional groups, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.
-
Bioisosteric Replacement: In many drug candidates, phenyl rings are used as central scaffolds. Replacing these with a 1,3-disubstituted cyclobutane ring can increase the fraction of sp³-hybridized carbons (a key indicator of drug-likeness), improve solubility, and alter the metabolic profile, often reducing susceptibility to cytochrome P450 oxidation[2].
-
Synthesis of Novel PROTACs and Molecular Glues: The bifunctional nature of the molecule is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The two amine functionalities (one protected, one free) allow for the sequential and controlled attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
The diagram below illustrates the role of this building block in a typical drug discovery workflow.
Caption: Role of the building block in a drug discovery pipeline.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for medicinal chemists and drug discovery professionals. Its rigid, three-dimensional structure and bifunctional nature provide a powerful tool for creating novel molecules with improved pharmacological profiles. The ability to source this compound reliably, combined with robust synthetic protocols for its derivatization, ensures its continued importance in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ivychem.com [ivychem.com]
- 4. This compound, 95.0%, 250mg [scisupplies.eu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Retrosynthetic Analysis of cis-1,3-Diaminocyclobutane Scaffolds
Abstract
The cis-1,3-diaminocyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer rigid, three-dimensional structure to bioactive molecules. As a conformationally constrained bioisostere of acyclic 1,3-diamines, this core structure is instrumental in the design of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions. This guide provides an in-depth exploration of the primary retrosynthetic strategies for accessing this valuable scaffold, focusing on the logical disassembly of the target molecule to reveal practical and efficient synthetic pathways. We will dissect two principal approaches: functional group interconversion on a pre-formed cyclobutane ring via C-N bond disconnection, and the construction of the cyclobutane core itself via C-C bond disconnection. For each strategy, we will examine the underlying mechanistic principles, the causality behind key experimental choices, and provide actionable protocols for researchers in drug discovery and development.
Core Retrosynthetic Strategies: An Overview
The retrosynthetic analysis of cis-1,3-diaminocyclobutane begins by identifying the most logical and stereochemically reliable bond disconnections. Two dominant strategies emerge:
-
Strategy A: C-N Bond Disconnection. This approach retains the cyclobutane core and focuses on converting existing functional groups into the target amine moieties. This path leads to key intermediates such as cis-cyclobutane-1,3-dicarboxylic acid or its derivatives.
-
Strategy B: C-C Bond Disconnection. This more fundamental approach involves the formation of the cyclobutane ring itself, typically through a [2+2] cycloaddition reaction of two alkene precursors.
The choice between these strategies is dictated by the availability of starting materials, desired substitution patterns, and the scalability of the synthetic sequence.
Caption: Core retrosynthetic approaches to cis-1,3-diaminocyclobutane.
Strategy A: C-N Bond Disconnection via Rearrangement Reactions
This strategy hinges on the transformation of carboxylic acid derivatives into amines. The key challenge is to achieve this conversion while preserving the cis stereochemistry of the 1,3-substituents on the cyclobutane ring. The Hofmann and Curtius rearrangements are exceptionally well-suited for this purpose, as both proceed through a concerted mechanism that ensures complete retention of configuration at the migrating carbon center.[1][2][3]
The logical precursor for both reactions is cis-cyclobutane-1,3-dicarboxylic acid, which can be converted to the corresponding diamide for the Hofmann rearrangement or directly to a di-acyl azide for the Curtius rearrangement.
The Curtius Rearrangement
The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate, which can be subsequently hydrolyzed to yield a primary amine.[4][5] This method is often preferred due to its mild conditions and the ability to use a variety of azide sources.[6]
Causality and Mechanistic Integrity: The reaction proceeds via a concerted 1,2-shift where the alkyl group migrates to the nitrogen atom as dinitrogen gas is expelled.[4] This concerted nature prevents the formation of a free nitrene intermediate and guarantees that the stereochemistry of the migrating cyclobutyl carbon is retained. The resulting isocyanate is a key intermediate that can be trapped with water or alcohol to form the amine or a carbamate, respectively.[1][7]
Caption: The Curtius Rearrangement pathway from acyl azide to amine.
The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom using a halogen (typically bromine) in a strong base.[8][9][10]
Causality and Mechanistic Integrity: The reaction begins with the deprotonation of the amide, followed by N-halogenation to form an N-bromoamide. A second deprotonation generates an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen as the bromide ion is expelled.[8][11] This step, like in the Curtius rearrangement, is concerted and stereoretentive, producing an isocyanate intermediate.[2] Subsequent hydrolysis yields the primary amine.[10][11]
Caption: The Hofmann Rearrangement pathway from primary amide to amine.
Comparison of Rearrangement Strategies
| Feature | Curtius Rearrangement | Hofmann Rearrangement |
| Starting Material | Carboxylic Acid / Acyl Halide | Primary Amide |
| Key Reagents | Azide source (e.g., NaN₃, DPPA)[6] | Halogen (Br₂) and strong base (NaOH)[9] |
| Key Intermediate | Acyl Azide, Isocyanate | N-Bromoamide, Isocyanate |
| Stereochemistry | Retention of configuration[1] | Retention of configuration[3] |
| Advantages | Milder conditions, avoids strong base and halogens, broad functional group tolerance.[1][12] | One-pot procedure from the amide, readily available reagents. |
| Disadvantages | Use of potentially explosive azide reagents (though DPPA is safer). | Requires strong base, sensitive functional groups may not be tolerated.[3] |
Experimental Protocol: Curtius Rearrangement for cis-1,3-Diaminocyclobutane
This protocol describes the conversion of cis-cyclobutane-1,3-dicarboxylic acid to the corresponding di-Boc-protected diamine, a versatile intermediate for further derivatization.
Step 1: Formation of the Di-Acyl Chloride
-
To a solution of cis-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in toluene (10 vol) is added thionyl chloride (2.5 eq) and a catalytic amount of DMF (0.05 eq).
-
The mixture is heated to 80 °C for 4 hours until gas evolution ceases.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude di-acyl chloride, which is used directly in the next step.
Step 2: Formation of the Di-Acyl Azide
-
The crude di-acyl chloride is dissolved in acetone (10 vol).
-
The solution is cooled to 0 °C, and a solution of sodium azide (2.5 eq) in water (3 vol) is added dropwise, maintaining the temperature below 5 °C.
-
The mixture is stirred at 0 °C for 2 hours.
-
The reaction mixture is poured into ice-water and extracted with toluene. The organic layer containing the di-acyl azide is washed with brine and dried over anhydrous sodium sulfate.
Step 3: Rearrangement and Trapping with t-Butanol
-
The toluene solution of the di-acyl azide is added dropwise to a refluxing solution of anhydrous tert-butanol (10 vol). Caution: Vigorous nitrogen evolution occurs.
-
After the addition is complete, the mixture is refluxed for an additional 3 hours to ensure complete rearrangement to the di-isocyanate and subsequent reaction to form the di-Boc-protected diamine.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure cis-1,3-bis[(tert-butoxycarbonyl)amino]cyclobutane.
Strategy B: C-C Bond Disconnection via [2+2] Photocycloaddition
This strategy builds the cyclobutane ring from acyclic components and is one of the most powerful methods for synthesizing four-membered rings.[13][14][15] The retrosynthetic disconnection of a 1,3-disubstituted cyclobutane leads to two alkene molecules.
Causality and Stereochemical Considerations: Photochemical [2+2] cycloadditions proceed by the excitation of an alkene to an excited state (singlet or triplet), which then adds to a ground-state alkene to form a 1,4-diradical intermediate.[16] The final stereochemical outcome depends on the lifetime of this diradical and the rates of bond rotation versus ring closure.
-
For achieving cis stereochemistry: The key is to design a reaction where the ring closure of the diradical intermediate is faster than C-C bond rotation, or where the most stable diradical conformation leads directly to the cis product. This can be influenced by:
-
Reaction type: Intramolecular cycloadditions often offer better stereocontrol.
-
Photosensitizers: Using triplet sensitizers like benzophenone or acetone can populate the triplet state, leading to longer-lived diradicals where stereochemical scrambling can be an issue.[16] Direct irradiation may favor a singlet pathway with better stereochemical fidelity.
-
Catalysis: Modern methods using visible light photoredox catalysis can provide excellent diastereoselectivity by proceeding through radical ion intermediates.[17]
-
A viable synthetic route involves the photodimerization of an appropriately substituted alkene, such as a cinnamic acid derivative, to form a cyclobutane dicarboxylic acid, which can then be converted to the diamine using the methods described in Strategy A.[18]
Caption: General workflow for a [2+2] photocycloaddition reaction.
Conclusion
The retrosynthetic analysis of cis-1,3-diaminocyclobutane scaffolds reveals two primary and robust synthetic paradigms. The C-N bond disconnection strategy, leveraging stereoretentive Hofmann or Curtius rearrangements, offers a reliable path from readily accessible cis-cyclobutane-1,3-dicarboxylic acid intermediates. The choice between these rearrangements depends on the functional group tolerance required for the specific synthetic target. Alternatively, the C-C bond disconnection strategy, primarily via [2+2] photocycloaddition, provides a powerful method for constructing the cyclobutane core itself. While stereochemical control can be more complex in this approach, modern photochemical methods offer increasingly precise control over the diastereomeric outcome. A comprehensive understanding of these retrosynthetic pathways empowers medicinal chemists to rationally design and execute efficient syntheses of this critical drug scaffold.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 10. Amine synthesis by Hofmann rearrangement [quimicaorganica.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. baranlab.org [baranlab.org]
- 17. Cyclobutane synthesis [organic-chemistry.org]
- 18. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of cis-3-(Boc-aminomethyl)cyclobutylamine: Strategies and Starting Materials
Abstract
cis-3-(Boc-aminomethyl)cyclobutylamine is a valuable saturated diamine building block, frequently employed in medicinal chemistry and drug development. Its rigid, three-dimensional cyclobutane scaffold offers a unique conformational constraint that is attractive for designing novel therapeutics. However, the stereoselective synthesis of the cis-1,3-disubstituted pattern presents significant challenges. This guide provides an in-depth analysis of established synthetic strategies, focusing on the selection of starting materials and the rationale behind key transformations to achieve the desired cis-stereochemistry. We will explore routes originating from common precursors like cyclobutane-1,3-dicarboxylic acids and 3-oxocyclobutanecarboxylic acid, offering a comparative analysis and detailed experimental protocols for researchers in the field.
Introduction: The Significance of the cis-1,3-Cyclobutane Scaffold
The cyclobutane motif is a "privileged scaffold" in modern drug discovery. Its inherent ring strain and well-defined three-dimensional geometry allow for the precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. The cis-1,3-disubstituted pattern, in particular, provides a rigid scaffold where two functional groups are projected from the same face of the ring. This compound serves as a versatile precursor, with one amine protected for selective functionalization and the other available for coupling, making it a key component in the synthesis of complex molecules, including kinase inhibitors and non-natural amino acid analogs.[1][2]
The primary synthetic challenge lies in controlling the stereochemistry. The puckered nature of the cyclobutane ring means that substituents can exist in axial or equatorial-like positions, and achieving a pure cis or trans isomer requires carefully designed synthetic routes.
Retrosynthetic Analysis
A logical retrosynthetic breakdown of the target molecule reveals several potential starting materials and key bond disconnections. The two C-N bonds are the most apparent points for disconnection.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights two primary strategic approaches:
-
Route A: Starting from a symmetrically substituted precursor like cis-cyclobutane-1,3-dicarboxylic acid, where the stereochemistry is set early. This involves differentiating the two identical functional groups.
-
Route B: Starting from a monosubstituted precursor like 3-oxocyclobutanecarboxylic acid, where the second functional group and the cis-stereochemistry are introduced sequentially.
Synthetic Strategy 1: The Dicarboxylic Acid Route
This is arguably the most reliable strategy for ensuring the cis-stereochemistry, as it often begins with a commercially available or readily synthesized cis-cyclobutane-1,3-dicarboxylic acid derivative. The history of synthesizing this core structure is complex, but reliable methods now exist.[3] A key advantage is that the relative stereochemistry of the two carboxyl groups is fixed from the start.
Key Transformations
The core challenge of this route is the selective monofunctionalization of a symmetric dicarboxylic acid. A common and effective method is to form a cyclic anhydride, which can then be opened with an alcohol to generate a mono-acid, mono-ester.
Workflow:
-
Anhydride Formation: cis-Cyclobutane-1,3-dicarboxylic acid is treated with acetic anhydride or another dehydrating agent to form the corresponding cyclic anhydride.
-
Mono-esterification: The anhydride is opened with an alcohol (e.g., methanol or ethanol) to yield a mono-acid, mono-ester.
-
Amine Installation (Curtius Rearrangement): The remaining carboxylic acid is converted into an amine. The Curtius rearrangement is an excellent choice for this transformation. The acid is converted to an acyl azide (e.g., via diphenylphosphoryl azide, DPPA), which thermally rearranges to an isocyanate. Trapping the isocyanate with tert-butanol (t-BuOH) directly installs the Boc-protected amine.
-
Carboxylic Acid Reduction: The ester group is then reduced to the primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH) or lithium borohydride (LiBH₄) is typically required.
-
Conversion to Aminomethyl Group: The resulting alcohol is converted into the aminomethyl group. This is a two-step process:
-
Mesylation/Tosylation: The alcohol is converted to a better leaving group by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).
-
Nucleophilic Substitution: The mesylate/tosylate is displaced with an amine equivalent, such as sodium azide, followed by reduction (e.g., hydrogenation with Pd/C) to the amine. Alternatively, a Gabriel synthesis can be employed.
-
Caption: Synthetic scheme starting from a dicarboxylic acid.
Synthetic Strategy 2: The 3-Oxocyclobutanecarboxylic Acid Route
This approach is also very common and leverages the versatile chemistry of the ketone functional group. The key step is the stereoselective introduction of the amine at the C3 position.
Key Transformations
The success of this route hinges on the diastereoselective reduction of an intermediate oxime or imine, which sets the cis-stereochemistry.[4]
Workflow:
-
Oximation: 3-Oxocyclobutanecarboxylic acid (often used as its ethyl or methyl ester) is reacted with hydroxylamine (NH₂OH) to form the corresponding oxime.
-
Stereoselective Reduction: The oxime and the ester are reduced simultaneously. A reducing agent like catalytic hydrogenation over a specific catalyst (e.g., Raney Nickel) or dissolving metal reductions can achieve this.[5] The hydrogenation often proceeds from the less sterically hindered face, leading to the desired cis-amino alcohol (cis-3-aminocyclobutanemethanol). The choice of catalyst and conditions is crucial for selectivity.[5]
-
Selective Boc Protection: The resulting amino alcohol has two nucleophilic sites. The amine is significantly more nucleophilic than the primary alcohol. Therefore, careful addition of one equivalent of Boc anhydride (Boc₂O) under basic conditions will selectively protect the amine, yielding cis-3-(hydroxymethyl)cyclobutylamine.
-
Conversion to Aminomethyl Group: The final steps mirror those in Strategy 1. The primary alcohol is converted to a leaving group (mesylate) and displaced with azide, followed by reduction to the final product.
Caption: Synthetic scheme starting from a cyclobutanone derivative.
Comparative Analysis of Synthetic Routes
Both strategies are viable for producing the target compound. The choice often depends on starting material availability, scalability, and the specific capabilities of the laboratory.
| Parameter | Strategy 1 (Dicarboxylic Acid) | Strategy 2 (Cyclobutanone) |
| Stereocontrol | Excellent. Stereochemistry is set by the starting material. | Good to Excellent. Relies on a diastereoselective reduction step which may require optimization.[4] |
| Number of Steps | Generally longer due to the need to differentiate the two carboxyl groups. | Potentially shorter if the key reduction proceeds with high yield and selectivity. |
| Starting Material | cis-Cyclobutane-1,3-dicarboxylic acid can be expensive or require synthesis.[6][7] | 3-Oxocyclobutanecarboxylic acid is often more readily available and less expensive.[8] |
| Scalability | Scalable, but may involve multiple protection/deprotection and functional group interconversion steps. | Can be highly scalable, especially if the key hydrogenation step is robust.[4] |
| Key Challenge | Efficient and high-yield monofunctionalization of the symmetric starting material. | Achieving high diastereoselectivity in the reduction of the oxime/imine intermediate. |
Detailed Experimental Protocol (Strategy 2)
This protocol is a representative example based on the 3-oxocyclobutanecarboxylic acid route.
Step 1: Synthesis of cis-3-Aminocyclobutanemethanol
-
Setup: To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in ethanol (EtOH, 10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once the formation of the oxime is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. Do not purify the crude oxime.
-
Reduction: Transfer the crude oxime to a high-pressure hydrogenation vessel. Add EtOH as the solvent and Raney Nickel (approx. 10% w/w) as the catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi and heat to 40-50 °C. Maintain the reaction for 12-24 hours.
-
Isolation: After the reaction, cool the vessel, carefully filter the catalyst through a pad of Celite, and wash the pad with EtOH. Concentrate the filtrate under reduced pressure to yield crude cis-3-aminocyclobutanemethanol. The cis isomer is typically the major product.
Step 2: Synthesis of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate
-
Setup: Dissolve the crude cis-3-aminocyclobutanemethanol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1, 10 volumes). Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in THF dropwise over 30 minutes.
-
Completion: Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.
-
Purification: Purify the product by flash column chromatography on silica gel to obtain the pure Boc-protected amino alcohol.
Step 3 & 4: Conversion to this compound
-
Mesylation: Dissolve the Boc-protected amino alcohol (1.0 eq) in dichloromethane (DCM, 10 volumes) and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1-2 hours.
-
Azide Displacement: Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate. Dissolve the crude mesylate in dimethylformamide (DMF, 10 volumes) and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 80 °C for 6-8 hours.
-
Azide Reduction: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with water and brine, dry, and concentrate. Dissolve the crude azide in methanol (MeOH, 10 volumes) and add 10% Palladium on Carbon (Pd/C, 10 mol%). Hydrogenate the mixture under a balloon of H₂ at room temperature until the reaction is complete (TLC monitoring).
-
Final Purification: Filter the catalyst through Celite, concentrate the filtrate, and purify by column chromatography to yield the final product, this compound.
Conclusion
The synthesis of this compound is a multistep process that requires careful control of stereochemistry. The two primary strategies, starting from either a cis-1,3-dicarboxylic acid or a 3-oxocyclobutanecarboxylate, both offer reliable pathways to the target molecule. The dicarboxylic acid route provides excellent stereocontrol from the outset but may be longer, while the cyclobutanone route can be more convergent but relies on a critical diastereoselective reduction step. The selection of a specific route will depend on factors such as cost, availability of starting materials, and desired scale. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to incorporate this valuable building block into their synthetic programs.
References
- 1. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01431J [pubs.rsc.org]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
Methodological & Application
Application Notes and Protocols: Strategic Incorporation of cis-3-(Boc-aminomethyl)cyclobutylamine for Constrained Peptide Design
Abstract
In the landscape of modern peptide-based therapeutics, the strategic imposition of conformational constraints is a cornerstone of rational drug design. Unstructured peptides often suffer from metabolic instability and poor receptor selectivity. The introduction of non-canonical amino acids with rigid scaffolds is a proven strategy to overcome these limitations. This document provides an in-depth guide to the application of cis-3-(Boc-aminomethyl)cyclobutylamine, a versatile diamine building block, for the synthesis of structurally defined peptides and peptidomimetics. We will explore the underlying chemical principles, provide validated, step-by-step protocols for its incorporation, and discuss its impact on peptide secondary structure and proteolytic stability.
Introduction: The Rationale for Conformational Constraint
Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by their inherent flexibility. This flexibility can lead to recognition by multiple receptors, causing off-target effects, and makes them susceptible to rapid degradation by proteases. By introducing rigid structural elements, we can lock the peptide into a bioactive conformation, thereby enhancing its affinity for the intended target and shielding it from enzymatic cleavage.
The cyclobutane ring of this compound serves as a compact and sterically defined scaffold. When incorporated into a peptide backbone, it functions as a dipeptide isostere, effectively replacing two amino acid residues. Its cis configuration projects the N- and C-terminal extensions in a specific spatial orientation, capable of inducing well-defined β-turn or γ-turn-like structures. This pre-organization can significantly reduce the entropic penalty of binding, leading to higher affinity and biological activity.
Physicochemical Properties & Handling
Before proceeding to synthesis, it is crucial to understand the properties of the title compound.
| Property | Value |
| IUPAC Name | tert-butyl (cis-3-aminocyclobutyl)methylcarbamate |
| CAS Number | 1083238-65-7 |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DCM, DMF, NMP, and other common organic solvents for peptide synthesis. |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) to prevent degradation. |
Handling Precautions:
-
The compound is hygroscopic; handle quickly and store in a desiccator.
-
The free amine is a potential irritant; always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform all manipulations in a well-ventilated fume hood.
Core Synthesis Workflow: Incorporation into a Peptide Sequence
The incorporation of this compound can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The following sections detail the critical steps: Boc-deprotection of the building block and its subsequent coupling to a resin-bound amino acid or peptide fragment.
Diagram: General Synthesis Scheme
Below is a conceptual workflow illustrating the integration of the cyclobutane moiety into a growing peptide chain on a solid support.
Caption: Workflow for incorporating the cyclobutylamine building block via SPPS.
Protocol 1: Boc-Deprotection of this compound
To expose the primary amine for coupling, the Boc protecting group on the aminomethyl moiety must first be removed. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask.
-
Acidification: Cool the solution to 0°C using an ice bath. Add TFA (4-5 eq) dropwise while stirring.
-
Expert Insight: The use of excess TFA ensures complete and rapid deprotection. The reaction is exothermic, so slow addition at 0°C is critical to prevent side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: a. Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. b. Re-dissolve the resulting oil in DCM. c. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. d. Wash with brine to remove residual salts. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the deprotected product, cis-3-(aminomethyl)cyclobutylamine, typically as a TFA salt. This product is often used directly in the subsequent coupling step without further purification.
Protocol 2: Coupling to a Resin-Bound Peptide (SPPS)
This protocol describes the coupling of the deprotected cis-3-(aminomethyl)cyclobutylamine to a peptide chain anchored to a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Deprotected cis-3-(aminomethyl)cyclobutylamine (from Protocol 1, 3-5 eq)
-
Coupling Reagent: HBTU, HATU, or HCTU (3-5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Perform a Kaiser test to confirm the presence of a free primary amine on the resin. The beads should turn a deep blue.
-
Activation Solution: In a separate vial, dissolve the deprotected cis-3-(aminomethyl)cyclobutylamine (3-5 eq) and the coupling reagent (e.g., HATU, 3-5 eq) in anhydrous DMF.
-
Activation: Add the base (DIPEA, 6-10 eq) to the activation solution and vortex for 1-2 minutes.
-
Expert Insight: Pre-activation is crucial for sterically hindered building blocks. HATU is often preferred as it is highly efficient and minimizes racemization. The excess equivalents of reagents drive the reaction to completion on the solid phase.
-
-
Coupling: Drain the DMF from the swollen resin. Immediately add the activation solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. The reaction time may need to be extended for sterically demanding sequences.
-
Monitoring: After the desired time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Trustworthiness: The Kaiser test is a self-validating checkpoint. If the test is positive, a second coupling (double coupling) should be performed by repeating steps 3-6.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and Isopropyl Alcohol (IPA) (3x) to remove all unreacted reagents and byproducts.
-
Next Step: The resin is now ready for the next step in the synthesis, which would be the coupling of the subsequent Fmoc-protected amino acid to the primary amine of the newly incorporated cyclobutane moiety.
Recommended Coupling Reagents
The choice of coupling reagent is critical for achieving high yields, especially given the secondary amine nature of the cyclobutylamine after its initial acylation.
| Reagent | Acronym | Key Advantages |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High reactivity, low racemization, excellent for hindered couplings. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Cost-effective, robust, widely used standard. |
| (1H-Benzotriazol-1-yloxy)(chloro)dimethylaminomethane-N,N-dimethylmethanaminium hexafluorophosphate | HCTU | Similar to HBTU but often faster and more efficient. |
Impact on Peptide Structure and Stability
The rigid cyclobutane core acts as a potent turn-inducer. The cis stereochemistry forces the peptide chain into a tight bend, mimicking β-turns which are critical for molecular recognition events, such as antibody-antigen and receptor-ligand interactions.
Diagram: Induced β-Turn Conformation
Caption: The cyclobutane core pre-organizes the peptide for β-turn formation.
This induced turn structure provides a significant advantage in enhancing proteolytic stability. The rigid conformation can sterically hinder the approach of protease enzymes, which typically recognize and cleave flexible, extended peptide sequences. By masking cleavage sites within a turn, the half-life of the peptide therapeutic in vivo can be dramatically increased.
Conclusion
This compound is more than just a synthetic building block; it is a strategic tool for medicinal chemists and peptide scientists. Its incorporation provides a reliable method for inducing conformational rigidity, enhancing receptor affinity, and improving metabolic stability. The protocols outlined in this document, grounded in established chemical principles and validated by in-process controls like the Kaiser test, offer a robust framework for leveraging this reagent in the design of next-generation peptide therapeutics.
Application Notes & Protocols: Leveraging the cis-3-(Boc-aminomethyl)cyclobutylamine Scaffold for Novel Kinase Inhibitor Development
Introduction: The Strategic Advantage of Constrained Scaffolds in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles is a paramount objective. While traditional drug discovery has heavily relied on aromatic and flexible aliphatic linkers, there is a growing appreciation for the utility of constrained, three-dimensional scaffolds. Among these, the cyclobutane moiety has emerged as a particularly advantageous structural motif. Its inherent rigidity and puckered conformation offer a unique set of properties that can address common challenges in kinase inhibitor development.
The cyclobutane ring, unlike its more flexible cyclopentane and cyclohexane counterparts, imposes a significant conformational constraint on the molecule. This rigidity can pre-organize the pharmacophoric elements in an optimal binding conformation, thereby minimizing the entropic penalty upon binding to the target kinase. This can translate to enhanced binding affinity and potency. Furthermore, the three-dimensional nature of the cyclobutane scaffold allows for the precise projection of substituents into distinct vectors in space, enabling a more nuanced exploration of the kinase active site and the potential to engage in novel interactions that can drive selectivity.
From a drug metabolism and pharmacokinetics (DMPK) perspective, the replacement of metabolically labile groups with a stable cyclobutane core can significantly improve metabolic stability. The sp³-rich character of the cyclobutane ring is also associated with improved solubility and reduced off-target liabilities, which are desirable attributes for any drug candidate.
This application note will provide a detailed exploration of cis-3-(Boc-aminomethyl)cyclobutylamine as a versatile scaffold for the development of next-generation kinase inhibitors. We will delve into a case study of a closely related analog in a clinical-stage Janus Kinase (JAK) inhibitor, provide detailed synthetic considerations, and present a general protocol for the evaluation of kinase inhibitors derived from this scaffold.
Case Study: A cis-1,3-Disubstituted Cyclobutane Scaffold in a Selective JAK1 Inhibitor
A compelling example of the successful application of a cis-1,3-disubstituted cyclobutane scaffold is found in the development of selective Janus Kinase (JAK) inhibitors by Pfizer. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.
In the pursuit of a selective JAK1 inhibitor, researchers at Pfizer discovered that incorporating a cis-1,3-cyclobutane diamine linker conferred both excellent potency and remarkable selectivity within the JAK family. This led to the development of Abrocitinib (PF-04965842) , a potent and selective JAK1 inhibitor that has demonstrated efficacy in clinical trials for atopic dermatitis.[1]
The cis-stereochemistry of the substituents on the cyclobutane ring was found to be crucial for optimal activity. This spatial arrangement correctly orients the pharmacophoric groups to engage with key residues in the ATP-binding site of JAK1, while disfavoring interactions with the active sites of other JAK isoforms.
The JAK-STAT Signaling Pathway
The following diagram illustrates the central role of JAK kinases in cytokine signaling, highlighting the point of intervention for inhibitors like Abrocitinib.
Caption: The JAK-STAT signaling cascade initiated by cytokine binding.
Quantitative Analysis of Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the inhibitory activity of Abrocitinib against the JAK family members, demonstrating its potent and selective inhibition of JAK1.
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK1 |
| JAK1 | 29 | - |
| JAK2 | 803 | ~28-fold |
| JAK3 | >10,000 | >340-fold |
| TYK2 | 1,250 | ~43-fold |
Data adapted from publicly available information on PF-04965842.
Synthetic Protocols and Methodologies
The this compound scaffold provides a versatile starting point for the synthesis of a diverse range of kinase inhibitors. The Boc-protected aminomethyl group can be deprotected and coupled to a variety of pharmacophoric fragments, while the primary amine on the cyclobutane ring can be functionalized to introduce another key binding element.
General Synthetic Workflow
The following diagram outlines a general workflow for the synthesis and evaluation of kinase inhibitors utilizing the this compound scaffold.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Exemplary Synthetic Protocol: Synthesis of a cis-1,3-Disubstituted Cyclobutane Intermediate
While the exact synthesis of Abrocitinib is proprietary, the following protocol, adapted from published methodologies for the synthesis of cis-1,3-disubstituted cyclobutane kinase inhibitors, provides a representative approach for academic and research laboratories.[2]
Step 1: N-Acylation of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of the desired acid chloride (e.g., a substituted pyrimidine acid chloride) (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acylated intermediate.
Step 2: Boc Deprotection
-
Dissolve the N-acylated intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield the hydrochloride salt of the deprotected amine.
Step 3: Sulfonylation of the Deprotected Amine
-
To a solution of the deprotected amine hydrochloride salt (1.0 eq) in DCM at 0 °C, add triethylamine (2.5 eq).
-
Slowly add a solution of the desired sulfonyl chloride (e.g., a substituted pyrazole sulfonyl chloride) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
In Vitro Kinase Inhibition Assay Protocol
The following is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized kinase inhibitor using a commercially available ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay.
Materials:
-
Kinase of interest (e.g., JAK1)
-
Kinase substrate peptide
-
ATP
-
Synthesized inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold represents a valuable and versatile building block for the design and synthesis of novel kinase inhibitors. Its inherent conformational rigidity and three-dimensional character can be strategically employed to enhance potency, selectivity, and DMPK properties. The successful development of the selective JAK1 inhibitor, Abrocitinib, which features a closely related cis-1,3-disubstituted cyclobutane core, serves as a powerful testament to the potential of this scaffold. The synthetic and assay protocols provided herein offer a practical framework for researchers to explore the utility of this compound in their own kinase inhibitor discovery programs.
References
- 1. Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects: A phase 1, randomized, placebo‐controlled, dose‐escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of tofacitinib derivatives as orally active antitumor agents based on the scaffold hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Cyclobutane Scaffolds in Medicinal Chemistry
An Application Guide and Protocols for the Boc Deprotection of cis-3-(Boc-aminomethyl)cyclobutylamine
The cyclobutane motif is a highly sought-after scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling chemists to explore chemical space in ways that are inaccessible with more common aliphatic or aromatic rings. The cis-3-(aminomethyl)cyclobutylamine core, in particular, presents a valuable diamine building block for the synthesis of novel therapeutics. The strategic use of protecting groups is paramount in multi-step syntheses involving such molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions.
This document provides a detailed guide for the efficient deprotection of this compound, offering two robust protocols tailored for different laboratory needs. The protocols are grounded in established principles of physical organic chemistry and are designed to deliver the target diamine hydrochloride salt in high yield and purity, ready for subsequent synthetic transformations.
Chemical Principles: The Mechanism of Acid-Catalyzed Boc Cleavage
The Boc group's utility stems from its acid lability. The deprotection mechanism is an E1 elimination pathway initiated by the protonation of the carbonyl oxygen of the carbamate. This protonation enhances the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the cleavage of the alkyl-oxygen bond to release the stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid promptly decarboxylates to yield the free amine and carbon dioxide.
Because the reaction proceeds through a stabilized carbocation, strong acids are highly effective. The choice of acid and solvent system can be tailored to the substrate's sensitivity and the desired final salt form.
Protocol Selection and Optimization
The choice between the two protocols described below—Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) versus Hydrogen Chloride (HCl) in 1,4-Dioxane—depends on several factors:
-
Downstream Chemistry: If the subsequent reaction is sensitive to trace amounts of TFA, the HCl/Dioxane method is preferable as HCl is more easily removed.
-
Scale: The TFA/DCM protocol is often simpler for small-scale reactions (<1 g) due to the ease of reagent handling and removal. The HCl/Dioxane method is highly scalable and provides the hydrochloride salt directly, which is often desired for stability and handling of the final product.
-
Available Resources: Anhydrous HCl in dioxane is a commercial reagent, but its concentration should be periodically titrated. TFA is a neat liquid that is used in excess.
Workflow Overview
The general experimental workflow for both protocols is outlined below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is rapid and effective, typically yielding the bis-TFA salt of the diamine. It is particularly well-suited for small-scale synthesis where rapid confirmation is desired.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | >95% | Commercial | Starting Material |
| Dichloromethane (DCM), Anhydrous | ACS Grade, DriSolv | Sigma-Aldrich | Reaction Solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich | Deprotection Reagent |
| Diethyl Ether (Et₂O), Anhydrous | ACS Grade | Fisher Scientific | Product Precipitation/Trituration |
| Round-bottom flask, Magnetic stirrer, Stir bar | N/A | N/A | Reaction Vessel |
| Ice bath | N/A | N/A | Temperature Control |
| Rotary evaporator | N/A | N/A | Solvent Removal |
| Buchner funnel and filter paper | N/A | N/A | Product Isolation |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath (0 °C) and stir the solution for 5-10 minutes.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is fully consumed. This typically takes 1-3 hours.
-
Workup: Once the reaction is complete, concentrate the mixture to dryness using a rotary evaporator. The resulting residue will be the crude bis-TFA salt of the product.
-
Purification: To the residue, add a sufficient amount of cold diethyl ether and stir or sonicate the mixture. This process, known as trituration, will cause the salt to precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the product under high vacuum. The product is typically a white to off-white solid.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This is a widely used industrial and academic standard for Boc deprotection, directly yielding the highly stable and crystalline dihydrochloride salt of the amine, which is often preferred for long-term storage and formulation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | >95% | Commercial | Starting Material |
| 1,4-Dioxane, Anhydrous | ACS Grade, DriSolv | Sigma-Aldrich | Reaction Solvent |
| Hydrogen Chloride solution (4.0 M in 1,4-Dioxane) | Reagent Grade | Sigma-Aldrich | Deprotection Reagent |
| Diethyl Ether (Et₂O), Anhydrous | ACS Grade | Fisher Scientific | Product Precipitation |
| Round-bottom flask, Magnetic stirrer, Stir bar | N/A | N/A | Reaction Vessel |
| Ice bath | N/A | N/A | Temperature Control |
| Rotary evaporator | N/A | N/A | Solvent Removal |
| Buchner funnel and filter paper | N/A | N/A | Product Isolation |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a minimal amount of anhydrous 1,4-dioxane to dissolve or suspend the starting material.
-
Cooling: Place the flask in an ice bath (0 °C) and stir for 5-10 minutes.
-
Acid Addition: Slowly add a 4.0 M solution of HCl in 1,4-dioxane (10-15 eq) to the stirred mixture. A precipitate often forms immediately or during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until analysis (TLC, LC-MS) confirms the complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.
-
Precipitation: Add a large excess of diethyl ether to the concentrated suspension to ensure complete precipitation of the dihydrochloride salt.
-
Isolation: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any residual dioxane and organic impurities. Dry the product under high vacuum to yield cis-3-(aminomethyl)cyclobutylamine dihydrochloride.
Data Summary and Comparison
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Reagent | Trifluoroacetic Acid | 4.0 M Hydrogen Chloride in 1,4-Dioxane |
| Typical Time | 1-3 hours | 2-4 hours |
| Product Form | Bis-trifluoroacetate salt (often an oil or waxy solid) | Dihydrochloride salt (typically a crystalline solid) |
| Yield | >95% (crude) | >95% (isolated) |
| Purity | High, but may contain residual TFA | High, crystalline nature aids in purification |
| Key Advantage | Fast, simple reagent removal | Direct formation of stable, easy-to-handle HCl salt |
| Key Consideration | Product may be hygroscopic; TFA can be hard to remove completely | Requires anhydrous conditions; HCl solution is corrosive |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, low temperature, or short time. | Add more acid, allow the reaction to stir longer at room temperature, and confirm with LC-MS analysis. |
| Product is an Oil/Gummy | Residual solvent or TFA; product is hygroscopic. | Ensure complete removal of solvent under high vacuum. Triturate thoroughly with fresh, cold diethyl ether. |
| Low Yield | Product is soluble in the precipitation solvent. | Ensure a large excess of anti-solvent (diethyl ether) is used. Cool the suspension before filtering. |
| Side Product Formation | Substrate sensitivity (unlikely for this molecule). | For highly sensitive substrates not discussed here, consider adding a scavenger like triethylsilane (1.1 eq). |
Application Notes and Protocols for Coupling Reactions with cis-3-(Boc-aminomethyl)cyclobutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the cis-3-(Boc-aminomethyl)cyclobutylamine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained ring systems have emerged as valuable scaffolds for imparting desirable three-dimensional (3D) character into drug candidates. The cyclobutane motif, in particular, offers a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability when compared to more flexible acyclic or larger ring systems.[1]
This compound is a bifunctional building block of significant interest. It presents a primary amine on the cyclobutane ring for diverse coupling reactions, while the Boc-protected aminomethyl group offers a latent handle for further functionalization or can be retained to modulate physicochemical properties. The cis stereochemistry fixes the relative orientation of the two amine functionalities, providing a constrained vector for library synthesis and structure-activity relationship (SAR) studies. This guide provides detailed protocols and scientific rationale for key coupling reactions involving this versatile building block.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[2] |
| Molecular Weight | 200.28 g/mol | PubChem[2] |
| CAS Number | 1363381-81-0 | PubChem[2] |
| Appearance | Varies (typically an oil or low-melting solid) | Supplier Data |
| Key Functional Groups | Primary amine (nucleophilic), Boc-protected primary amine | N/A |
I. Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is the most frequently utilized reaction in drug discovery.[3] The primary amine of this compound serves as an excellent nucleophile for coupling with a wide array of carboxylic acids, enabling the synthesis of diverse compound libraries. Two of the most reliable and commonly employed methods are detailed below.
Method 1: EDC/HOBt Mediated Amide Coupling
Scientific Rationale: This classic method relies on the use of a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid partner. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization (if the carboxylic acid is chiral) and can rearrange to a stable N-acylurea byproduct. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), mitigates these issues. HOBt efficiently traps the O-acylisourea to form an HOBt-ester, which is less reactive but more stable and less susceptible to racemization. This active ester then undergoes nucleophilic acyl substitution by the primary amine of this compound to form the desired amide bond. The byproducts of this reaction, a water-soluble urea and unreacted HOBt, are typically easy to remove during aqueous workup.
Experimental Protocol: EDC/HOBt Coupling
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).
-
Add the base, DIPEA or Et₃N (2.0-3.0 eq), to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the cold, stirred solution in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
If using DCM, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
If using DMF, quench the reaction by adding water, then extract with a suitable organic solvent like Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
-
EDC/HOBt Coupling Workflow
Caption: General workflow for EDC/HOBt mediated amide coupling.
Method 2: HATU Mediated Amide Coupling
Scientific Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent renowned for its high efficiency and rapid reaction times, particularly for coupling sterically hindered or electronically deactivated partners. The reaction mechanism involves the activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base (typically DIPEA) to form a highly reactive O-acyl-tetramethylisouronium salt. This intermediate is rapidly converted to a more stable HOAt active ester. The HOAt ester is then readily susceptible to nucleophilic attack by the amine. HATU is often superior to EDC/HOBt for challenging couplings, leading to higher yields and fewer side products.
Experimental Protocol: HATU Coupling
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution (optional, for DMF removal)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings.
-
Monitor progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (3x) to remove residual DMF.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2x) and finally with brine (1x).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
HATU Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide bond formation.
II. Urea Formation: Bioisosteres and Hydrogen Bond Donors
Urea moieties are prevalent in pharmaceuticals due to their ability to act as potent hydrogen bond donors and serve as bioisosteric replacements for amides. A reliable method for synthesizing unsymmetrical ureas involves the in situ generation of an isocyanate from a Boc-protected amine, which is then trapped by a second amine.
Scientific Rationale: This one-pot protocol, developed by Kokotos and coworkers, transforms a Boc-protected amine into a urea without isolating the potentially hazardous isocyanate intermediate.[4][5] The reaction is initiated by treating the Boc-protected amine with trifluoromethanesulfonyl anhydride (Tf₂O) and a hindered base like 2-chloropyridine. This promotes the elimination of tert-butanol and carbon dioxide to generate a highly electrophilic isocyanate in situ. This intermediate is immediately trapped by the primary amine of a second molecule, in this case, a nucleophilic amine coupling partner, to form the final urea product. This method is efficient and avoids the need for toxic phosgene derivatives.
Experimental Protocol: One-Pot Urea Synthesis from a Boc-Amine
-
Note: This protocol describes the reaction where this compound acts as the nucleophile attacking an in situ generated isocyanate from another Boc-protected amine.
-
Materials:
-
Boc-protected amine (e.g., Boc-aniline) (1.0 eq)
-
Trifluoromethanesulfonyl anhydride (Tf₂O) (1.1 eq)
-
2-Chloropyridine (2.2 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-chloropyridine (2.2 eq) to the solution.
-
Slowly add trifluoromethanesulfonyl anhydride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the isocyanate intermediate occurs during this step.
-
Add a solution of this compound (1.2 eq) in a small amount of anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purify the crude product by silica gel column chromatography to afford the desired unsymmetrical urea.
-
Urea Synthesis Workflow
Caption: One-pot synthesis of unsymmetrical ureas.
III. Concluding Remarks and Best Practices
This compound is a powerful tool for introducing conformationally constrained scaffolds into small molecules. The protocols described herein for amide and urea formation are robust and widely applicable.
Key Considerations for Success:
-
Purity of Amine: Ensure the starting amine is pure and free of residual salts from its synthesis, as this can interfere with the reaction stoichiometry.
-
Anhydrous Conditions: Amide coupling and isocyanate formation reactions are sensitive to moisture. Always use anhydrous solvents and perform reactions under an inert atmosphere.
-
Choice of Base: For amide couplings, a non-nucleophilic hindered base like DIPEA is crucial to prevent side reactions.
-
Monitoring: Always monitor reaction progress by an appropriate method (TLC or LC-MS) to determine the endpoint and avoid decomposition or side product formation with prolonged reaction times.
-
Purification: The Boc group imparts significant non-polar character, which should be considered when developing chromatography conditions for purification.
By applying these detailed protocols and understanding the underlying chemical principles, researchers can effectively leverage the unique structural features of this compound to accelerate their drug discovery and development programs.
References
- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Incorporation of cis-3-(Aminomethyl)cyclobutylamine into Drug Candidates
Abstract
In modern drug discovery, the optimization of a lead compound's pharmacokinetic and pharmacodynamic profile is frequently achieved through the strategic introduction of structurally constrained motifs. The cyclobutane scaffold, in particular, has gained significant traction for its ability to impart favorable properties.[1] This guide provides a detailed technical overview and step-by-step protocol for the incorporation of cis-3-(aminomethyl)cyclobutylamine, a versatile bifunctional linker, into drug candidates. We will delve into the scientific rationale for its use, its impact on molecular conformation, and a robust synthetic methodology, offering medicinal chemists a comprehensive resource for leveraging this valuable building block.
Introduction: The Value of Conformational Constraint
The use of small, rigid scaffolds is a powerful strategy in medicinal chemistry to enhance biological activity and improve drug-like properties.[1] Flexible linkers, while synthetically accessible, often carry a significant entropic penalty upon binding to a biological target, as their rotational freedom must be frozen out. Conformationally restricted linkers, such as the cis-1,3-disubstituted cyclobutane core, pre-organize a molecule into a limited set of low-energy conformations, potentially aligning key pharmacophoric elements for optimal interaction with a target protein.[1]
cis-3-(Aminomethyl)cyclobutylamine offers several distinct advantages:
-
Vectorial Pre-organization: The cis geometry projects the two amine functionalities in a defined spatial relationship, which can be exploited to bridge two interaction points within a binding site or to orient a pharmacophore in a specific direction.
-
Improved Physicochemical Properties: The saturated, compact nature of the cyclobutane ring can lead to improved metabolic stability and can modulate properties like solubility and lipophilicity when replacing more flexible or planar linkers.[1]
-
Novel Chemical Space: As a bioisostere for other common linkers, it provides access to novel chemical space, enabling the exploration of new structure-activity relationships (SAR) and the potential to circumvent existing intellectual property.
The deliberate choice of a linker is a critical aspect of drug design, often referred to as "linkerology," where its composition, rigidity, and length can profoundly influence the stability, pharmacokinetics, and efficacy of the final molecule.[2][3][4][]
Physicochemical Profile: cis-3-(Boc-aminomethyl)cyclobutylamine
For controlled, stepwise synthesis, it is essential to use a differentially protected version of the diamine. The mono-Boc protected variant is commercially available and ideal for ensuring selective functionalization of one amine before the other.[6][7][8][9]
| Property | Value (for mono-Boc protected form) | Significance in Drug Design & Synthesis |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Provides the elemental composition.[6][9] |
| Molecular Weight | 200.28 g/mol | A modest molecular weight addition, aiding in keeping the final compound within typical "Rule of 5" guidelines.[6][9] |
| Appearance | Liquid or low-melting solid | Standard physical state information. |
| cLogP (Predicted) | ~0.8 | The Boc group increases lipophilicity; the deprotected diamine is significantly more hydrophilic, which can enhance aqueous solubility. |
| pKa (Predicted) | Primary amine: ~10.5; Boc-amine: N/A | The high basicity of the free amine ensures it is a strong nucleophile and is protonated at physiological pH. |
Synthetic Protocol: Incorporation via Reductive Amination
Reductive amination is a robust and highly versatile method for forming carbon-nitrogen bonds, making it a cornerstone of medicinal chemistry.[10][11] The reaction proceeds by the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[12][13]
Rationale for Method Selection
This one-pot procedure is favored for its operational simplicity and mild conditions. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous as it is selective for the protonated iminium intermediate over the starting carbonyl group, minimizing side reactions like aldehyde or ketone reduction.[13] This selectivity allows the entire reaction to be performed in a single step.[10]
Experimental Workflow Diagram
Caption: One-pot reductive amination workflow for amine incorporation.
Materials and Reagents
| Reagent | Purpose | Typical Supplier | Key Considerations |
| Aldehyde/Ketone Substrate | Electrophile | N/A | Ensure purity and solubility in the chosen solvent. |
| This compound | Nucleophilic amine source | Commercial | CAS: 1363381-81-0.[6][7][8] Handle in a well-ventilated hood. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective reducing agent | Commercial | Moisture-sensitive; handle quickly. Less basic than NaBH₃CN.[13] |
| Dichloromethane (DCM), Anhydrous | Reaction solvent | Commercial | Aprotic solvent prevents competitive reaction with the reducing agent. |
| Acetic Acid (AcOH), Glacial | Catalyst | Commercial | Facilitates the formation of the reactive iminium ion. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Quenching agent | Lab Prepared | Neutralizes acidic components and destroys excess reducing agent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | Commercial | Removes residual water from the organic phase before concentration. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde or ketone substrate (1.0 eq).
-
Dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add this compound (1.2 eq) to the solution, followed by glacial acetic acid (0.1 eq, optional but recommended).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the stirring solution in one portion. Note: The reaction is often slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor its progress periodically by TLC or LC-MS. Reactions are typically complete within 4 to 24 hours.
-
-
Workup:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes or methanol in DCM, depending on the polarity of the product.
-
-
Boc Deprotection (for subsequent functionalization):
-
Dissolve the purified Boc-protected product in DCM.
-
Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) (4-5 eq) or a solution of 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid. The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
-
Structural Impact: The Rigidity Advantage
The rationale for using a constrained linker is rooted in thermodynamics. By locking a flexible chain into a rigid ring, the number of accessible conformations is drastically reduced.
Caption: Thermodynamic comparison of flexible vs. rigid linkers.
This "pre-organization" means that less of the favorable enthalpy gained from binding to the target has to be spent to overcome the entropic penalty of conformational restriction. The result is often a net increase in binding affinity (lower Kᵢ or IC₅₀) and potentially enhanced selectivity, as the rigid conformation may fit the intended target much better than off-targets.[1]
Conclusion
cis-3-(Aminomethyl)cyclobutylamine is a powerful building block for the modern medicinal chemist. Its incorporation, facilitated by robust protocols like reductive amination, allows for the rational design of drug candidates with enhanced conformational rigidity. This rigidity can translate directly into improved potency, selectivity, and overall drug-like properties. By understanding the principles and applying the methods detailed in this guide, researchers can effectively utilize this scaffold to address key challenges in drug discovery and develop more effective therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers for Linkerology - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. This compound | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. ivychem.com [ivychem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. jocpr.com [jocpr.com]
- 11. organicreactions.org [organicreactions.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols for Amide Bond Formation with cis-3-(Boc-aminomethyl)cyclobutylamine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the successful formation of amide bonds using cis-3-(Boc-aminomethyl)cyclobutylamine. This valuable building block, featuring a sterically demanding cyclobutane core, presents unique challenges in amide coupling reactions. This guide moves beyond simple procedural lists to explain the underlying chemical principles, rationale for reagent selection, and field-proven protocols. We will explore robust methodologies, including the use of modern uronium-salt-based coupling reagents, provide detailed step-by-step instructions, and offer a troubleshooting guide to overcome common experimental hurdles. The protocols and insights herein are designed to be self-validating, ensuring reliable and reproducible outcomes for the synthesis of novel chemical entities.
Introduction: The Challenge of Sterically Hindered Amines
Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry, forming the backbone of countless pharmaceuticals and bioactive molecules.[1] While numerous protocols exist, their success is highly dependent on the nature of the coupling partners.[1] The substrate of interest, this compound, is a diamine derivative where one primary amine is protected with a tert-butyloxycarbonyl (Boc) group, leaving the other available for reaction.
The primary amine is attached to a cyclobutane ring, a motif increasingly used to explore novel chemical space and improve physicochemical properties of drug candidates. However, the rigid, puckered nature of the cyclobutane ring, combined with the adjacent bulky Boc-protected aminomethyl group, creates significant steric hindrance around the nucleophilic amine. This steric congestion can dramatically slow down or completely stall standard coupling reactions, leading to low yields, incomplete conversion, and the formation of undesired side products.[2][3] Therefore, a carefully considered strategy is paramount for achieving high-yield, clean conversions with this substrate.
Guiding Principles: Reagent Selection for a Demanding Substrate
The success of an amide coupling reaction hinges on the efficient activation of the carboxylic acid partner.[4] The activated species must be reactive enough to be attacked by the sterically hindered amine but stable enough to avoid side reactions or racemization of adjacent chiral centers.
A Comparative Overview of Coupling Reagent Classes
| Reagent Class | Examples | Strengths | Weaknesses for Hindered Systems |
| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective. | Can be sluggish; risk of N-acylurea side product formation; requires additives (e.g., HOBt, Oxyma) to boost reactivity and suppress racemization.[4][5][6] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for many standard couplings. | Generally less efficient than the best aminium salts for severely hindered cases; solutions have moderate stability.[7] |
| Aminium/Uronium Salts | HATU , HBTU, HCTU, COMU | Highly efficient, rapid kinetics, low racemization. [4][7] HATU is the gold standard for difficult couplings due to anchimeric assistance from the pyridine nitrogen in the HOAt leaving group. [8] | Higher cost; some reagents (HOBt/HOAt derivatives) are potentially explosive under specific conditions, though generally safe in lab use.[9] |
| Acyl Halide Precursors | T3P, BTFFH, SOCl₂ | Can generate highly reactive acyl chlorides or fluorides. | Harsh conditions (SOCl₂) can be incompatible with sensitive functional groups. Acyl fluorides (via BTFFH) are a powerful but specialized option for when all other methods fail.[10][11][12] |
Expert Rationale: For coupling with this compound, aminium/uronium salt reagents are the most reliable first choice. Specifically, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is strongly recommended. Its mechanism involves the formation of a highly reactive OAt-active ester, and the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance that stabilizes the transition state, accelerating the reaction even with poor nucleophiles like sterically hindered amines.[8][13]
Experimental Protocols & Workflows
The following protocols are designed to provide a robust starting point for your experiments. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis of activated intermediates.[3]
Preferred Protocol: HATU-Mediated Amide Coupling
This method is highly efficient and generally provides excellent yields for challenging substrates. The pre-activation step is critical for success.
| Component | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| This compound | 1.1 - 1.2 | Nucleophile (slight excess) |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA (Hünig's Base) | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous Solvent | - | DMF or DCM |
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Add anhydrous DMF or DCM (to a concentration of ~0.1 M relative to the carboxylic acid). Stir the mixture until all solids are dissolved.
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. During this time, the solution may change color as the OAt-active ester is formed.[13]
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions with hindered amines can take anywhere from 2 to 24 hours.
-
Workup:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.[13] These washes effectively remove the base, unreacted acid, and water-soluble byproducts like HOAt and tetramethylurea.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Workflow Diagram: HATU Coupling
Caption: General Experimental Workflow for HATU-Mediated Coupling.
Mechanistic Insight: Why HATU Works
Understanding the mechanism illuminates why this reagent is so effective for challenging substrates. The reaction does not proceed by direct condensation but through the formation of a highly reactive intermediate.
Caption: Simplified Mechanism of HATU-Mediated Amide Coupling.
As shown in Figure 2, the base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form the OAt-active ester, a highly electrophilic species, releasing tetramethylurea.[8][13] The sterically hindered amine then attacks this activated ester, a process facilitated by the HOAt moiety, to form the stable amide bond and release HOAt.[8]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This section addresses common problems and provides logical solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the active ester by water.[3] 3. Amine is protonated and non-nucleophilic. | 1. Ensure the correct stoichiometry of HATU and base. Increase pre-activation time if necessary. 2. Use high-purity anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. 3. Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present to neutralize any acid and deprotonate the amine hydrochloride salt if used. |
| Reaction Stalls / Incomplete Conversion | 1. Significant steric hindrance on both coupling partners.[11] 2. Low reaction temperature. | 1. Gently heat the reaction (e.g., to 40-50 °C) after the amine has been added. 2. Consider an alternative, more forceful method, such as converting the acid to an acyl fluoride using BTFFH, which can be more effective for extremely hindered cases.[10][11][14] |
| Side Product Formation | 1. Racemization at an α-chiral center on the carboxylic acid. 2. Reaction of HATU with the amine (if amine is added before pre-activation is complete).[15] | 1. HATU is excellent at suppressing racemization. If it's still an issue, perform the coupling at a lower temperature (0 °C). 2. Strictly follow the order of addition. The carboxylic acid must be pre-activated with HATU and base before the amine is introduced. |
| Difficult Purification | 1. Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).[16] 2. Excess unreacted starting material. | 1. The byproducts of HATU (tetramethylurea, HOAt) are water-soluble and are efficiently removed by the recommended aqueous workup.[13] This is a key advantage over reagents like DCC. 2. Use a slight excess of the less valuable reagent to drive the reaction to completion. Adjust stoichiometry based on initial results. |
Conclusion
The successful synthesis of amides from sterically demanding building blocks like this compound is not a matter of chance, but of informed chemical strategy. By understanding the inherent steric challenges and selecting a highly efficient coupling reagent like HATU, researchers can overcome low reactivity. The keys to success are the use of anhydrous conditions, a proper pre-activation step to form the reactive OAt-ester, and a methodical workup procedure to ensure product purity. The protocols and insights provided in this guide offer a reliable and reproducible path to synthesizing novel molecules incorporating this valuable cyclobutane moiety, empowering chemists to accelerate their research and development programs.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Synthesis of Ureas from cis-3-(Boc-aminomethyl)cyclobutylamine
Introduction: The Significance of Urea Synthesis in Modern Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique ability to act as a rigid hydrogen bond donor and acceptor. This feature allows for strong and specific interactions with biological targets.[1][2] The incorporation of sterically constrained scaffolds, such as the cyclobutane ring, into drug candidates has gained significant traction.[3] The rigid, puckered conformation of the cyclobutane moiety can offer advantages in potency, selectivity, and pharmacokinetic profiles by locking the molecule into a bioactive conformation and exploring novel chemical space.[3] This guide provides a detailed exploration of the synthesis of ureas from cis-3-(Boc-aminomethyl)cyclobutylamine, a valuable building block for introducing the cyclobutane motif.
This document will delve into the fundamental chemical principles, provide detailed experimental protocols, and offer insights into common challenges and optimization strategies. The protocols described herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.
Chemical Principles and Mechanistic Overview
The synthesis of ureas from amines can be broadly categorized into several key methodologies. The most direct and common approach involves the reaction of an amine with an isocyanate.[4][5] However, isocyanates can be hazardous and are not always commercially available. Therefore, several in situ methods for isocyanate generation or the use of isocyanate surrogates have been developed.
Key Synthetic Strategies:
-
Reaction with Isocyanates: This is the most straightforward method where the primary or secondary amine directly attacks the electrophilic carbon of the isocyanate to form the urea linkage. The reaction is typically fast and clean, often proceeding at room temperature without the need for a catalyst.[4]
-
Using Phosgene and its Equivalents: Historically, phosgene was a common reagent for urea synthesis.[2] Due to its extreme toxicity, safer solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are now preferred.[2][4][6] Triphosgene reacts with two equivalents of an amine to form a carbamoyl chloride, which then reacts with a second amine to yield the urea.[7]
-
Carbonyldiimidazole (CDI) as a Coupling Reagent: CDI is a safer and effective alternative to phosgene.[2][8][9][10] It reacts with a primary amine to form a carbamoyl-imidazole intermediate, which is a masked isocyanate.[11] This intermediate then reacts with a second amine to furnish the unsymmetrical urea.[8][11] The order of addition is crucial to avoid the formation of symmetrical urea byproducts.[4]
-
In Situ Isocyanate Formation from Boc-Protected Amines: A powerful one-pot method involves the dehydration of a Boc-protected amine to generate an isocyanate in situ.[12][13][14][15] This is often achieved using reagents like trifluoromethanesulfonyl anhydride (Tf₂O) in the presence of a mild base like 2-chloropyridine.[12][13][14][15] The generated isocyanate is then trapped by a nucleophilic amine to form the desired urea. This method is particularly advantageous as it starts from readily available and stable Boc-protected amines.[12][13]
The choice of method depends on the availability of starting materials, the desired scale of the reaction, and safety considerations. For the synthesis of ureas from this compound, the in situ generation of the isocyanate from the Boc-protected amine is a highly efficient and versatile approach.
Visualizing the Reaction Workflow
Caption: General workflow for urea synthesis from a Boc-protected amine.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a urea derivative from this compound via the in situ generation of an isocyanate.
Protocol: One-Pot Synthesis of N-((cis-3-((Aryl/Alkylamino)carbonyl)cyclobutyl)methyl)-tert-butylcarbamate
Objective: To synthesize a disubstituted urea from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
2-Chloropyridine
-
Desired primary or secondary amine (R¹R²NH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, concentration typically 0.1-0.2 M).
-
Addition of Base: Add 2-chloropyridine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
In Situ Isocyanate Formation: Slowly add trifluoromethanesulfonyl anhydride (Tf₂O) (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Time: Stir the reaction mixture at 0 °C for 30-60 minutes. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available, or the reaction can be assumed to be complete after this time.
-
Addition of Nucleophile: Add the desired primary or secondary amine (R¹R²NH) (1.2 eq) to the reaction mixture.
-
Warming to Room Temperature: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure urea derivative.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value | Notes |
| Stoichiometry (Boc-amine:Base:Tf₂O:Nucleophile) | 1.0 : 1.2 : 1.1 : 1.2 | A slight excess of the base, Tf₂O, and nucleophile is used to ensure complete conversion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Other aprotic solvents like THF can also be used. |
| Temperature | 0 °C to Room Temperature | Initial cooling is important for controlling the exothermic reaction of Tf₂O. |
| Reaction Time | 2 - 16 hours | Monitor by TLC for optimal reaction time. |
| Purification Method | Flash Column Chromatography | The polarity of the eluent will depend on the specific urea synthesized. |
Visualizing the Chemical Transformation
Caption: Mechanism of urea formation from a Boc-protected amine.
Trustworthiness: Self-Validating Systems and Quality Control
To ensure the reliability and reproducibility of this synthetic protocol, several validation steps are crucial:
-
Starting Material Purity: The purity of this compound should be confirmed by ¹H NMR and/or mass spectrometry before use. Impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the isocyanate intermediate. Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere is critical.
-
Reaction Monitoring: Regular monitoring of the reaction progress by TLC is highly recommended. This allows for the determination of the optimal reaction time and can help identify any potential issues, such as the formation of side products.
-
Product Characterization: The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the urea derivative.
-
Mass Spectrometry (e.g., ESI-MS or HRMS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (C=O) around 1630-1680 cm⁻¹ is characteristic of a urea.
-
By implementing these quality control measures, researchers can have high confidence in the outcome of the synthesis.
Conclusion
The synthesis of ureas from this compound is a valuable tool for medicinal chemists seeking to incorporate the cyclobutane scaffold into their drug discovery programs. The one-pot conversion of the Boc-protected amine to the corresponding urea via an in situ generated isocyanate is a particularly efficient and versatile method. By understanding the underlying chemical principles and adhering to the detailed protocols and quality control measures outlined in this guide, researchers can reliably synthesize a diverse range of cyclobutane-containing ureas for further biological evaluation.
References
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt [mdpi.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 14. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of cis-Cyclobutane Diamines in Medicinal Chemistry: A Guide for Researchers
Foreword: The Allure of the Constrained Scaffold
In the intricate dance of drug discovery, the conformation of a small molecule is paramount. The ability of a ligand to present its pharmacophoric elements in a precise three-dimensional arrangement dictates its affinity and selectivity for a biological target. While flexible molecules can adopt a myriad of conformations, this entropic freedom often comes at the cost of binding potency. This has led to a burgeoning interest in rigid scaffolds that pre-organize key functionalities, minimizing the entropic penalty upon binding. Among these, the cis-cyclobutane diamine motif has emerged as a privileged scaffold, offering a unique blend of conformational rigidity and synthetic tractability. Its puckered four-membered ring system imposes a well-defined spatial relationship on its amino substituents, making it an invaluable tool for medicinal chemists seeking to optimize ligand-receptor interactions and enhance pharmacokinetic profiles. This guide provides an in-depth exploration of the application of cis-cyclobutane diamines in drug discovery, from their fundamental properties and synthesis to their role in shaping the next generation of therapeutics.
The cis-Cyclobutane Diamine Scaffold: A Conformational Analysis
The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering results in two distinct substituent positions: axial and equatorial. In cis-disubstituted cyclobutanes, the substituents reside on the same face of the ring. The cis-1,3-diaminocyclobutane scaffold, for instance, presents its two amino groups in a well-defined spatial orientation, a feature that has been adeptly exploited in drug design.[2] This conformational restriction is a key attribute that medicinal chemists leverage to:
-
Enhance Binding Affinity: By pre-organizing pharmacophoric groups in a bioactive conformation, the entropic cost of binding is reduced, often leading to a significant increase in potency.[3]
-
Improve Selectivity: The rigid nature of the scaffold can disfavor binding to off-target proteins that require a different conformational arrangement of interacting groups.
-
Modulate Physicochemical Properties: The introduction of a sp³-rich cyclobutane core can improve metabolic stability by blocking sites of metabolism and can also influence solubility and lipophilicity.
The unique puckered structure and the defined vectoral projection of the amino groups make cis-cyclobutane diamines powerful building blocks for probing and optimizing interactions within a protein's binding pocket.
Synthetic Strategies for cis-Cyclobutane Diamine Building Blocks
The utility of any scaffold in medicinal chemistry is intrinsically linked to its accessibility. Fortunately, several synthetic routes to enantiomerically pure cis-cyclobutane diamines have been established. A common and robust approach involves the [2+2] cycloaddition of a ketene or keteniminium ion with an appropriate olefin, followed by functional group manipulations.
Below is a generalized, step-by-step protocol for the synthesis of a key building block, mono-Boc-protected cis-1,3-diaminocyclobutane, which serves as a versatile intermediate for further elaboration.
Protocol 1: Synthesis of tert-butyl (cis-3-aminocyclobutyl)carbamate
This protocol is a composite of established methodologies and should be adapted and optimized for specific substrates and scales.[2][4]
Materials:
-
cis-1,3-Cyclobutanediamine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Free-Basing of the Diamine:
-
Dissolve cis-1,3-cyclobutanediamine dihydrochloride (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NaOH (2.2 eq) in water, keeping the temperature below 10 °C.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free diamine. Caution: The free diamine is volatile and should be used immediately or stored under an inert atmosphere.
-
-
Mono-Boc Protection:
-
Dissolve the freshly prepared cis-1,3-cyclobutanediamine (1.0 eq) in methanol at 0 °C.
-
To this solution, add a solution of Boc₂O (1.0 eq) in methanol dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of DCM/MeOH) to afford tert-butyl (cis-3-aminocyclobutyl)carbamate.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5][6][7]
Applications in Drug Discovery: Case Studies
The rigid nature of the cis-cyclobutane diamine scaffold has been instrumental in the development of several clinical candidates and approved drugs. The following case studies highlight the diverse applications of this versatile building block.
Janus Kinase (JAK) Inhibitors for Autoimmune Diseases
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are crucial for signaling by numerous cytokines involved in inflammation and immunity.[8] Consequently, JAK inhibitors have emerged as a major class of therapeutics for autoimmune diseases.[9]
In the quest for selective JAK1 inhibitors, researchers at Pfizer identified the cis-1,3-diaminocyclobutane scaffold as an ideal linker to connect a pyrrolopyrimidine hinge-binding motif with a sulfonamide moiety.[1] The puckered conformation of the cyclobutane ring was found to be critical for orienting the sulfonamide NH group to form key hydrogen bonds with arginine and asparagine residues in the JAK1 active site. This precise positioning, enforced by the rigid cis-cyclobutane linker, contributed to both high potency and excellent selectivity against other JAK family members.[1] The trans-isomer, in contrast, displayed significantly reduced activity, underscoring the importance of the defined stereochemistry.[1]
Workflow for the Discovery of a cis-Cyclobutane Diamine-Containing JAK Inhibitor
Caption: A typical workflow for the discovery of a drug candidate incorporating a cis-cyclobutane diamine scaffold.
Platinum-Based Anticancer Agents
Carboplatin, a second-generation platinum-based anticancer drug, utilizes a 1,1-cyclobutanedicarboxylate ligand to modulate the reactivity and toxicity of the platinum center compared to its predecessor, cisplatin.[10][11][12][13][14][15] While not a diamine itself, the cyclobutane moiety in carboplatin plays a crucial role in its pharmacological profile, demonstrating the broader utility of the cyclobutane scaffold in medicinal chemistry. The dicarboxylate ligand is derived from 1,1-cyclobutanedicarboxylic acid, and its chelation to the platinum(II) ion influences the drug's stability and rate of aquation, which is a key step in its mechanism of action.[10]
The synthesis of carboplatin involves the reaction of cisplatin with the silver salt of 1,1-cyclobutanedicarboxylic acid. This highlights the importance of having access to functionalized cyclobutane building blocks for the synthesis of complex drug molecules.
Structure-Activity Relationship (SAR) Insights
The systematic modification of molecules containing a cis-cyclobutane diamine core has provided valuable insights into their structure-activity relationships. A common strategy involves keeping the core scaffold constant while varying the substituents on the amino groups to probe interactions with different regions of the target's binding site.
| Compound/Analog Series | Target | Key SAR Observation | Reference |
| cis-1,3-Diaminocyclobutane linked JAK inhibitors | JAK1 | The cis-stereochemistry is crucial for potency and selectivity. The trans-isomer is significantly less active. | [1] |
| Boceprevir Analogs | HCV NS3/4A Protease | The cyclobutane group in the P1 position is more potent than cyclopropyl or cyclopentyl analogs. | |
| RORγt Inhibitors | RORγt | Replacing a flexible n-butanoic acid linker with a rigid cis-cyclobutane acetic acid improved potency. |
This table underscores the profound impact that the constrained nature of the cis-cyclobutane diamine scaffold can have on biological activity.
Experimental Protocols for Further Elaboration
The mono-Boc-protected cis-cyclobutane diamine is a versatile starting material for the synthesis of a wide range of derivatives. Below are general protocols for common transformations.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol describes a standard amide coupling reaction using a carbodiimide reagent.[16][17][18]
Materials:
-
tert-butyl (cis-3-aminocyclobutyl)carbamate (from Protocol 1)
-
Carboxylic acid of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), tert-butyl (cis-3-aminocyclobutyl)carbamate (1.1 eq), and HOBt (1.2 eq) in DMF or DCM, add DIPEA (3.0 eq).
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the second amine for further functionalization.[19][20]
Materials:
-
Boc-protected cis-cyclobutane diamine derivative (from Protocol 2)
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) or a 1:1 mixture of TFA/DCM.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.
-
Collect the solid by filtration and dry under vacuum.
Logical Relationship of Synthetic Protocols
Caption: Synthetic pathway from the starting diamine to a functionalized derivative using the described protocols.
Conclusion and Future Perspectives
The cis-cyclobutane diamine scaffold has firmly established its place in the medicinal chemist's toolbox. Its inherent conformational rigidity provides a powerful strategy for optimizing ligand-receptor interactions, leading to improvements in potency, selectivity, and pharmacokinetic properties. The successful application of this motif in diverse therapeutic areas, from autoimmune diseases to oncology, is a testament to its versatility.
As our understanding of protein structure and dynamics continues to grow, the rational design of conformationally constrained ligands will become increasingly important. The synthetic accessibility of cis-cyclobutane diamines, coupled with their unique three-dimensional architecture, ensures that they will remain a valuable scaffold for the discovery and development of novel therapeutics for years to come. Future work in this area will likely focus on the development of new synthetic methodologies to access even more diverse and highly functionalized cyclobutane derivatives, further expanding the chemical space that can be explored in the pursuit of new medicines.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. auremn.org [auremn.org]
- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 12. sid.ir [sid.ir]
- 13. Early clinical studies with cis-diammine-1,1-cyclobutane dicarboxylate platinum II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II) | Semantic Scholar [semanticscholar.org]
- 16. Amide Synthesis [fishersci.dk]
- 17. hepatochem.com [hepatochem.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing cis-3-(Boc-aminomethyl)cyclobutylamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Conformational Constraint
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. These unique building blocks can enhance proteolytic stability, improve receptor affinity and selectivity, and control peptide conformation. Among the diverse array of unnatural amino acids, cyclic scaffolds have garnered significant attention for their ability to impart conformational rigidity. This rigidity can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.
This application note provides a detailed guide to the use of cis-3-(Boc-aminomethyl)cyclobutylamine, a versatile building block for introducing a constrained diamino motif into peptide sequences. The cyclobutane ring restricts the torsional angles of the peptide backbone, while the aminomethyl side chain offers a point for further functionalization or peptide elongation. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection and coupling during standard solid-phase peptide synthesis (SPPS). We will explore the unique characteristics of this building block, provide a detailed protocol for its incorporation into a peptide sequence, and discuss its potential applications in drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 200.28 g/mol | --INVALID-LINK--[1] |
| Appearance | Varies (typically a solid) | - |
| Solubility | Soluble in common organic solvents for SPPS (e.g., DMF, NMP, DCM) | General Knowledge |
| CAS Number | 1363381-81-0 | --INVALID-LINK--[1] |
Strategic Considerations for Solid-Phase Synthesis
The incorporation of this compound into a peptide sequence follows the general principles of solid-phase peptide synthesis (SPPS), typically employing either Boc or Fmoc strategies for Nα-protection of the growing peptide chain.[2][] The choice between these strategies will depend on the overall synthetic plan and the nature of the other amino acids in the sequence.[]
The cyclobutane core of this building block introduces a degree of steric hindrance, which necessitates careful selection of coupling reagents to ensure efficient amide bond formation.[2] Standard coupling reagents like DCC/HOBt may prove sluggish. More potent activators are recommended to overcome the steric challenge and drive the coupling reaction to completion.
Workflow for Incorporation of this compound
The following diagram illustrates the key steps for incorporating this unique building block into a peptide chain using a standard SPPS workflow.
References
Mastering the Scaffold: A Guide to the Selective Functionalization of cis-3-(Boc-aminomethyl)cyclobutylamine
Introduction: The Strategic Value of the Cyclobutane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the deliberate incorporation of strained ring systems has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the cyclobutane scaffold has garnered significant attention.[1][2] Its unique puckered conformation and the three-dimensional arrangement of its substituents offer a distinct advantage over more traditional, flexible aliphatic or planar aromatic systems.[1][3] The cyclobutane ring can enhance metabolic stability, improve binding affinity by enforcing a favorable conformation, and provide novel vectors for exploring chemical space.[1][4]
This application note focuses on a particularly valuable building block: cis-3-(Boc-aminomethyl)cyclobutylamine. This molecule presents a differentially protected diamine on a rigid cyclobutane core. The primary amine serves as a versatile handle for a wide array of chemical transformations, while the tert-butyloxycarbonyl (Boc)-protected aminomethyl group remains shielded, allowing for subsequent, orthogonal deprotection and further modification.[5][6] This guide provides detailed protocols and expert insights into the selective functionalization of the primary amine through common and impactful synthetic transformations, including acylation, sulfonylation, and reductive amination.
Understanding the Substrate: Key Structural and Reactivity Considerations
The structure of this compound dictates its reactivity. The primary amine is a nucleophilic center, readily participating in reactions with various electrophiles.[7] The Boc protecting group on the second amine is stable under the basic or neutral conditions typically employed for the functionalization of the primary amine, ensuring selectivity.[8][9] The cis stereochemistry of the substituents on the cyclobutane ring influences the spatial orientation of the functional groups, which can be a critical factor in molecular recognition by biological targets.
dot graph "Substrate_Structure" { layout="neato"; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";
} Caption: Structure of this compound.
Acylation of the Primary Amine: Formation of Amide Bonds
The formation of an amide bond via acylation is one of the most fundamental and widely utilized transformations in drug discovery. Amides are prevalent in pharmaceuticals due to their structural rigidity and ability to participate in hydrogen bonding.
Mechanism and Rationale
The acylation of the primary amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride.[10] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield the stable amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.[11]
dot graph "Acylation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#F1F3F4";
} Caption: General workflow for the acylation of the primary amine.
Experimental Protocol: Acylation with Acetyl Chloride
This protocol details the acetylation of this compound as a representative example.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the desired N-acetylated product.[12][13]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, aprotic solvent that dissolves both reactants. |
| Base | Triethylamine (TEA) | Scavenges the HCl byproduct, preventing protonation of the starting amine. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature allows for completion. |
| Stoichiometry | Slight excess of acylating agent | Ensures complete consumption of the starting amine. |
Sulfonylation of the Primary Amine: Crafting Sulfonamides
Sulfonamides are a critical pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.
Mechanism and Rationale
The sulfonylation of a primary amine with a sulfonyl chloride is analogous to acylation. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[14] This results in the formation of a sulfonamide and HCl. A key consideration in the sulfonylation of primary amines is the potential for a side reaction: di-sulfonylation. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of sulfonyl chloride.[14] To mitigate this, a weak or sterically hindered base like pyridine is often used, and the sulfonyl chloride is added slowly to maintain a low concentration.[14]
dot graph "Sulfonylation_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#F1F3F4";
} Caption: Reaction pathway for the sulfonylation of a primary amine.
Experimental Protocol: Sulfonylation with Methanesulfonyl Chloride
Materials:
-
This compound
-
Methanesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (1.05 eq.) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-methanesulfonylated product.[15]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Provides a non-reactive medium for the sulfonylation. |
| Base | Pyridine | A weak base that minimizes the formation of the di-sulfonated byproduct.[14] |
| Temperature | 0 °C to Room Temperature | Slow, controlled addition at low temperature favors the desired mono-sulfonylation.[14] |
| Reagent Addition | Slow, dropwise addition | Keeps the concentration of the sulfonyl chloride low, reducing the rate of the undesired second sulfonylation.[14] |
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and efficient method for the N-alkylation of amines.[16][17] This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[18][19]
Mechanism and Rationale
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate.[17] This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions). A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine to the secondary amine.[20] These reducing agents are mild enough that they do not significantly reduce the starting carbonyl compound, allowing for a one-pot procedure.[19]
dot graph "Reductive_Amination_Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#F1F3F4";
} Caption: The cycle of reductive amination.
Experimental Protocol: Reductive Amination with Cyclohexanone
Materials:
-
This compound
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes or DCM/Methanol solvent system
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and cyclohexanone (1.1 eq.) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq.) in one portion.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Due to the basic nature of the product, an amine-functionalized silica gel or the addition of a small amount of triethylamine to the eluent may be beneficial for purification.[21]
| Parameter | Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | An effective solvent for reductive amination with NaBH(OAc)₃.[20] |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reagent that reduces imines in the presence of carbonyls.[20] |
| Catalyst | Acetic Acid (optional) | Can accelerate the formation of the iminium ion, especially with less reactive ketones. |
| Purification | Amine-functionalized silica or basic eluent | Helps to prevent peak tailing and improve separation of the basic amine product.[21] |
Orthogonal Deprotection of the Boc Group
Following the successful functionalization of the primary amine, the Boc-protected aminomethyl group can be deprotected to reveal a new primary amine for further synthetic elaboration.
Mechanism and Rationale
The Boc group is readily cleaved under acidic conditions.[22] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide to liberate the free amine.[8] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent system for this transformation.[23]
Experimental Protocol: Boc Deprotection
Materials:
-
N-functionalized cis-3-(Boc-aminomethyl)cyclobutane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq.) in DCM.
-
Add TFA (10-20 eq., often used as a 20-50% solution in DCM) to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diamine product, which may be isolated as a free base or a salt.
Conclusion
The selective functionalization of the primary amine in this compound provides a robust platform for the synthesis of diverse and structurally complex molecules. The protocols detailed herein for acylation, sulfonylation, and reductive amination offer reliable methods for introducing key pharmacophoric elements. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can effectively leverage this versatile building block to accelerate their drug discovery and development programs. The strategic use of the cyclobutane scaffold, enabled by these synthetic transformations, continues to be a promising avenue for the creation of novel therapeutics with improved properties.[3][4]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. lifechemicals.com [lifechemicals.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biotage.com [biotage.com]
- 22. benchchem.com [benchchem.com]
- 23. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-1,3-Disubstituted Cyclobutanes
Welcome to the technical support center for the synthesis of cis-1,3-disubstituted cyclobutanes. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the unique challenges associated with constructing this valuable, yet synthetically demanding, structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic routes effectively.
The cyclobutane ring, particularly with the cis-1,3-substitution pattern, is a key pharmacophore in modern drug development, prized for its ability to act as a rigid, three-dimensional scaffold. However, its synthesis is fraught with challenges stemming from ring strain, competing reaction pathways, and subtle stereochemical control elements. This resource consolidates field-proven insights and troubleshooting strategies to address the most common issues encountered in the lab.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: Poor Diastereoselectivity (Low cis:trans Ratio)
Question: My reaction is producing a mixture of cis and trans isomers, with the undesired trans isomer being the major product. How can I increase the yield of the cis isomer?
Answer: This is the most common challenge and typically points to a battle between kinetic and thermodynamic control.[1][2] The trans isomer is often the thermodynamically more stable product due to reduced steric interactions between the substituents. The desired cis isomer is usually the kinetic product, formed via a lower-energy transition state.
Root Causes & Solutions:
-
Reaction Temperature is Too High: Elevated temperatures provide the system with enough energy to overcome the activation barrier for the reverse reaction, allowing the initial kinetic product mixture to equilibrate to the more stable thermodynamic product.[3][4][5]
-
Solution: Run the reaction at a lower temperature. For reductions of cyclobutanones or related systems, performing the reaction at 0 °C, -20 °C, or even -78 °C can "trap" the reaction at the kinetic cis product.[3]
-
-
Incorrect Choice of Reagents (Especially in Reductions): The steric bulk of a reducing agent can dramatically influence the facial selectivity of hydride attack on a cyclobutanone or a related exocyclic double bond.
-
Solution: For the reduction of a 3-substituted cyclobutanone, a small hydride source like sodium borohydride (NaBH₄) often favors axial attack, leading to an equatorial hydroxyl group and thus a cis-1,3 relationship with the other substituent.[6] Conversely, a bulky reducing agent (e.g., L-Selectride®) will favor attack from the less hindered face, which can sometimes lead to the trans product. The choice is highly substrate-dependent.
-
-
Reaction Time is Too Long: Even at lower temperatures, allowing a reaction to stir for an extended period can permit slow equilibration to the thermodynamic product.
-
Solution: Monitor the reaction closely by TLC or crude NMR. Work up the reaction as soon as the starting material is consumed to prevent post-reaction isomerization.
-
-
Acidic or Basic Impurities: Trace amounts of acid or base in the reaction mixture or during workup can catalyze epimerization at a stereocenter adjacent to a carbonyl or other activating group, leading to the thermodynamic mixture.
-
Solution: Ensure all reagents and solvents are pure and dry. Use a buffered or non-aqueous workup where possible. In one documented case, controlling acidic impurities was found to be crucial for improving the diastereomeric ratio during recrystallization.[6]
-
Issue 2: Low Overall Yield of Cyclobutane Products
Question: My reaction is clean, but the yield of the desired cyclobutane is consistently low. Where is my material going?
Answer: The high ring strain of the cyclobutane core (approx. 26 kcal/mol) makes its formation energetically uphill compared to acyclic or larger ring systems.[7][8] This inherent strain can favor competing side reactions.
Root Causes & Solutions:
-
[2+2] Cycloaddition Reversibility/Side Reactions: Photochemical [2+2] cycloadditions, a common method for forming cyclobutanes, can be reversible or lead to undesired isomers and oligomers.[9][10]
-
Solution: Optimize the reaction concentration; high concentrations can favor intermolecular side reactions over the desired intramolecular cyclization (if applicable). Use a photosensitizer for triplet-state reactions where appropriate, as this can sometimes lead to cleaner outcomes.[11] Ensure the wavelength of the UV source is appropriate for the chromophore to avoid unwanted photodecomposition.
-
-
Ring-Opening of the Product: The strained cyclobutane ring can be susceptible to cleavage under the reaction conditions.[8][12][13] This is particularly true if the reaction involves strong acids, bases, or certain transition metals.
-
Solution: Re-evaluate the reaction conditions. Can a milder base or a Lewis acid be used instead of a Brønsted acid? If a transition metal is used (e.g., in Ring-Closing Metathesis), ensure the catalyst loading is optimized and the temperature is not excessive.[14]
-
-
Competing Elimination or Polymerization: In cyclization reactions (e.g., intramolecular Sₙ2), elimination to form a cyclobutene or intermolecular reactions leading to polymers can be significant competing pathways.[15]
-
Solution: Use high-dilution conditions (slow addition of substrate via syringe pump) to favor the intramolecular cyclization pathway over intermolecular polymerization. Choose a non-nucleophilic base to minimize elimination pathways.
-
Issue 3: Difficulty in Separating cis and trans Isomers
Question: I have a mixture of cis and trans isomers, but they are inseparable by standard silica gel chromatography. What are my options?
Answer: The separation of cyclobutane diastereomers is a well-known challenge because their similar polarity and shape often lead to identical or very similar Rƒ values.[16]
Solutions:
-
Alternative Chromatography Techniques:
-
HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), often with specialized columns (including chiral phases), can provide the resolution needed to separate stubborn diastereomers.[16]
-
Argentation Chromatography: If the isomers contain double bonds, silica gel impregnated with silver nitrate (AgNO₃) can be used. The silver ions interact differently with the π-bonds of the isomers, often allowing for separation.
-
-
Derivatization: Convert the mixture of isomers into derivatives that have more pronounced differences in their physical properties. For example, if the isomers are alcohols, convert them to bulky esters (e.g., pivaloates or benzoates). The increased steric bulk can create a greater polarity difference, making chromatographic separation easier. After separation, the original functional group can be regenerated by hydrolysis.
-
Recrystallization: This is often the most effective technique, especially on a larger scale. Carefully screen a wide range of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol, ether/pentane) to find conditions where one diastereomer selectively crystallizes out. Seeding with a pure crystal can be beneficial if available.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies to access the cis-1,3-disubstituted cyclobutane core?
There are three main strategies, each with its own strengths and weaknesses:
-
[2+2] Cycloaddition: This is a powerful method that forms the four-membered ring in a single step, often from readily available alkenes.[17][18] Photochemical [2+2] cycloadditions are the most common variant.[10][19] The stereochemical outcome can be complex but is a cornerstone of cyclobutane synthesis.
-
Functionalization of a Pre-formed Ring: This approach starts with a cyclobutane or cyclobutanone and introduces the substituents. A key example is the diastereoselective reduction of a 3-substituted cyclobutanone to generate a cis-1,3-hydroxy-substituted pattern.[6] This offers excellent control over the relative stereochemistry.
-
Ring Contraction/Expansion or Cyclization: Methods like the ring contraction of pyrrolidines or the intramolecular cyclization of acyclic precursors (e.g., 1,4-dihalides) can be effective.[15][20] Ring-Closing Metathesis (RCM) of a suitable diene is also a viable, though less common, route for forming cyclobutene, which can then be hydrogenated.[14][21]
Q2: How can I reliably determine the stereochemistry of my 1,3-disubstituted cyclobutane product?
Unequivocal assignment is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[22][23]
-
¹H NMR Coupling Constants (J-values): The puckered nature of the cyclobutane ring means that the dihedral angles between protons are stereochemically dependent. While complex, analysis of the coupling patterns of the ring protons can provide strong evidence.
-
Nuclear Overhauser Effect (NOE): This is the most definitive NMR method. A 2D NOESY or 1D selective NOE experiment can establish through-space proximity. For a cis isomer, irradiation of a proton on one substituent should show an NOE to the proton on the other substituent on the same face of the ring. For the trans isomer, this correlation will be absent.[23]
-
X-ray Crystallography: If you can grow a suitable crystal, this method provides absolute proof of the relative (and absolute, if a chiral source is present) stereochemistry.
Q3: My desired synthesis involves a [2+2] photocycloaddition. What are the key factors for achieving high stereoselectivity?
In photochemical [2+2] reactions, the stereochemical outcome is dictated by the geometry of the reactants in the exciplex or the stability of the diradical intermediate.
-
Concerted vs. Stepwise Mechanism: The reaction can proceed through different mechanisms, which influences stereoselectivity.[24]
-
Use of Templates: Chiral templates or auxiliaries can be used to direct the facial approach of the two reacting olefins, leading to high enantioselectivity.[7]
-
Reaction Conditions: Solvent polarity and temperature can influence the lifetime and conformational preferences of intermediates, thereby affecting the final diastereomeric ratio.
Data & Visualization Hub
Table 1: Comparison of Synthetic Strategies for cis-1,3-Disubstituted Cyclobutanes
| Synthetic Method | Typical Substrates | Key Advantages | Common Challenges | Reported cis:trans Ratios |
| Photochemical [2+2] Cycloaddition | Alkenes, Enones | Atom economical; rapid construction of the core structure.[19] | Often gives mixtures of regio- and stereoisomers; can require specialized equipment.[9][18] | Highly variable (1:1 to >20:1) |
| Ketene [2+2] Cycloaddition | Alkenes (often electron-rich) + Ketenes | Often proceeds under thermal conditions; highly reliable for cyclobutanone synthesis.[7][25] | Ketenes can be unstable and prone to dimerization; limited substituent patterns on the ketene. | Generally high stereoretention |
| Diastereoselective Reduction | 3-Substituted Cyclobutanones or related C=C systems | High degree of stereocontrol possible; predictable outcomes based on reagent choice.[6] | Requires a multi-step synthesis to prepare the cyclobutanone precursor. | Good to excellent (4:1 to >95:5)[6] |
| Strain-Release Functionalization | Bicyclo[1.1.0]butanes (BCBs) | Access to highly functionalized, multi-substituted cyclobutanes.[15][26] | Preparation of the strained BCB starting materials can be challenging and require linear syntheses.[15] | Often provides excellent cis-selectivity.[26] |
Diagrams
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} enddot Caption: Troubleshooting workflow for poor isomer separation.
dot graph { layout=neato; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica", color="#5F6368"];
} enddot Caption: Energy profile for Kinetic vs. Thermodynamic control.
Featured Protocol: Diastereoselective Reduction of a Cyclobutanone Precursor
This protocol is adapted from a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold and demonstrates the principles of kinetic control.[6]
Objective: To synthesize cis-3-hydroxy-1-phenylcyclobutane-1-carboxylic acid from 3-oxo-1-phenylcyclobutane-1-carboxylic acid via kinetically controlled reduction.
Materials:
-
3-oxo-1-phenylcyclobutane-1-carboxylic acid (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the starting cyclobutanone (1.0 eq) and anhydrous methanol to make a 0.1 M solution.
-
Scientist's Note: Anhydrous conditions prevent quenching of the NaBH₄ and unwanted side reactions.
-
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Scientist's Note: This low temperature is critical for maximizing kinetic control and favoring the formation of the cis isomer.[3]
-
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. A slight effervescence (H₂ gas) may be observed.
-
Scientist's Note: Slow addition maintains the low temperature and controls the reaction rate. NaBH₄ is a small, unhindered hydride source that favors axial attack on the carbonyl, leading to the desired cis product in many cyclobutanone systems.[6]
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc eluent). The reaction is typically complete within 1-2 hours.
-
Scientist's Note: Do not let the reaction run for an unnecessarily long time, as this could allow for equilibration to the more stable trans isomer, even at low temperatures.
-
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~5-6. This will neutralize any excess NaBH₄.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.
-
Scientist's Note: A neutral workup is important to prevent acid-catalyzed epimerization or ring-opening.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Analysis and Purification:
-
Analyze the crude product by ¹H NMR to determine the cis:trans diastereomeric ratio.
-
Purify the product via flash column chromatography or recrystallization to isolate the desired cis isomer.
-
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclobutane synthesis [organic-chemistry.org]
- 12. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 13. Reaction of cyclopropane and cyclobutane | PPTX [slideshare.net]
- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 15. Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ring Closing Metathesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. ias.ac.in [ias.ac.in]
- 24. researchgate.net [researchgate.net]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions in Boc Protection of Cyclobutane Diamines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the tert-butoxycarbonyl (Boc) protection of cyclobutane diamines. The unique steric and electronic properties of the cyclobutane ring can introduce specific side reactions not commonly observed with simpler diamines. This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you achieve clean, high-yielding reactions.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Issue 1: Low Yield of Mono-Boc Product and Significant Di-Boc Formation
Problem/Symptom: Your reaction yields a mixture of the desired mono-Boc protected cyclobutane diamine and a significant amount of the di-Boc protected byproduct, making purification difficult and lowering the yield of the target compound.
Potential Causes & Solutions:
-
Cause A: High Local Concentration of Boc Anhydride. The rate of the second protection can be competitive with the first if the concentration of di-tert-butyl dicarbonate ((Boc)₂O) is too high.
-
Solution: Employ slow addition of (Boc)₂O (dissolved in a suitable solvent) to the diamine solution over several hours using a syringe pump. This maintains a low concentration of the protecting agent, favoring mono-protection.[1]
-
-
Cause B: Unfavorable Stoichiometry. Using a 1:1 molar ratio of diamine to (Boc)₂O often results in a statistical mixture of starting material, mono-protected, and di-protected products.
-
Solution 1: Excess Diamine. Use a large excess of the cyclobutane diamine. This statistically favors the reaction of (Boc)₂O with an unprotected diamine molecule. While effective, this may not be feasible for valuable or scarce diamines.[2]
-
Solution 2: In Situ Mono-Protonation. This is a highly effective strategy for symmetrical diamines. By adding one equivalent of an acid (e.g., HCl or TFA), one amine is protonated and deactivated, leaving the other free to react with (Boc)₂O.[2][3][4][5][6] An alternative is the in situ generation of HCl from chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol.[7]
-
dot
Caption: Decision workflow for minimizing di-protection.
Issue 2: Presence of an Unexpected Side Product with a Mass of (Mono-Boc Product + 43 Da)
Problem/Symptom: Mass spectrometry analysis of your crude product shows a significant peak corresponding to the molecular weight of your desired mono-Boc product plus an additional 43 mass units. This is often indicative of urea formation.
Potential Causes & Solutions:
-
Cause: Isocyanate Formation. Under certain conditions, particularly with the use of a base, the Boc-protected amine can be converted into an isocyanate intermediate.[8][9][10] This highly reactive species can then be trapped by an unreacted amine molecule, forming a urea derivative. The formation of isocyanates from Boc-protected amines can be facilitated by reagents like triflic anhydride or simply by a strong base like t-BuOLi.[9][10]
-
Mechanistic Insight: The reaction may proceed through an initial Curtius-like rearrangement, especially if starting from a carboxylic acid precursor to the amine.[11] Alternatively, direct activation of the Boc-carbamate can lead to isocyanate formation.
-
Solution 1: Avoid Strong Bases and High Temperatures. If possible, perform the Boc protection at room temperature or below, and use a milder base like triethylamine (TEA) or even run the reaction without a base if the amine is sufficiently nucleophilic.[12][13]
-
Solution 2: Use Aqueous Conditions. Performing the reaction in an aqueous solvent system (e.g., water/methanol or water/THF) can suppress isocyanate formation.[14][15] Water can compete with the amine for reaction with any isocyanate formed, hydrolyzing it back to the amine. A catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to chemoselectively give N-t-Boc derivatives without isocyanate or urea side products.[14]
-
dot
Caption: Pathway to urea side product formation.
Issue 3: Incomplete Reaction and Poor Conversion
Problem/Symptom: After the recommended reaction time, TLC or LC-MS analysis shows a significant amount of unreacted cyclobutane diamine starting material.
Potential Causes & Solutions:
-
Cause A: Low Nucleophilicity/Steric Hindrance. The amines on a cyclobutane ring can be sterically hindered, reducing their nucleophilicity and slowing the reaction rate.[16]
-
Solution 1: Add a Catalyst. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the reaction.[17] It works by forming a more reactive N-Boc-DMAP complex.[17] Use DMAP in catalytic amounts (e.g., 5-10 mol%).
-
Solution 2: Increase Temperature. Gently heating the reaction (e.g., to 40-55°C) can provide the necessary activation energy to overcome steric hindrance.[18]
-
-
Cause B: Poor Solubility. The diamine starting material, especially if it's a salt, may have poor solubility in common organic solvents like DCM or THF.[15][16]
-
Cause C: Hydrolysis of (Boc)₂O. In aqueous conditions, (Boc)₂O can hydrolyze. While its reaction with an amine is generally faster, prolonged reaction times without a sufficient excess of the anhydride can lead to incomplete conversion due to reagent decomposition.[16]
-
Solution: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents relative to the amine group being protected).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for achieving selective mono-Boc protection of a symmetrical cyclobutane diamine?
The most reliable and high-yielding method is the in situ mono-protonation strategy.[4][6] By adding one equivalent of an acid like HCl, you selectively deactivate one of the two equivalent amino groups as its hydrochloride salt. The remaining free amine is then able to react with one equivalent of (Boc)₂O. Subsequent neutralization during workup yields the mono-protected product cleanly.[4][6]
Q2: How can I monitor the progress of my Boc protection reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method.[20] The Boc-protected product will be less polar than the starting diamine and will have a higher Rf value. Staining the TLC plate with ninhydrin is highly effective; the free amine of the starting material will show a colored spot (typically purple or yellow), while the fully protected di-Boc product will be ninhydrin-negative. The mono-Boc product will still stain with ninhydrin.[21] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[20]
Q3: My cyclobutane diamine is a hydrochloride salt. Do I need to perform a separate free-basing step before the Boc protection?
Not necessarily. You can perform the reaction in situ. Dissolve the diamine salt in a suitable solvent (aqueous methanol is often effective) and add at least two equivalents of a base like triethylamine (TEA) or sodium hydroxide (NaOH). One equivalent will neutralize the HCl salt, and the second will act as a base for the Boc protection reaction itself, neutralizing the acid byproduct.[18][19]
Q4: Can oligomerization or polymerization be a side reaction?
Yes, though it is less common than di-protection or urea formation. If an isocyanate is formed as a side product, it could potentially react with another mono-Boc protected molecule in a head-to-tail fashion, leading to oligomers.[22][23] This is more likely under conditions that strongly favor isocyanate formation (high heat, strong base). Sticking to milder conditions and employing the strategies to avoid urea formation will also mitigate this risk.
Section 3: Key Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via In Situ Mono-Protonation
This protocol is adapted from methodologies proven effective for selective mono-protection of diamines.[6][7]
-
Dissolution & Protonation: Dissolve the cyclobutane diamine (1.0 eq.) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Acid Addition: To this solution, add dropwise a solution of 1.0 equivalent of chlorotrimethylsilane (Me₃SiCl) or a pre-titrated solution of HCl in an inert solvent. Stir the mixture at 0°C for 30 minutes.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in methanol dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting diamine is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any di-Boc byproduct.
-
Adjust the aqueous layer to a pH > 12 with 2N NaOH solution.
-
Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc protected product.
-
Protocol 2: Analysis of Reaction Products by TLC
-
Eluent System: A typical eluent system is DCM/Methanol (e.g., 95:5 v/v), often with 0.5-1% triethylamine added to prevent streaking of the amines on the silica plate.
-
Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Development: Develop the plate in the chosen eluent system.
-
Visualization:
-
First, visualize the plate under UV light (if any components are UV-active).
-
Then, stain the plate with a ninhydrin solution and gently heat with a heat gun.
-
Expected Results:
-
Starting Diamine: Low Rf, strong ninhydrin stain.
-
Mono-Boc Product: Mid Rf, strong ninhydrin stain.
-
Di-Boc Product: High Rf, no ninhydrin stain.
-
-
Data Summary Table
| Issue | Potential Side Product | Key Analytical Signature | Recommended Solvent | Key Reagent/Condition to Control |
| Over-reaction | Di-Boc-cyclobutane diamine | High Rf on TLC, Ninhydrin negative | Methanol or THF | Slow addition of (Boc)₂O; use 1 eq. acid |
| Isocyanate Trapping | N,N'-Urea derivative | M+43 by Mass Spec | Aqueous co-solvent (e.g., H₂O/MeOH) | Avoid strong base; keep temp. ≤ RT |
| Incomplete Reaction | Unreacted Diamine | Low Rf on TLC, Ninhydrin positive | Dichloromethane (DCM) | Catalytic DMAP; gentle heating (40°C) |
References
- 1. benchchem.com [benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. tandfonline.com [tandfonline.com]
- 4. bioorg.org [bioorg.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. organictimessyndicate.wordpress.com [organictimessyndicate.wordpress.com]
- 9. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 10. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 11. Boc-protected 1-(3-oxocycloalkyl)ureas via a one-step Curtius rearrangement: mechanism and scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 18. chemtips.wordpress.com [chemtips.wordpress.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of cis-3-(Boc-aminomethyl)cyclobutylamine Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of cis-3-(Boc-aminomethyl)cyclobutylamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the cis and trans diastereomers of this valuable building block. The inherent structural similarity between these isomers makes their separation a significant challenge. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to achieve high purity for your target cis isomer.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face during the purification process.
Q1: What is the primary challenge in purifying this compound?
The main difficulty lies in separating the target cis isomer from its corresponding trans diastereomer.[1][2] Diastereomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Because they have identical molecular weights and often very similar polarities, they can be difficult to resolve using standard purification techniques like distillation or simple crystallization. The separation almost always requires a high-resolution chromatographic technique or a specialized chemical method.[3]
Q2: How can I definitively confirm the identity and purity of my separated cis and trans isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[4] The rigid nature of the cyclobutane ring causes the protons and carbons of the cis and trans isomers to exist in slightly different chemical environments, leading to distinct NMR spectra.[5]
-
¹H NMR: Key differences will appear in the chemical shifts and, most importantly, the spin-spin coupling constants (J-values) of the cyclobutane ring protons. For vicinal protons on a cyclobutane ring, the coupling constant for cis protons is typically larger than for trans protons (Jcis > Jtrans).[6][7]
-
¹³C NMR: The symmetry of the molecules will also differ. The cis isomer has a plane of symmetry that may result in fewer unique carbon signals compared to the less symmetric trans isomer, depending on the specific conformation.
Q3: My amine compound shows significant peak tailing during chromatography. Why is this happening and how can I fix it?
Peak tailing for amine-containing compounds is a classic problem in silica-based chromatography (both normal-phase and reversed-phase).[8] It is caused by the basic amine interacting strongly and non-ideally with acidic silanol groups (Si-OH) present on the surface of the silica gel stationary phase.[8][9]
To fix this, you need to mask these acidic sites. The most effective solution is to add a small amount of a basic modifier to your mobile phase.[8]
-
For Reversed-Phase HPLC , adding 0.1% diethylamine (DEA) or triethylamine (TEA) is common.
-
For Normal-Phase/SFC , adding 0.1% DEA, TEA, or ammonia (often as ammonium hydroxide in the co-solvent) is highly effective.[9]
-
Alternatively, using a modern, base-deactivated or end-capped column can also mitigate this issue.[10]
Q4: Can I use non-chromatographic methods to separate the isomers?
Yes, in some cases, chemical separation based on differential solubility of derivatives is possible. A well-documented strategy for separating similar diamine isomers (cis/trans-cyclohexanediamines) involves fractional crystallization of their dihydrochloride salts.[11] One isomer's salt is often significantly less soluble in a specific solvent system (e.g., methanol or ethanol) than the other, allowing it to precipitate selectively.[11] This method can be highly effective and scalable but requires empirical optimization.
Q5: What are the stability considerations for the Boc-protecting group during purification?
The tert-Butoxycarbonyl (Boc) group is a robust protecting group, but it has one primary liability: strong acid.[12][13]
-
Acid Sensitivity: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12] Therefore, using TFA as a mobile phase additive in reversed-phase HPLC should be done with caution, as it may lead to partial or complete deprotection of your compound on the column.
-
Thermal Stability: While generally stable at moderate temperatures, the Boc group can be removed thermally at very high temperatures (e.g., >180 °C), though this is not a concern under standard chromatographic conditions.[13][14]
-
Base/Nucleophile Stability: It is stable to most basic conditions and nucleophilic reagents.[15]
Section 2: Troubleshooting Guide for Chromatographic Purification
This guide provides a systematic approach to resolving common issues encountered during the chromatographic separation of cis/trans isomers.
Problem 1: Poor or No Separation (Co-elution)
This is the most frequent challenge and indicates a problem with chromatographic selectivity.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for poor peak resolution.
Explanation & Solutions:
-
Solution A: Mobile Phase Optimization. This is the first and most effective step.[10] Systematically adjust the ratio of your strong solvent (e.g., methanol, acetonitrile) to your weak solvent (e.g., water, hexane) in small increments (2-5%). Sometimes, a subtle change is all that is needed to resolve the peaks. If that fails, switch the organic modifier entirely (e.g., from methanol to acetonitrile in reversed-phase), as this provides a different selectivity.[16]
-
Solution B: Stationary Phase Screening. If mobile phase optimization is insufficient, the column chemistry is the next critical variable.[10][16] The two isomers interact differently with different surfaces. Do not assume a standard C18 column is best.
-
For Reversed-Phase: Try a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These offer different retention mechanisms (π-π interactions) compared to the hydrophobic interactions of a C18.[8][17]
-
For Normal-Phase: A standard silica column is a good starting point. If that fails, a Cyano (CN) or Diol-based column can offer different selectivity.[9][18]
-
-
Solution C: Switch to an Orthogonal Technique (SFC). Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC.[19] It operates on normal-phase principles but uses supercritical CO₂ as the primary mobile phase, which often results in unique selectivity, faster separations, and higher efficiency.[9][19] For challenging diastereomer separations, SFC is often the preferred method in the pharmaceutical industry.[20]
Problem 2: Poor Peak Shape (Tailing)
As discussed in the FAQ, this is typically due to amine-silanol interactions.
-
Solution: Add 0.1-0.2% of a basic modifier like diethylamine (DEA), triethylamine (TEA), or ammonium hydroxide to the mobile phase (or the methanol/ethanol co-solvent in SFC).[8][9] This neutralizes the acidic sites on the silica, preventing the unwanted secondary interaction and resulting in sharp, symmetrical peaks.
Problem 3: Low Recovery or Sample Decomposition
If you are losing your compound during purification, it may be unstable on the stationary phase.
-
Solution: First, test for stability by dissolving a small amount of your crude material with silica gel in your chosen eluent and stirring it for an hour. Analyze the result by TLC or LC-MS to see if any degradation has occurred.[21] If the compound is unstable on silica, switch to a less acidic stationary phase like alumina or consider a polymer-based column.[21]
Problem 4: Sample Solubility and Loading Issues
If your crude material does not dissolve well in the initial mobile phase, you cannot load it onto the column effectively, which will lead to poor separation.
-
Solution: Dry Loading. Do not be tempted to dissolve your sample in a very strong solvent (like pure DCM or methanol) to load it, as this will destroy your resolution. Instead, use the dry-loading technique.[22] See Protocol 2 for a detailed methodology.
Section 3: Detailed Protocols & Methodologies
Protocol 1: Analytical Method Development for Isomer Separation (HPLC)
This protocol provides a systematic workflow for developing a robust HPLC method to separate the cis and trans isomers.
Method Development Workflow
Caption: Workflow for HPLC method development and optimization.
Step-by-Step Procedure:
-
Initial Column & Mobile Phase Screening:
-
Select two different achiral columns to start. A good pair is a standard C18 and a Phenyl column to test different selectivities.[10]
-
Prepare two mobile phase systems: A) 0.1% DEA in Water, B) 0.1% DEA in Acetonitrile. Also prepare a C) 0.1% DEA in Methanol system.
-
-
Gradient Screening:
-
Run a broad, fast gradient (e.g., 5% to 95% B in 10 minutes) on the C18 column with the Acetonitrile system.
-
If separation is observed, proceed to step 3.
-
If no separation, repeat the gradient with the Methanol system.
-
If still no separation, switch to the Phenyl column and repeat the ACN and MeOH gradients.
-
-
Convert to Isocratic Method:
-
From the best gradient run, note the percentage of organic solvent (%) at which your compound elutes.
-
Create an isocratic (constant mobile phase) method based on this percentage. For example, if the peaks eluted at 40% Acetonitrile in the gradient, start with an isocratic method of 35-40% Acetonitrile.[10]
-
-
Optimization of Isocratic Method:
-
Mobile Phase Composition: Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2%) to maximize the resolution between the two isomer peaks.[10]
-
Temperature: Evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C). Temperature can sometimes significantly impact selectivity.[10]
-
Flow Rate: Fine-tune the flow rate. Lower flow rates can sometimes improve resolution but will increase the run time.
-
-
Scale-Up: Once an optimized analytical method is developed, it can be scaled up to a preparative or semi-preparative column for bulk purification.
Protocol 2: Preparative Purification by Flash Chromatography with Dry Loading
This protocol is for larger-scale purification when the crude material has poor solubility in the eluent.[22]
-
Determine Eluent System: Using TLC, find a solvent system (e.g., Dichloromethane/Methanol with 0.5% TEA) that gives good separation and an Rf value of ~0.3 for the target cis isomer.
-
Prepare Sample for Dry Loading:
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., Methanol or Dichloromethane).
-
In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your sample).[22]
-
Pour the dissolved sample solution into the flask with the silica, ensuring all the silica is wetted.
-
Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[22]
-
-
Pack and Run the Column:
-
Pack a flash column with silica gel using your chosen eluent.
-
Carefully add the dry-loaded sample as a powder to the top of the packed column, forming a neat, level band.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Carefully add the eluent and begin running the column, collecting fractions and analyzing them by TLC to isolate the pure cis isomer.
-
Protocol 3: Isomer Identification by NMR Spectroscopy
After separation, use this protocol to confirm the identity of each isomer.[4]
-
Sample Preparation: Prepare a sample of each purified isomer (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire ¹H NMR Spectrum:
-
Pay close attention to the multiplets corresponding to the protons on the cyclobutane ring.
-
Carefully analyze the coupling constants (J-values). The isomer with the larger vicinal coupling constants for adjacent protons on the ring is likely the cis isomer.[6]
-
-
Acquire ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Compare the number of signals and the chemical shifts for the carbons of the cyclobutane ring (C1, C3) and the aminomethyl carbon. The different steric environments in the cis and trans isomers will lead to different chemical shifts.[4]
-
Protocol 4: Alternative Separation by Fractional Crystallization
This protocol is an alternative to chromatography, adapted from methods for similar compounds.[11]
-
Salt Formation: Dissolve the mixture of cis and trans isomers in a suitable alcohol, such as methanol or ethanol.
-
Precipitation: Cool the solution in an ice bath and bubble anhydrous HCl gas through it, or add a solution of HCl in isopropanol or ether. This will form the dihydrochloride salts of both isomers.
-
Selective Crystallization: One of the diastereomeric salts will likely be less soluble and begin to precipitate. The rate of addition and temperature control are critical. Stir the resulting slurry at a low temperature for several hours to maximize precipitation.
-
Isolation: Filter the solid precipitate and wash with a small amount of cold solvent. This solid should be enriched in one isomer.
-
Analysis: Neutralize a small sample of the precipitate with a base (e.g., NaOH solution) and extract the free amine. Analyze by NMR or your developed HPLC method to determine its isomeric purity.[11] The mother liquor will be enriched in the other, more soluble isomer salt.
Section 4: Data & Visualization
Table 1: Comparison of Starting Conditions for Chromatographic Modes
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase (NP-HPLC / Flash) | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | C18, Phenyl, PFP[8][10] | Silica, Diol, Cyano[18] | 2-Ethylpyridine, Diol, Silica, Amino[9][20] |
| Mobile Phase A | Water | Hexane or Heptane | Supercritical CO₂[19] |
| Mobile Phase B | Acetonitrile or Methanol | Ethanol, Isopropanol, or EtOAc | Methanol or Ethanol[19] |
| Additive | 0.1% DEA or TEA[8] | 0.1-0.5% TEA or NH₄OH[8] | 0.1-0.5% DEA or NH₄OH[9] |
Table 2: Expected NMR Differences Between Cis and Trans Isomers
| NMR Feature | Expected Observation for cis Isomer | Expected Observation for trans Isomer | Rationale |
| ¹H Vicinal Coupling (³J) | Larger J-values between adjacent ring protons[6] | Smaller J-values between adjacent ring protons[6] | The dihedral angle between vicinal cis protons on a puckered cyclobutane ring is different from that of trans protons, affecting the coupling constant. |
| Symmetry | Higher symmetry may lead to fewer unique signals. | Lower symmetry may lead to more complex spectra. | The relative orientation of substituents affects the molecule's overall symmetry elements.[5] |
| Chemical Shifts | Protons/carbons may be more shielded or deshielded due to anisotropic effects from the proximity of the other substituent.[23] | Different chemical shifts due to the substituents being on opposite faces of the ring.[23] | The spatial proximity of functional groups influences the local electronic environment. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. egpat.com [egpat.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Achiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 18. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Chromatography [chem.rochester.edu]
- 22. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 23. tutorchase.com [tutorchase.com]
Technical Support Center: Optimization of Diastereoselectivity in Cyclobutane Synthesis
Welcome to the technical support center for cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries related to diastereoselectivity in the synthesis of cyclobutane rings, primarily through [2+2] cycloadditions.
Q1: What is diastereoselectivity and why is it critical in cyclobutane synthesis?
A1: Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. Cyclobutane rings can possess multiple stereocenters, leading to various possible stereoisomers. For applications in pharmaceuticals and materials science, typically only a single diastereomer exhibits the desired biological activity or material properties. Therefore, controlling the relative stereochemistry of substituents on the cyclobutane ring is crucial for synthesizing functionally pure compounds.
Q2: What are the primary mechanistic pathways for cyclobutane synthesis, and how do they influence stereochemistry?
A2: The most common method is the [2+2] cycloaddition, which can proceed through several mechanisms:
-
Photochemical [2+2] Cycloaddition: This reaction involves the excitation of an alkene to a singlet or triplet state, followed by reaction with a ground-state alkene.[1] The stereochemical outcome can be influenced by whether the reaction proceeds through a concerted or stepwise diradical intermediate.
-
Thermal [2+2] Cycloaddition: These reactions are often forbidden by Woodward-Hoffmann rules for simple alkenes but are allowed for specific substrates like ketenes.[2] Ketenes can react with alkenes through a concerted [π2s + π2a] pathway, which can preserve stereochemistry.[2] However, many thermal cycloadditions proceed through a stepwise, zwitterionic intermediate, which can lead to a loss of stereochemical information due to bond rotation.[3]
-
Metal-Catalyzed [2+2] Cycloaddition: Transition metals can mediate the cycloaddition, often through metallacyclobutane intermediates. The choice of metal and, crucially, the chiral ligands attached to it, can create a chiral environment that directs the formation of a specific diastereomer.[4]
Q3: What are the key factors that control diastereoselectivity in these reactions?
A3: Achieving high diastereoselectivity is a common challenge influenced by a combination of steric and electronic factors.[4] Key variables include:
-
Substrate Structure: The steric bulk of substituents on the reacting partners can dictate the facial selectivity of the approach, favoring the formation of the sterically less hindered product.[3][5]
-
Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the transition states leading to different diastereomers.[5][6]
-
Solvent Polarity: The solvent can significantly influence the reaction mechanism.[4] In stepwise reactions involving charged intermediates, polar solvents can stabilize these species, potentially altering the stereochemical outcome.[3] In some cases, changing the solvent can even reverse selectivity.[4][7]
-
Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants, promoting a more concerted cycloaddition pathway and enforcing a specific geometry in the transition state, which often leads to higher diastereoselectivity.[3][8][9]
-
Chiral Auxiliaries: Covalently attaching a chiral auxiliary to a substrate introduces a stereogenic center that can effectively block one face of the molecule, directing the cycloaddition to the opposite face.[4][10]
Part 2: Troubleshooting Guide for Poor Diastereoselectivity
This guide provides a systematic approach to diagnosing and solving common issues with diastereoselectivity during cyclobutane synthesis.
Issue 1: Low or No Diastereoselectivity in a Thermal Ketene-Alkene Cycloaddition
-
Problem Statement: The reaction produces a nearly 1:1 mixture of diastereomers (low diastereomeric ratio, d.r.).
-
Root Cause Analysis: This often indicates a non-concerted, stepwise mechanism involving a zwitterionic intermediate.[3] The lifetime of this intermediate allows for bond rotation around the newly formed single bond, which scrambles the stereochemical information of the starting alkene.
-
Modify Solvent Polarity: The lifetime of the zwitterionic intermediate is highly dependent on solvent polarity.
-
Action: Systematically screen solvents from polar aprotic (e.g., acetonitrile) to nonpolar (e.g., toluene, hexanes).[3]
-
Causality: Nonpolar solvents disfavor charge separation, which can shorten the lifetime of the zwitterionic intermediate or promote a more concerted, asynchronous transition state, thereby preserving the alkene's stereochemistry.[3]
-
-
Introduce a Lewis Acid Catalyst: Lewis acids can accelerate the reaction and enforce a more ordered transition state.
-
Action: Introduce a Lewis acid such as TiCl₄, EtAlCl₂, or a chiral oxazaborolidine complex.[2][3] Start with stoichiometric amounts and screen catalytic quantities.
-
Causality: The Lewis acid coordinates to the alkene or ketene, lowering the LUMO energy and promoting a more concerted cycloaddition.[3][11] This can significantly improve diastereoselectivity and, in some cases, even invert it compared to the thermal reaction.[8][12]
-
-
Lower the Reaction Temperature:
-
Action: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).
-
Causality: Lower temperatures amplify the small energy differences between the competing diastereomeric transition states. This favors the pathway with the lower activation energy, often leading to the thermodynamically more stable product and a higher d.r.[5]
-
| Parameter | Condition A (Non-Optimized) | Condition B (Optimized) | Typical d.r. Outcome | Reference |
| Solvent | Acetonitrile (polar) | Toluene (nonpolar) | Increase from ~1:1 to >10:1 | [3] |
| Catalyst | None (Thermal) | EtAlCl₂ (Lewis Acid) | Potential for high d.r. and inversion of selectivity | [8][12] |
| Temperature | 25 °C | -78 °C | Significant increase in d.r. | [6] |
| Table 1: Impact of Reaction Parameters on Diastereoselectivity. |
Issue 2: Poor Diastereoselectivity in a Photochemical [2+2] Cycloaddition
-
Problem Statement: The photocycloaddition yields a mixture of diastereomers with no clear selectivity.
-
Root Cause Analysis: This can result from several factors: a competing uncatalyzed background reaction, insufficient facial shielding from a chiral auxiliary, or flexibility in the transition state. For intermolecular reactions, inefficient quenching of the excited state or competing side reactions can also lower selectivity.[4]
-
Employ a Chiral Auxiliary: For substrates lacking inherent stereocontrol, a chiral auxiliary is often essential.
-
Action: Attach a well-established chiral auxiliary, such as an Evans oxazolidinone or a derivative of 8-phenylmenthol, to one of the alkene partners.[10][13]
-
Causality: The bulky auxiliary sterically blocks one face of the alkene, forcing the other reactant to approach from the less hindered face, thus controlling the stereochemical outcome.[10] The auxiliary can be cleaved post-reaction.[13]
-
-
Optimize Reaction Temperature: Even in photochemical reactions, temperature matters.
-
Action: Conduct the reaction at progressively lower temperatures.
-
Causality: Lowering the temperature can favor a more ordered, pre-associated complex of the reactants prior to excitation, leading to a more selective cycloaddition.[6] It also disfavors competing, non-selective thermal pathways.
-
-
Utilize a Covalent Template (Solid-State or Suspension):
-
Action: Covalently link the two alkene partners to a rigid template, such as 1,8-dihydroxynaphthalene.[14] Perform the irradiation in the solid state or as a suspension.
-
Causality: The template pre-organizes the reactants in a specific orientation, allowing for only one diastereomeric outcome upon cycloaddition. The products are then released by cleaving the template. This method can lead to single diastereomers in high yields.[14]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for optimizing diastereoselectivity.
Caption: Workflow for troubleshooting poor diastereoselectivity.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloaddition
This protocol is a starting point for optimizing diastereoselectivity using a Lewis acid.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alkene substrate (1.0 equiv) in a dry, nonpolar solvent (e.g., toluene, 0.1 M).
-
Cooling: Cool the solution to the desired temperature (start with -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., EtAlCl₂, 1.1 equiv, as a 1.0 M solution in hexanes) to the stirred solution. Stir for 15-30 minutes.
-
Ketene Precursor Addition: In a separate flask, prepare a solution of the ketene precursor (e.g., an acid chloride, 1.2 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in the same solvent.
-
Reaction: Add the ketene precursor solution dropwise to the cold alkene/Lewis acid mixture over 1-2 hours using a syringe pump to maintain a low concentration of free ketene.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Workup & Purification: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Screening for Optimal Chiral Auxiliary
This workflow helps in selecting an effective chiral auxiliary for an asymmetric cycloaddition.
-
Selection: Choose a set of 3-5 commercially available chiral auxiliaries with different steric and electronic properties (e.g., (S)-4-benzyl-2-oxazolidinone, (1R,2S)-(−)-norephedrine, (−)-8-phenylmenthol).[10]
-
Synthesis: Synthesize the corresponding chiral substrates by attaching each auxiliary to your alkene or ketene precursor via standard literature procedures (e.g., acylation).
-
Standard Reaction: Subject each of the chiral substrates to a standardized set of reaction conditions (e.g., the optimized conditions from Protocol 1 or a standard photochemical setup).
-
Analysis: Purify the product from each reaction and determine the d.r. by ¹H NMR or HPLC.
-
Optimization: Select the auxiliary that provides the highest d.r. and proceed with further optimization of reaction parameters (temperature, solvent, catalyst loading) using only that substrate.
Visualizing Competing Transition States
The diastereoselectivity of a reaction is determined by the energy difference (ΔΔG‡) between the transition states leading to the different diastereomers.
Caption: Energy profile of competing diastereomeric pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Origins of diastereoselectivity in Lewis acid promoted ketene-alkene [2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. DFT study on the mechanisms and diastereoselectivities of Lewis acid-promoted ketene-alkene [2 + 2] cycloadditions: what is the role of Lewis acid in the ketene and C = X (X = O, CH₂, and NH) [2 + 2] cycloaddition reactions? | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]
Navigating the Labyrinth: A Technical Support Guide to the Stability of cis-Cyclobutane Rings in Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical insights into the stability and potential reactivity of the cis-cyclobutane motif under acidic conditions. As a structural element of increasing importance in medicinal chemistry, understanding its behavior is paramount to preventing unexpected experimental outcomes and ensuring the integrity of your molecules. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and design robust experimental plans.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of cis-Cyclobutane Stability
This section addresses the most common foundational questions regarding the stability of cyclobutane rings.
Q1: Why is the cyclobutane ring considered "strained," and what does that imply for its stability?
The stability of a cyclobutane ring is fundamentally a story of strain. This strain arises from two main factors:
-
Angle Strain: The carbon atoms in a cyclobutane ring are sp³-hybridized, preferring a bond angle of 109.5°. However, the geometry of a four-membered ring forces these angles to be approximately 90°. This deviation from the ideal angle creates significant energetic strain, often referred to as Baeyer strain.
-
Torsional Strain: If the cyclobutane ring were perfectly flat, the hydrogen atoms on adjacent carbons would be eclipsed, leading to repulsive steric interactions. To alleviate this, the ring puckers into a "butterfly" conformation. While this reduces torsional strain, it doesn't eliminate it entirely.
This inherent strain energy (approximately 26 kcal/mol) makes the cyclobutane ring more reactive and less stable than its five- and six-membered counterparts like cyclopentane and cyclohexane. However, it is significantly more stable than the highly strained cyclopropane ring. In drug design, this strained nature can be an advantage, offering unique three-dimensional structures and conformational rigidity.[1]
Q2: Is the cis-cyclobutane ring inherently unstable under acidic conditions?
Not necessarily. While susceptible to acid-catalyzed reactions under certain conditions, the unsubstituted cyclobutane ring is relatively inert to moderately strong acids (e.g., sulfuric acid) that would readily open a cyclopropane ring.[1] The stability is highly dependent on three key factors:
-
The nature and concentration of the acid: Strong Brønsted acids or Lewis acids are typically required to induce ring-opening.
-
The substitution pattern on the ring: The presence of specific functional groups can dramatically alter the ring's stability.
-
Reaction conditions: Temperature and solvent play a critical role in determining whether the ring will remain intact.
A study on a cyclobutane-fused lactone polymer demonstrated that the cyclobutane backbone exhibits "perfect stability" during the hydrolysis of adjacent ester groups under standard acidic and alkaline conditions, highlighting that the ring itself is not always the most reactive site.[2][3]
Q3: What is the general mechanism for acid-catalyzed ring-opening?
Acid-catalyzed degradation of a cyclobutane ring typically proceeds through the formation of a carbocation intermediate. The process is initiated by the protonation of a substituent on the ring or, less commonly, by direct protonation of a C-C bond, which is energetically unfavorable.
The stability of the potential carbocation is the single most important factor determining if, and how, the ring will open. Substituents that can stabilize a positive charge (e.g., through resonance or hyperconjugation) will significantly lower the activation energy for ring-opening.
Section 2: Troubleshooting Guide - When Good Rings Go Bad
This section is formatted to address specific problems you may encounter during your experiments, providing diagnostic questions and actionable solutions.
Scenario 1: Unexpected cis-to-trans Isomerization
Problem: You are running a reaction under mild acidic conditions (e.g., deprotection of a Boc group with TFA, or workup with dilute HCl) on your pure cis-1,2-disubstituted cyclobutane, but your post-reaction NMR and HPLC analysis shows a mixture of cis and trans isomers.
Diagnostic Questions:
-
Does my cyclobutane have a substituent capable of stabilizing a carbocation? Phenyl groups, vinyl groups, or oxygen/nitrogen-containing groups are common culprits.
-
Is there a plausible mechanism for reversible ring-opening? The formation of a carbocation intermediate can allow for bond rotation before the ring re-closes, leading to isomerization.
Underlying Mechanism & Solution:
cis-to-trans isomerization often occurs via a transient ring-opening/re-closure mechanism. The acid protonates a key functional group, which may lead to the cleavage of a C-C bond to form a stabilized carbocation. Rotation around the remaining single bonds in the now-linear intermediate, followed by re-cyclization, can lead to the thermodynamically more stable trans isomer.
Solutions:
-
Milder Acidic Conditions: If possible, switch to a weaker acid or a non-protic Lewis acid. For example, if TFA is causing isomerization, consider using formic acid or carefully controlled amounts of HCl in a non-polar solvent.
-
Lower Temperature: Perform the reaction at the lowest possible temperature to disfavor the ring-opening pathway, which typically has a higher activation energy.
-
Protecting Groups: If the instability is caused by a specific functional group, consider protecting it before subjecting the molecule to acidic conditions.
-
Anhydrous Conditions: For some molecules, especially prodrugs sensitive to water, conducting forced degradation or other reactions in anhydrous organic solutions can prevent hydrolysis-initiated degradation pathways.[4]
Scenario 2: Unanticipated Ring-Opening or Rearrangement Products
Problem: Your reaction yields a product whose mass is correct, but the NMR spectrum is inconsistent with the expected cyclobutane structure. You observe signals indicative of an alkene or a different ring system (e.g., cyclopentanone).
Diagnostic Questions:
-
Are there neighboring functional groups that could participate in the reaction? Hydroxyl, carbonyl, or vinyl groups adjacent to the ring are prime candidates for participation.
-
Could a Pinacol-type rearrangement be occurring? This is highly likely if you have a cis-1,2-diol on your cyclobutane ring.
-
Is a Cope rearrangement possible? This is a key consideration for cis-1,2-divinylcyclobutanes.
Underlying Mechanisms & Case Studies:
If your cis-cyclobutane contains 1,2-diol functionality, it is highly susceptible to a Pinacol rearrangement under acidic conditions.[2][5][6][7][8] This reaction involves protonation of one hydroxyl group, its departure as water to form a carbocation, followed by migration of a C-C bond from the adjacent carbon. This results in a ring contraction to form a cyclopropyl aldehyde or, more commonly, a ring expansion to form a cyclopentanone, which is a potent thermodynamic sink.
Solutions:
-
Protect the Diol: If the diol is not the intended reaction site, protect it as an acetal (e.g., acetonide) or as silyl ethers before exposure to acid.
-
Control the Acid: Use of a Lewis acid instead of a Brønsted acid may favor other reaction pathways over the Pinacol rearrangement in some cases.
The Cope rearrangement is a thermally-allowed[4][4]-sigmatropic rearrangement of a 1,5-diene. A cis-1,2-divinylcyclobutane is perfectly pre-organized for this reaction. While often considered a thermal reaction, it can be catalyzed or facilitated by acids.[9][10][11][12] The driving force is the release of the cyclobutane's ring strain to form a more stable cycloocta-1,5-diene.
Solutions:
-
Avoid High Temperatures: If your molecule contains this motif, avoid excessive heating during reaction or purification steps.
-
Hydrogenate the Alkenes: If the vinyl groups are not required for downstream steps, they can be selectively hydrogenated to ethyl groups, which will prevent the Cope rearrangement.
Section 3: Experimental Protocols & Data
Protocol: Standard Forced Degradation Study for a cis-Cyclobutane Containing API
This protocol is a general guideline for assessing the stability of a novel compound containing a cis-cyclobutane ring under acidic stress, consistent with pharmaceutical industry practices.[13][14][15]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of your test compound into three separate 10 mL volumetric flasks.
-
Prepare a stock solution by dissolving the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and diluting to the mark. This will be your t=0 sample and will be used to prepare the stress samples.
-
For the acid stress condition, transfer an aliquot of the stock solution to a new flask and add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl.
-
Prepare a control sample containing only the solvent and 1 M HCl.
2. Stress Conditions:
-
Incubate the acid stress sample and the control at a controlled temperature, typically 60-80 °C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of a suitable base (e.g., 1 M NaOH) to prevent further degradation.
3. Analysis (HPLC-UV/MS):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: Use a gradient elution to resolve the parent compound from potential degradation products. A typical gradient might be:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5-10% B, ramp to 95% B over 20-30 minutes.
-
-
Detection: Use a UV detector set at the λmax of the parent compound. A mass spectrometer is invaluable for identifying the mass of any new peaks that appear.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. A significant change is often defined as >5-10% degradation.
4. Data Interpretation:
| Observation | Potential Cause | Next Steps |
| Single new peak with same mass | Isomerization (cis to trans) | Confirm with NMR. Consider milder conditions. |
| New peak with mass +18 (H₂O) | Ring-opening via hydrolysis | Elucidate structure by NMR/MS. |
| Multiple degradation products | Complex degradation pathway | Isolate and characterize major degradants. |
| No degradation | Compound is stable under these conditions | Consider more forcing conditions (higher temp/acid concentration). |
This table summarizes potential outcomes and recommended actions for a forced degradation study.
Section 4: Concluding Remarks
The cis-cyclobutane ring, while possessing inherent strain, is a robust and valuable scaffold in modern chemistry. Its stability under acidic conditions is not absolute but is highly predictable based on the substitution pattern and reaction environment. By understanding the potential carbocation-mediated pathways—be it simple ring-opening, cis/trans isomerization, or more complex rearrangements like the Pinacol and Cope reactions—researchers can anticipate and mitigate unwanted side reactions. This guide serves as a starting point for diagnosing issues and designing experiments that preserve the integrity of this fascinating and useful chemical motif.
References
- 1. researchgate.net [researchgate.net]
- 2. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pinacol Rearrangement [organic-chemistry.org]
- 7. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 10. Structural basis of the Cope rearrangement and cyclization in hapalindole biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cope Rearrangement | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Aromatic Cope Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. ijrpp.com [ijrpp.com]
Technical Support Center: Troubleshooting Boc Deprotection in the Presence of Acid-Labile Groups
Welcome to the technical support center for navigating the complexities of tert-butyloxycarbonyl (Boc) group deprotection, especially when your molecule contains other acid-sensitive functionalities. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in selectively removing the Boc group without compromising the integrity of their compounds. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My standard TFA/DCM protocol is cleaving other acid-labile groups in my molecule. What's happening and what are my options?
A1: This is a classic challenge of selectivity. The issue arises because the lability of protecting groups to acid is not an "on/off" switch but rather a continuum. Standard conditions for Boc deprotection, such as a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), are strongly acidic and can readily cleave other acid-sensitive groups like tert-butyl (tBu) esters, trityl (Tr) ethers, or even some silyl ethers.[1] The mechanism for acidic Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation. This same acidic environment can protonate and initiate the cleavage of other acid-labile groups.
Your primary options involve either modifying your deprotection conditions to be milder or employing an orthogonal protection strategy in your synthetic design.[2][3][4]
Troubleshooting Steps & Alternatives:
-
Reduce Acid Strength and Concentration: Instead of strong acids like TFA, consider weaker acids or lower concentrations. For instance, using 1-10% TFA in DCM can sometimes selectively remove a Boc group in the presence of more robust acid-labile groups.[5] Monitoring the reaction carefully by TLC or LC-MS is crucial to stop it once the Boc group is gone, before other groups are affected.
-
Use a Milder Acidic System: Several milder acidic systems have been developed for this purpose. A solution of HCl in an organic solvent like 1,4-dioxane or methanol can be a good alternative to TFA.[5] Other options include using aqueous phosphoric acid or employing Lewis acids like ZnBr₂ under specific conditions.[6][7]
-
Explore Non-Acidic or Very Mild Methods: For extremely sensitive substrates, non-traditional methods can be employed. These include thermal deprotection in boiling water or using reagents like oxalyl chloride in methanol, which offers a milder deprotection pathway.[8][9][10][11][12]
Q2: I'm trying to selectively deprotect a tert-butyl ester in the presence of a Boc group. Is this possible?
A2: Reversing the typical selectivity (Boc is generally more acid-labile than a tert-butyl ester) is challenging but achievable under specific conditions.[13] Standard acidic conditions will almost always remove the Boc group first.[1] However, specialized methods leveraging Lewis acids have been developed to target the tert-butyl ester preferentially.
One notable method uses a cerium(III) chloride and sodium iodide system (CeCl₃·7H₂O-NaI) in refluxing acetonitrile.[13][14] This system can selectively cleave tert-butyl esters while leaving the N-Boc group intact.[13][14] Another approach for selective N-Boc deprotection in the presence of a tert-butyl ester involves using sulfuric acid or methanesulfonic acid in tert-butyl acetate.[15]
Q3: My reaction is plagued by side products, and I suspect t-butylation. How can I prevent this?
A3: The formation of a reactive tert-butyl cation during acidic Boc deprotection is the primary cause of this common side reaction.[1][5][16][17] This carbocation is a potent electrophile and can alkylate any available nucleophiles in your reaction mixture, including solvent, reagents, or even your deprotected product.[1][17] Nucleophilic residues in peptides, such as tryptophan, methionine, cysteine, and tyrosine, are particularly susceptible to t-butylation.[17]
The solution is to use "scavengers." These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule of interest.[5][16]
Common Scavengers and Their Applications:
| Scavenger | Typical Concentration | Target Side Reaction / Substrate |
| Triisopropylsilane (TIS) | 1-5% (v/v) | General purpose, effective for tryptophan and other sensitive residues. |
| Water | 1-5% (v/v) | Quenches the tert-butyl cation to form tert-butanol. |
| Thioanisole | 1-5% (v/v) | Particularly effective for protecting methionine and tryptophan.[18] |
| 1,2-Ethanedithiol (EDT) | 1-2.5% (v/v) | Useful for preventing side reactions with cysteine and methionine. |
| Phenol | 2-5% (w/v) | Often used for tryptophan-containing peptides. |
Q4: My Boc deprotection is incomplete, even with strong acid. What could be the issue?
A4: Incomplete deprotection, while less common than side reactions, can occur due to several factors:
-
Insufficient Acid: The stoichiometry of the acid may be inadequate, especially if your substrate has other basic functional groups that consume the acid. Ensure you are using a sufficient excess of acid.[5]
-
Short Reaction Time: Some sterically hindered Boc groups may require longer reaction times for complete cleavage.[5] Always monitor your reaction's progress.
-
Low Temperature: While running the reaction at 0 °C can help minimize side reactions, it can also slow down the deprotection. If the reaction is sluggish, allowing it to warm to room temperature may be necessary.[5]
-
Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, the deprotection will be slow and incomplete. Ensure your substrate is fully soluble before proceeding.
Experimental Protocols
Protocol 1: Mild Boc Deprotection with HCl in 1,4-Dioxane
This method is a good alternative to TFA for substrates with moderate acid sensitivity.
-
Preparation: Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt of your product may form.[5]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.[17]
Protocol 2: Boc Deprotection with a Scavenger Cocktail
This protocol is designed to minimize t-butylation side reactions, particularly in peptide synthesis.
-
Prepare the Cleavage Cocktail: A common "Reagent K" cocktail is effective for many sensitive peptides.[19] Prepare a mixture of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Reaction: Add the cleavage cocktail to the Boc-protected substrate (e.g., peptide-resin) at room temperature.
-
Monitoring: Stir the reaction for 1-3 hours, monitoring the progress by LC-MS analysis of a small aliquot.
-
Work-up: Upon completion, remove the TFA and other volatile components under a stream of nitrogen or by reduced pressure. The crude product is often precipitated with cold diethyl ether and collected by centrifugation or filtration. The product is typically isolated as the TFA salt.[17]
Visualizing the Chemistry
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and logical decision-making steps.
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Stereochemical Integrity in Cyclobutylamine Functionalization
Welcome to the technical support center for chemists and researchers engaged in the synthesis and functionalization of cyclobutylamine derivatives. This resource is designed to provide in-depth guidance on a critical challenge in the manipulation of these valuable scaffolds: the prevention of epimerization. As strained cyclic systems, cyclobutanes present unique stereochemical challenges. Understanding and controlling these pathways is paramount for the successful development of novel chemical entities, particularly in the pharmaceutical industry where stereoisomers can have vastly different biological activities.
This guide moves beyond simple procedural lists to explain the underlying principles governing stereochemical stability in cyclobutane systems. By understanding the "why," you will be better equipped to troubleshoot unexpected outcomes and rationally design robust, stereoselective syntheses.
Understanding the Challenge: Why Does Epimerization Occur?
Epimerization, the change in configuration at a single stereocenter, is a common pitfall during the functionalization of substituted cyclobutylamines. The primary driver for this loss of stereochemical integrity is the formation of planar or near-planar intermediates that can be protonated or attacked by a nucleophile from either face, leading to a mixture of diastereomers.
Two principal mechanisms are responsible for epimerization in cyclobutylamine systems:
-
Direct Enolization/Enamine Formation: Under basic conditions, a proton alpha to a carbonyl group or an imine can be abstracted, forming a planar enolate or enamine intermediate.[1][2] Subsequent protonation can occur from either face, leading to epimerization. The acidity of this proton is increased by electron-withdrawing groups.
-
Oxocarbenium Ion Formation: Under acidic conditions, particularly during reactions involving the activation of a neighboring carbonyl group (e.g., amide coupling), an intramolecular cyclization can form a planar oxazolone intermediate.[1] Similarly, activation of a hydroxyl group can lead to a stabilized oxocarbenium ion.[3][4][5][6] These planar species are susceptible to non-stereoselective attack by nucleophiles.
The inherent ring strain in cyclobutane systems can influence the stability of these intermediates and the activation barriers to their formation.[7]
Mechanism of Epimerization
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An oxocarbenium-ion intermediate of a ribozyme reaction indicated by kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of cis-3-(Boc-aminomethyl)cyclobutylamine
Welcome to the Technical Support Center for the scale-up synthesis of cis-3-(Boc-aminomethyl)cyclobutylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this valuable cyclobutane derivative.
Introduction
This compound is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure that can impart favorable pharmacological properties to drug candidates. The stereoselective synthesis of this cis-1,3-disubstituted cyclobutane on a large scale presents unique challenges. This guide offers practical, field-proven insights to navigate these complexities, ensuring a robust and reproducible synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route to obtain the cis-1,3-disubstituted cyclobutane core?
A1: A reliable and scalable approach begins with the [2+2] cycloaddition of an appropriate ketene with an alkene, followed by functional group manipulations to establish the desired cis-1,3-substitution pattern. A well-documented strategy involves the synthesis of cis-cyclobutane-1,3-dicarboxylic acid, which serves as a versatile precursor.
Q2: How can I ensure the desired cis-stereochemistry is selectively obtained and maintained throughout the synthesis?
A2: Achieving high diastereoselectivity is a critical challenge. The choice of reaction conditions, particularly solvent polarity and temperature, can significantly influence the stereochemical outcome. For instance, in some cycloaddition reactions, non-polar solvents may favor the desired stereoisomer. It is also crucial to employ analytical techniques such as NMR spectroscopy to monitor the stereochemical purity at each step. In some cases, purification by crystallization can be employed to isolate the desired cis-isomer.
Q3: What are the key considerations for the selective mono-Boc protection of the diamine intermediate?
A3: The selective protection of one of two primary amino groups in a symmetrical diamine can be challenging, often yielding a mixture of unprotected, mono-protected, and di-protected products. A common strategy involves the transient monoprotonation of the diamine with one equivalent of acid (e.g., HCl generated in situ from trimethylsilyl chloride). This deactivates one amine group, allowing for the selective Boc-protection of the other. Careful control of stoichiometry and reaction temperature is paramount for achieving high selectivity.
Q4: What are the common challenges in reducing the nitrile groups to primary amines on a large scale?
A4: The reduction of nitriles to primary amines can be complicated by the formation of secondary and tertiary amine byproducts. Catalytic hydrogenation using Raney Nickel or Palladium on carbon is a common method. To suppress the formation of byproducts, the reaction is often carried out in the presence of ammonia. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can be used, but this requires stringent anhydrous conditions and careful handling on a large scale.
Proposed Scalable Synthetic Route
The following multi-step synthesis is a plausible and scalable route for the preparation of this compound, based on established chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of cis-1,3-Cyclobutanedicarboxylic Acid
This synthesis can be adapted from known procedures for similar cyclobutane structures. A common starting material is diethyl succinate.
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser is charged with sodium metal dispersed in an inert solvent like toluene.
-
Dieckmann Condensation: Diethyl succinate is added dropwise to the heated suspension to initiate the Dieckmann condensation.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield a mixture of cis- and trans-1,3-cyclobutanedicarboxylic acids.
-
Isomerization and Purification: The mixture is then heated in a sealed vessel to favor the formation of the thermodynamically more stable cis-isomer. The crude product is purified by recrystallization from water to isolate the pure cis-1,3-cyclobutanedicarboxylic acid.
Step 2: Formation of cis-1,3-Cyclobutanedicarbonitrile
-
Acid Chloride Formation: cis-1,3-Cyclobutanedicarboxylic acid is treated with thionyl chloride to form the corresponding diacid chloride.
-
Amidation: The crude diacid chloride is then reacted with an excess of aqueous ammonia to form cis-1,3-cyclobutanedicarboxamide.
-
Dehydration: The dicarboxamide is subsequently dehydrated using a suitable reagent like phosphorus oxychloride or trifluoroacetic anhydride to yield cis-1,3-cyclobutanedicarbonitrile.
Step 3: Reduction to cis-1,3-Bis(aminomethyl)cyclobutane
-
Reaction Setup: A high-pressure hydrogenation reactor is charged with cis-1,3-cyclobutanedicarbonitrile, a suitable solvent (e.g., methanol saturated with ammonia), and a Raney Nickel catalyst.
-
Hydrogenation: The mixture is hydrogenated under pressure (typically 50-100 psi) at an elevated temperature until the reaction is complete, as monitored by TLC or GC.
-
Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude diamine.
Step 4: Selective Mono-Boc Protection
-
Reaction Setup: The crude cis-1,3-bis(aminomethyl)cyclobutane is dissolved in an anhydrous solvent like methanol at 0°C.
-
Monoprotonation: One equivalent of trimethylsilyl chloride is added dropwise to generate one equivalent of HCl in situ, leading to the monoprotonation of the diamine.
-
Boc-Protection: A solution of di-tert-butyl dicarbonate (Boc)₂O in methanol is then added.
-
Purification: The reaction mixture is worked up by dilution with water, basification, and extraction with an organic solvent to yield the desired this compound.[1][2] Further purification can be achieved by column chromatography.
| Step | Key Transformation | Typical Reagents | Key Parameters |
| 1 | Cyclobutane Ring Formation | Diethyl succinate, Sodium | High temperature, inert atmosphere |
| 2 | Nitrile Formation | Thionyl chloride, Ammonia, POCl₃ | Anhydrous conditions, controlled temperature |
| 3 | Nitrile Reduction | H₂, Raney Nickel, NH₃ | High pressure, elevated temperature |
| 4 | Selective Boc Protection | (Boc)₂O, TMSCl | Anhydrous conditions, 0°C to RT |
Troubleshooting Guide
Caption: Troubleshooting logic for key synthesis steps.
Problem 1: Low yield of cis-1,3-cyclobutanedicarboxylic acid in Step 1.
-
Possible Cause: Incomplete reaction or side reactions during the Dieckmann condensation.
-
Solution:
-
Ensure all reagents and solvents are strictly anhydrous. Sodium metal is highly reactive with water.
-
Check the quality of the sodium dispersion.
-
Optimize the reaction temperature and time to ensure complete conversion.
-
During work-up, ensure the pH is correctly adjusted for efficient precipitation of the dicarboxylic acid.
-
Problem 2: Poor cis to trans isomer ratio after isomerization in Step 1.
-
Possible Cause: The isomerization equilibrium has not been reached, or the purification is inefficient.
-
Solution:
-
Increase the heating time or temperature during the isomerization step to ensure the thermodynamic equilibrium favoring the cis isomer is achieved.
-
Optimize the recrystallization process. This may involve screening different solvent systems or using a seed crystal of the pure cis-isomer.
-
Analyze the isomer ratio by ¹H NMR before and after each purification step to track progress.
-
Problem 3: Incomplete reduction of the dinitrile to the diamine in Step 3.
-
Possible Cause: Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning.
-
Solution:
-
Use a fresh batch of Raney Nickel catalyst. The activity of Raney Nickel can decrease over time.
-
Increase the hydrogen pressure and/or reaction temperature within safe operating limits of the equipment.
-
Ensure the starting dinitrile is free of impurities that could poison the catalyst, such as sulfur-containing compounds.
-
Consider using an alternative reducing agent like LiAlH₄ in a suitable solvent (e.g., THF) if catalytic hydrogenation proves consistently problematic, though this presents its own scale-up challenges related to handling and quenching.[3]
-
Problem 4: Formation of di-Boc protected byproduct in Step 4.
-
Possible Cause: Incorrect stoichiometry of the monoprotonating agent or reaction temperature being too high.
-
Solution:
-
Accurately dispense exactly one equivalent of the HCl source (e.g., trimethylsilyl chloride). An excess will lead to the diprotonated salt, which is unreactive, while too little will leave free diamine that can be di-protected.
-
Maintain a low temperature (0°C) during the addition of both the HCl source and the (Boc)₂O solution to control the reaction rate and improve selectivity.
-
Consider slow, controlled addition of the (Boc)₂O solution to the reaction mixture.
-
Problem 5: Difficulty in purifying the final product.
-
Possible Cause: The presence of closely related impurities or unreacted starting materials.
-
Solution:
-
Optimize the chromatographic purification. This may involve screening different solvent systems for the mobile phase and using a high-resolution silica gel.
-
Consider converting the product to a salt (e.g., hydrochloride or tartrate) to facilitate purification by crystallization, followed by liberation of the free base.
-
Ensure complete conversion at each synthetic step to minimize the carry-over of impurities into the final product.
-
References
Technical Support Center: Managing Di-Boc Protected Byproducts in Synthesis
Welcome to the technical support center dedicated to addressing a common yet challenging issue in organic synthesis: the formation and subsequent removal of di-tert-butoxycarbonyl (di-Boc) protected byproducts. This guide is designed for researchers, chemists, and drug development professionals who encounter these impurities and require robust strategies for their management. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-tested troubleshooting advice and detailed methodologies to ensure the purity and integrity of your target compounds.
The Challenge of Di-Boc Byproducts
The tert-butoxycarbonyl (Boc) group is an indispensable tool for protecting amine functionalities due to its stability under various conditions and its facile, acid-labile removal.[1][2] However, during the protection of primary amines using di-tert-butyl dicarbonate (Boc₂O), over-protection can occur, leading to the formation of N,N-di-Boc species.[3] This is particularly prevalent when using an excess of Boc₂O or certain catalysts like 4-dimethylaminopyridine (DMAP).[3] These di-Boc byproducts are often chemically similar to the desired mono-Boc product, complicating purification and potentially interfering with subsequent synthetic steps.
This guide provides a structured approach to troubleshoot and resolve issues arising from di-Boc byproduct formation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a direct question-and-answer format.
FAQ 1: My reaction produced a significant amount of di-Boc byproduct. How can I selectively remove just one Boc group?
Answer:
Selective mono-deprotection of a di-Boc protected amine is a key strategy when this byproduct forms. The goal is to cleave one Boc group while leaving the other intact, converting the impurity back into your desired mono-Boc product. This can be achieved by carefully controlling reaction conditions, as the energy barrier to remove the first Boc group is lower than the second. Several methods have proven effective:
-
Catalytic Iron(III) Chloride: This method offers a mild and highly selective approach. Iron(III) salts, such as FeCl₃, can catalytically cleave one Boc group in the presence of another, and even in the presence of other protecting groups like Cbz.[4][5] The process is often clean, sometimes eliminating the need for chromatographic purification.[5]
-
Controlled Acidic Conditions: While strong acids like trifluoroacetic acid (TFA) are typically used for complete Boc removal, milder or controlled acidic conditions can favor mono-deprotection.[6][7] This can involve using a weaker acid, a lower concentration of a strong acid, or carefully monitoring the reaction time and temperature.
-
Lewis Acids: Mild Lewis acids such as zinc bromide (ZnBr₂) or magnesium perchlorate can be used for selective removal.[1] The choice of Lewis acid and the reaction conditions (temperature and time) must be optimized for the specific substrate to achieve high selectivity.[1]
-
Thermal Deprotection: In some cases, particularly for aryl N-Boc groups, selective thermal deprotection can be achieved. By controlling the temperature and reaction time in a continuous flow setup, it's possible to remove one Boc group while leaving an alkyl N-Boc group intact.[8][9]
The choice of method depends on the stability of your substrate and the other functional groups present. It is always recommended to perform a small-scale test reaction to optimize conditions.
Workflow for Selective Mono-Deprotection
Below is a decision-making workflow to guide your choice of a selective deprotection method.
Caption: Decision workflow for selective mono-deprotection of di-Boc amines.
FAQ 2: I'm struggling to separate the mono-Boc and di-Boc products by column chromatography. What can I do?
Answer:
Separating mono-Boc and di-Boc species can be challenging due to their similar polarities. However, the presence of the second Boc group typically makes the di-Boc compound less polar than its mono-Boc counterpart. Here are some troubleshooting strategies for purification:
-
Optimize Your Solvent System:
-
Increase Polarity Gradually: Use a shallow gradient elution in your flash chromatography. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and increase the polarity very slowly. This will enhance the separation between the less polar di-Boc and the more polar mono-Boc compounds.
-
Consider Different Solvents: If a hexane/ethyl acetate system is not providing adequate separation, try other solvent systems. For instance, dichloromethane/methanol can sometimes offer different selectivity.
-
-
Modify the Stationary Phase:
-
Use a Different Silica Gel: The particle size and pore size of the silica gel can affect separation. Using a high-resolution silica gel may improve the outcome.
-
Amine-Functionalized or Deactivated Silica: For basic amines, using triethylamine-treated silica gel or a commercially available amine-functionalized silica can prevent streaking and improve separation. Sometimes, the free amine of the desired product can interact strongly with acidic silica gel, causing poor resolution.[10]
-
-
Reaction Quenching and Workup:
-
If you have unreacted starting amine, it will be significantly more polar. A simple acidic wash (e.g., dilute HCl) during the workup can remove the basic starting amine into the aqueous layer, simplifying the subsequent chromatography. Be cautious not to use conditions that are harsh enough to cause premature deprotection of the Boc group.[11]
-
Table 1: Comparison of Purification Strategies
| Strategy | Principle | Best For | Key Considerations |
| Shallow Gradient Flash Chromatography | Exploits small polarity differences between mono- and di-Boc species. | General separation of mono- and di-Boc products. | Requires careful optimization of the solvent gradient. |
| Acidic Wash | Converts basic starting amine to a water-soluble salt. | Removing unreacted starting amine. | Acid concentration must be low to avoid Boc deprotection.[11] |
| Amine-Treated Silica Gel | Minimizes interaction of basic compounds with the acidic silica surface. | Purifying basic mono-Boc amines that show streaking on standard silica.[10] | Can be prepared in-house or purchased. |
FAQ 3: How can I confirm the presence and quantify the ratio of mono-Boc versus di-Boc products in my crude mixture?
Answer:
Accurate characterization is crucial before proceeding with purification or the next synthetic step. A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is often the most direct method. The tert-butyl protons of the Boc group give a characteristic singlet peak around 1.4-1.5 ppm. In a mono-Boc compound, this peak will integrate to 9 protons relative to other protons in the molecule. In a di-Boc compound, this signal will integrate to 18 protons. By comparing the integration of these signals to a well-resolved signal from the core of the molecule, you can determine the ratio of the two species.[8]
-
¹³C NMR: The carbonyl carbon of the Boc group and the quaternary carbon of the tert-butyl group will also show distinct signals that can be used for identification.
-
-
Mass Spectrometry (MS):
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the components of your mixture. You will see distinct molecular ion peaks corresponding to your starting material, the mono-Boc product, and the di-Boc byproduct.
-
GC-MS: For volatile compounds, Gas Chromatography-Mass Spectrometry can also be used for separation and identification.[12]
-
-
Thin-Layer Chromatography (TLC):
-
TLC is a quick way to visualize the components of your reaction. The di-Boc product will typically have a higher Rf value (less polar) than the mono-Boc product. Staining with a suitable agent (e.g., ninhydrin for primary amines, if applicable after deprotection on the plate, or potassium permanganate) can help in visualization.
-
Experimental Protocols
Protocol 1: Selective Mono-Deprotection using Iron(III) Chloride
This protocol describes a mild and selective method for converting a di-Boc amine to a mono-Boc amine.[5]
-
Dissolution: Dissolve the di-Boc protected substrate in anhydrous dichloromethane (CH₂Cl₂) at room temperature under a nitrogen atmosphere.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) (e.g., 5-10 mol%) to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.
Protocol 2: Purification of Mono-Boc Amine by Flash Column Chromatography
This protocol outlines a general procedure for separating a mono-Boc product from a di-Boc byproduct.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good system will show clear separation between the di-Boc (higher Rf) and mono-Boc (lower Rf) spots. A starting point is often a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a silica gel column with the initial non-polar solvent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent and load it onto the column.
-
Elution: Begin elution with the non-polar solvent system. The less polar di-Boc byproduct should elute first.
-
Gradient Elution: Gradually and slowly increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure mono-Boc product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified mono-Boc amine.
Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the mechanism is key to controlling the reaction.
Caption: Mechanism of the first Boc group removal under acidic conditions.
References
- 1. Double BOC protection selective removal method [en.highfine.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciencemadness Discussion Board - Boc protection of amines - Mono or Di? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. digital.csic.es [digital.csic.es]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. redalyc.org [redalyc.org]
Validation & Comparative
Cis vs. Trans Cyclobutane Isomers: A Comparative Guide to Biological Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a paramount determinant of biological function. Among the various structural motifs employed by medicinal chemists, the cyclobutane ring offers a unique, rigid scaffold that can significantly influence a compound's pharmacological profile.[1] This guide provides an in-depth comparison of the biological activities of cis and trans cyclobutane isomers, delving into the structural rationale for their differential effects and outlining the experimental methodologies required to validate them. We will explore how this seemingly subtle geometric difference can be the deciding factor between a potent therapeutic agent and an inactive compound.
The Fundamental Principle: Stereochemistry Dictates Biological Interaction
Geometric isomerism in cyclobutane rings arises from the restricted rotation around the carbon-carbon single bonds within the cyclic structure.[2] This results in substituents being locked on the same side (cis) or opposite sides (trans) of the ring. The cyclobutane ring itself is not a flat plane; it adopts a puckered or "butterfly" conformation to alleviate torsional strain, placing substituents into pseudo-axial and pseudo-equatorial positions.[3][4] This puckered nature means that cis and trans isomers present their functional groups in distinctly different spatial orientations.
Biological systems, particularly enzymes and receptors, are exquisitely chiral and possess highly defined three-dimensional binding pockets.[5] The efficacy of a drug molecule is therefore dependent on its ability to achieve a precise complementary fit with its target. A cis isomer, with its substituents oriented on the same face, might fit perfectly into a U-shaped pocket, while the corresponding trans isomer, with its substituents on opposite faces, may be unable to engage the necessary binding residues simultaneously, or may better fit a more linear pocket.[6] This fundamental principle of shape-dependent interaction is the root cause of the often dramatic differences in biological activity between geometric isomers.
Case Study: Conformationally Locked Combretastatin Analogs
A classic example illustrating the importance of cis geometry is the natural product Combretastatin A4 (CA4), a potent anti-tumor agent that inhibits tubulin polymerization.[3] The biological activity of CA4 is entirely dependent on the cis-configuration of its stilbene double bond, which allows the two aromatic rings to adopt the correct orientation to fit into the colchicine-binding site on tubulin.[7] The corresponding trans-isomer is virtually inactive. A significant drawback of CA4 as a drug candidate is the metabolic isomerization of the active cis-alkene to the inactive trans-alkene in vivo.
To overcome this liability, medicinal chemists have replaced the flexible double bond with a rigid cyclobutane ring, effectively locking the aromatic substituents into a permanent cis or trans arrangement.[1][3] This strategy not only prevents metabolic isomerization but also serves as a powerful demonstration of the principle. Studies consistently show that the cis-cyclobutane analogs of CA4 retain high cytotoxic potency, whereas the trans-cyclobutane analogs are significantly less active, mirroring the activity profile of the original alkene isomers.
Table 1: Comparative Cytotoxicity of Combretastatin A4 and Cyclobutane Analogs Data is representative and compiled for illustrative purposes based on published findings.[1][3]
| Compound | Isomer Configuration | Target | IC₅₀ (nM) vs. HCT-116 Cells | Rationale for Activity |
| Combretastatin A4 | cis-alkene | Tubulin | ~ 2 | Correct geometry for binding to the colchicine site. |
| trans-Combretastatin | trans-alkene | Tubulin | > 10,000 | Incorrect geometry, poor fit in the binding site. |
| CA4 Analog | cis-1,2-diarylcyclobutane | Tubulin | ~ 5 | Rigid scaffold mimics the active cis-conformation. Prevents in vivo isomerization. |
| CA4 Analog | trans-1,2-diarylcyclobutane | Tubulin | > 10,000 | Rigid scaffold locked in the inactive trans-conformation. |
Case Study: Stereoselective Anticancer Activity of Photodimerized Isomers
Recent research involving the solid-state photodimerization of vinyl-substituted aromatic compounds has enabled the selective synthesis of different cyclobutane and dicyclobutane isomers.[8][9] In one such study, four distinct isomers were isolated and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.
The results were striking: one specific isomer, designated "Isomer 2," exhibited significantly greater cytotoxicity across all tested cell lines compared to the other three isomers.[8][10] This provides unequivocal evidence that the precise stereochemical arrangement of the substituents on the cyclobutane core is the critical factor governing the compound's ability to induce a cytotoxic effect. The differential activity highlights the high degree of stereochemical fidelity required for interaction with the relevant intracellular target(s).
Table 2: Comparative Anticancer Activity of Synthesized Cyclobutane Isomers Data adapted from Qin, Z. et al., Molecules, 2024.[8][9][10]
| Compound | T-24 (Bladder) IC₅₀ (μM) | HeLa (Cervical) IC₅₀ (μM) | HepG-2 (Liver) IC₅₀ (μM) |
| Isomer 1α | > 10 | > 10 | > 10 |
| Isomer 1β | > 10 | > 10 | > 10 |
| Isomer 1γ | > 10 | > 10 | > 10 |
| Isomer 2 | 7.0 ± 0.3 | 6.2 ± 0.8 | 8.2 ± 0.9 |
Experimental Validation: Protocols for Differentiating Isomer Activity
To rigorously quantify the differences in biological activity between cis and trans cyclobutane isomers, standardized and validated experimental protocols are essential. The following sections provide step-by-step methodologies for two of the most common and informative assays in drug discovery.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, HepG2) under standard conditions (37°C, 5% CO₂).
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the cis and trans isomers in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of each isomer in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
After allowing cells to adhere for 24 hours, remove the old medium and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient for the drug to exert its effect.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value for each isomer.
-
Protocol 2: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a compound (the "competitor") for a specific receptor by measuring its ability to displace a known radioactively labeled ligand ("radioligand").[12][13] It is the gold standard for determining the equilibrium dissociation constant (Kᵢ), which reflects the intrinsic affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor or from native tissue. Homogenize and centrifuge to isolate the membrane fraction, then resuspend in an appropriate assay buffer.
-
Radioligand: Select a high-affinity radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled). Dilute it in assay buffer to a concentration near its Kₑ (equilibrium dissociation constant).
-
Competitors: Prepare stock solutions of the cis and trans isomers in DMSO, followed by serial dilutions in the assay buffer.
-
-
Assay Setup (in 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, receptor membranes, and a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.
-
Competition Wells: Add assay buffer, radioligand, receptor membranes, and varying concentrations of the cis or trans test isomer.
-
Causality Check: The NSB wells are crucial for determining the amount of radioligand that binds to non-receptor components (like the filter or plastic), which must be subtracted from all other readings.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter mat into a sample bag, add scintillation cocktail, and seal.
-
Measure the radioactivity retained on the filter for each sample using a scintillation counter. The output is typically in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate specific binding: (Total Binding CPM) - (NSB CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression (e.g., one-site fit) to determine the IC₅₀ for each isomer.
-
Calculate the Kᵢ value for each isomer using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion and Future Outlook
The evidence is unequivocal: the geometric configuration of substituents on a cyclobutane ring is a critical driver of biological activity. As demonstrated through case studies and validated by robust experimental protocols, cis and trans isomers can exhibit profoundly different pharmacological profiles, from cytotoxicity to receptor affinity.[5][14] This distinction is not an academic curiosity but a central tenet of modern drug design.
The increasing use of small, strained rings like cyclobutane in medicinal chemistry is a testament to their value in creating conformationally restricted molecules with improved drug-like properties, such as metabolic stability and optimized pharmacophore presentation.[3][15] For researchers and drug development professionals, a thorough understanding and rigorous experimental comparison of the relevant stereoisomers are not just best practices—they are essential for the successful discovery and development of novel, effective therapeutics. The ability to precisely control and leverage the spatial arrangement of a molecule will continue to be a powerful tool in designing the medicines of the future.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. esports.bluefield.edu - Cis Trans Isomerism Basics [esports.bluefield.edu]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cis Trans Isomers - Housing Innovations [dev.housing.arizona.edu]
- 15. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Differences Between Cis and Trans 1,3-Disubstituted Cyclobutanes
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physical, chemical, and biological properties. This guide provides an in-depth technical comparison of the conformational landscapes of cis and trans 1,3-disubstituted cyclobutanes, moving beyond simplistic textbook representations to explore the subtle interplay of forces that govern their three-dimensional structures and relative stabilities. The cyclobutane motif is of growing interest in medicinal chemistry, often utilized as a conformationally restricted isostere for larger, more flexible moieties[1]. A thorough grasp of its conformational preferences is therefore essential for rational drug design.
The Puckered Nature of the Cyclobutane Ring: A Prerequisite for Understanding
Unlike its planar depiction in introductory texts, cyclobutane is not flat. A planar conformation would impose significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to the inherent angle strain from its C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons[2][3]. To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation[2][3][4]. In this non-planar arrangement, one carbon atom is bent out of the plane of the other three, with a puckering angle of approximately 25-35°[3][5][6]. This puckering reduces the eclipsing interactions between adjacent C-H bonds, although it slightly increases the angle strain[2].
This puckering gives rise to two distinct types of substituent positions, analogous to the axial and equatorial positions in cyclohexane: pseudo-axial (or simply axial) and pseudo-equatorial (or equatorial)[7][8][9][10]. Axial substituents are roughly perpendicular to the approximate plane of the ring, while equatorial substituents are oriented more towards the periphery. The puckered conformations can rapidly interconvert, with the "flap" of the butterfly moving from one carbon to its opposite[3].
Cis vs. Trans 1,3-Disubstituted Cyclobutanes: A Tale of Two Isomers
The relative stability of cis and trans 1,3-disubstituted cyclobutanes is generally dictated by the minimization of steric strain, specifically the avoidance of unfavorable 1,3-diaxial interactions.
The General Rule: Cis Isomers are Typically More Stable
In the vast majority of cases, the cis isomer of a 1,3-disubstituted cyclobutane is thermodynamically more stable than its trans counterpart[11][12][13][14]. The rationale for this lies in the ability of the cis isomer to adopt a conformation where both substituents occupy the more sterically favorable pseudo-equatorial positions[7]. This arrangement minimizes steric repulsion between the substituents and the axial hydrogens on the ring.
In contrast, for the trans isomer to accommodate its substituents on opposite faces of the ring, one substituent must inevitably occupy a pseudo-axial position while the other is pseudo-equatorial[7]. The pseudo-axial substituent experiences significant steric hindrance from the other axial hydrogen on the same side of the ring, a destabilizing interaction known as a 1,3-diaxial interaction[11][12][13][14]. This steric clash renders the trans isomer higher in energy and thus less stable.
Experimental and Computational Methodologies for Conformational Analysis
The conformational preferences of cyclobutane derivatives are not merely theoretical constructs; they are elucidated through a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing the conformations of cyclobutanes in solution[15][16]. The magnitudes of vicinal (³J) and long-range (⁴J) proton-proton coupling constants are dependent on the dihedral angles between the coupled protons, which in turn are a function of the ring's pucker and the substituent's orientation. By comparing experimentally observed coupling constants with those calculated for different conformations, the equilibrium position between axial and equatorial conformers can be determined[15]. For instance, a large ⁴J(eq-eq) coupling (around 5 Hz) and a small ⁴J(ax-ax) coupling (near 0 Hz) can be indicative of specific conformational geometries[15]. The chemical shifts of the ring protons can also provide valuable conformational information[15][17][18].
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of cyclobutane derivatives[19][20]. These methods can accurately predict the geometries and relative energies of different conformers, including the puckering angle and the energetic penalty of placing a substituent in a pseudo-axial position[11][12][13][14]. Molecular mechanics (MM) calculations, while less computationally intensive, can also provide valuable insights into the conformational preferences of these systems[15].
Visualizing the Conformational Landscape
To better illustrate the concepts discussed, the following diagrams depict the puckered conformations of cis- and trans-1,3-disubstituted cyclobutanes.
Figure 1. Conformational representations of cis- and trans-1,3-disubstituted cyclobutanes.
The Exception to the Rule: When Trans is More Stable
While the preference for cis isomers is a strong general trend, there are notable exceptions. In the case of 1,3-diphenylsulphonylcyclobutane, experimental and computational studies have shown that the trans isomer is more stable than the cis isomer by approximately 2.1-2.6 kcal/mol[11][12][13][14]. This unusual stability of the trans isomer is attributed to the cyclobutane ring in this molecule being nearly planar[11][12][13]. In a planar conformation, the steric repulsions that would normally destabilize the trans isomer are altered, and other electronic or dipolar effects may become dominant.
Summary of Conformational Differences
| Feature | cis-1,3-Disubstituted Cyclobutane | trans-1,3-Disubstituted Cyclobutane |
| General Stability | Generally more stable | Generally less stable |
| Preferred Conformation | Both substituents pseudo-equatorial | One substituent pseudo-axial, one pseudo-equatorial |
| Key Stabilizing Factor | Avoidance of 1,3-diaxial interactions | - |
| Key Destabilizing Factor | - | Presence of a 1,3-diaxial interaction |
| Notable Exception | - | 1,3-diphenylsulphonylcyclobutane (more stable due to a near-planar ring) |
Conclusion
The conformational analysis of 1,3-disubstituted cyclobutanes reveals a fascinating interplay of angle strain, torsional strain, and steric effects. The general rule that the cis isomer is more stable due to its ability to adopt a diequatorial conformation holds true for a wide range of substituents. However, as with many principles in organic chemistry, exceptions exist, highlighting the importance of considering the specific electronic and steric properties of the substituents . For researchers in drug discovery and development, a deep appreciation of these conformational nuances is not merely academic; it is a critical component of designing molecules with desired three-dimensional shapes and, consequently, biological activities. The continued use of advanced spectroscopic and computational techniques will undoubtedly further refine our understanding of these fundamental stereochemical principles.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Item - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - figshare - Figshare [figshare.com]
validation of stereochemistry of cis-3-(aminomethyl)cyclobutylamine
An In-Depth Technical Guide to the Stereochemical Validation of cis-3-(Aminomethyl)cyclobutylamine
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and development, the precise control and validation of a molecule's three-dimensional structure are paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical techniques for the stereochemical validation of cis-3-(aminomethyl)cyclobutylamine, a key building block in medicinal chemistry. Our focus is on providing robust, field-proven methodologies that ensure the highest level of scientific integrity.
The cyclobutane ring, a "strained" four-membered carbocycle, imparts unique conformational constraints that are increasingly sought after in drug design to achieve receptor-binding specificity and optimize ADME (absorption, distribution, metabolism, and excretion) properties. The cis configuration of the aminomethyl and amine substituents on the cyclobutane core of our target molecule presents a specific analytical challenge: to unequivocally confirm the relative stereochemistry of these two groups. This guide will delve into the primary methodologies for this validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry in Solution
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For the validation of cis-3-(aminomethyl)cyclobutylamine, specific one- and two-dimensional NMR experiments are indispensable for confirming the cis relationship between the substituents.
The Power of the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon where the spin polarization of one nucleus is altered by the saturation of another nucleus if they are spatially close (typically within 5 Å). This through-space correlation is the cornerstone of determining relative stereochemistry. For cis-3-(aminomethyl)cyclobutylamine, an NOE enhancement between the protons on the carbons bearing the aminomethyl and amine groups would provide definitive evidence of their cis orientation.
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the preferred method. In this experiment, cross-peaks are observed between protons that are close in space.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical to ensure good signal dispersion and to avoid exchange broadening of the amine protons.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). A mixing time of 500-800 ms is typically a good starting point for small molecules of this size.
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Look for a cross-peak between the methine proton of the C-NH₂ group and the methylene protons of the CH₂NH₂ group. The presence of this cross-peak is a strong indicator of the cis relationship.
Causality Behind Experimental Choices:
-
High-Field Spectrometer: Provides better signal resolution, which is crucial for resolving potentially overlapping signals in the cyclobutane ring system.
-
Choice of Mixing Time: The NOE effect is time-dependent. A mixing time that is too short may not allow for sufficient magnetization transfer, while one that is too long can lead to spin diffusion, complicating the interpretation.
Workflow for NMR-Based Stereochemical Assignment
Caption: Workflow for NMR-based validation of cis stereochemistry.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a molecule can be crystallized, single-crystal X-ray diffraction provides an unparalleled level of structural detail, including bond lengths, bond angles, and, most importantly, the absolute and relative stereochemistry in the solid state.
The primary challenge with this technique is often the preparation of a single crystal of suitable quality. For a small, flexible molecule like cis-3-(aminomethyl)cyclobutylamine, which is likely a liquid or low-melting solid at room temperature, derivatization to a salt (e.g., hydrochloride or tartrate) is often necessary to induce crystallization.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Derivatization and Crystallization:
-
React the amine with a suitable acid (e.g., HCl, tartaric acid) to form a salt.
-
Screen for crystallization conditions using various solvents and techniques (e.g., slow evaporation, vapor diffusion).
-
-
Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure. The resulting electron density map will unequivocally show the relative positions of the substituents on the cyclobutane ring.
Trustworthiness of the Method:
X-ray crystallography is a self-validating technique. The quality of the final structure is assessed by statistical parameters such as the R-factor, which should be low (typically < 0.05 for a good quality structure), and the goodness-of-fit (GOF).
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
While NMR and X-ray crystallography are excellent for determining relative stereochemistry (cis vs. trans), they do not distinguish between enantiomers. cis-3-(aminomethyl)cyclobutylamine is achiral due to a plane of symmetry. However, if the molecule were chiral (e.g., with different substituents at other positions), chiral HPLC would be the method of choice to separate and quantify the enantiomers.
For the purpose of this guide, we will consider a hypothetical chiral derivative to illustrate the principle. The amine groups can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. Alternatively, the underivatized amine can be separated on a chiral stationary phase (CSP).
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. For amines, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support) are often effective.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or mass spectrometry). The separation of the two peaks indicates the presence of both enantiomers, and their relative peak areas can be used to determine the enantiomeric excess (ee).
Logical Flow for Chiral Purity Assessment
Caption: Workflow for chiral HPLC method development and analysis.
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations | Sample Requirement |
| NMR (NOESY) | Relative stereochemistry (cis/trans) in solution | Non-destructive, relatively fast, provides information on solution-state conformation | Does not provide absolute stereochemistry, can be complex to interpret for conformationally flexible molecules | 5-10 mg, soluble sample |
| X-ray Crystallography | Absolute and relative stereochemistry in the solid state | Unambiguous structure determination, "gold standard" | Requires a suitable single crystal, which can be difficult to obtain; solid-state conformation may differ from solution | <1 mg, single crystal |
| Chiral HPLC | Enantiomeric purity | High sensitivity, quantitative, well-established for quality control | Does not provide structural information, method development can be time-consuming | Micrograms to milligrams, soluble sample |
Conclusion and Recommendations
For the comprehensive stereochemical validation of cis-3-(aminomethyl)cyclobutylamine, a multi-pronged approach is recommended.
-
Initial Confirmation: Use 1D and 2D NMR, particularly a NOESY experiment, as the primary method to confirm the cis relative stereochemistry in solution. This is a relatively rapid and non-destructive technique that provides crucial information about the molecule's structure in a pharmaceutically relevant state.
-
Absolute Proof: For regulatory filings or when absolute certainty is required, X-ray crystallography of a suitable salt or derivative should be pursued. This will provide an unambiguous determination of the solid-state structure.
-
Purity Assessment: Although the target molecule is achiral, for chiral analogues, chiral HPLC is essential for determining enantiomeric purity, a critical quality attribute for any chiral drug substance.
By combining these powerful analytical techniques, researchers and drug development professionals can be confident in the stereochemical integrity of cis-3-(aminomethyl)cyclobutylamine and its derivatives, ensuring the development of safe and effective medicines.
A Senior Application Scientist's Guide to the X-ray Crystallography of cis-1,3-Disubstituted Cyclobutane Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, the quest for novel scaffolds that offer a departure from the "flat" world of aromatic rings has led to a resurgence of interest in three-dimensional structures. Among these, the cyclobutane motif is an increasingly attractive, albeit underrepresented, scaffold in drug design.[1][2] Its inherent ring strain and puckered conformation bestow a rigid and well-defined three-dimensional geometry that can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles.
The cis-1,3-disubstitution pattern is of particular strategic importance. It projects functional groups in a "U-shaped" or "V-shaped" conformation, a spatial arrangement that is challenging to replicate with more flexible aliphatic chains or flat aromatic systems. This unique stereochemical presentation makes these derivatives valuable as rigid bioisosteres for motifs like gem-dimethyl groups or as core fragments for exploring novel binding interactions. Understanding the precise solid-state conformation of these molecules is not merely an academic exercise; it is a critical step in rational drug design, enabling accurate structure-activity relationship (SAR) studies and computational modeling.
This guide provides a comprehensive comparison of crystallographic techniques as applied to cis-1,3-disubstituted cyclobutane derivatives. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights to navigate the challenges inherent in crystallizing and analyzing these unique structures.
The Conformational Dichotomy: Puckered vs. Planar
The cyclobutane ring is in a constant battle against angle and torsional strain. Unlike the strain-free cyclohexane chair, a planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal sp³ angle of 109.5°. To alleviate the eclipsing interactions of its substituents, the ring "puckers," resulting in a non-planar conformation.
The degree of this pucker is a critical parameter. For cis-1,3-disubstituted cyclobutanes, this puckering places one substituent in an axial-like position and the other in an equatorial-like position. The seminal work on cis-1,3-cyclobutanedicarboxylic acid by Adman and Margulis provided definitive crystallographic evidence of this puckered conformation, measuring a dihedral angle of 149 ± 3°.[3][4] This finding was crucial because it demonstrated that even in the solid state, where packing forces can be significant, the inherent conformational preference of the ring often dominates.[3] However, it is noteworthy that the conformation can be influenced by the crystalline environment; in some cases, planar rings have been observed, particularly for trans-isomers or when dictated by strong intermolecular forces.[3][5][6]
A Validated Workflow for Single-Crystal X-ray Diffraction
Obtaining a high-quality crystal structure is a multi-stage process that demands both theoretical understanding and practical skill. The following workflow is a self-validating system, with checkpoints to ensure the quality of the final structure.
Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: From Powder to Structure
This protocol outlines the essential steps for determining the crystal structure of a representative cis-1,3-disubstituted cyclobutane derivative.
1. Crystal Growth: The Foundational, and Often Most Difficult, Step
-
Rationale: The quality of the diffraction data is fundamentally limited by the quality of the single crystal. For cyclobutane derivatives, which can sometimes be oily or difficult to crystallize, screening a variety of conditions is paramount. The goal is to achieve slow, ordered growth.
-
Methodology:
-
Material Purity: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit nucleation or be incorporated as defects.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water) and solvent/anti-solvent systems.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion: Place the concentrated solution of the compound in a small, open container (e.g., a small test tube). Place this container inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: If the compound's solubility is highly temperature-dependent, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures, over several hours or days.
-
2. Crystal Selection and Mounting
-
Rationale: An ideal crystal for single-crystal X-ray diffraction should be well-formed, optically clear, and free of cracks or satellite growths.[7] The size is also critical; typically, dimensions between 0.1 and 0.4 mm are suitable for modern diffractometers.[7]
-
Methodology:
-
Under a stereomicroscope, identify a suitable crystal.
-
Using a micromanipulator or a very fine needle, carefully detach the chosen crystal.
-
Mount the crystal onto a glass fiber or a cryo-loop using a minimal amount of a viscous oil (e.g., Paratone-N).
-
If data is to be collected at low temperatures (standard practice to reduce thermal motion), the mounted crystal is flash-cooled in a stream of cold nitrogen gas.
-
3. Data Collection
-
Rationale: The goal is to measure the intensities of a complete and redundant set of diffraction spots. The strategy depends on the crystal's symmetry and diffraction quality.[8]
-
Methodology:
-
Center the crystal in the X-ray beam of the diffractometer.[7]
-
Collect a few initial frames to determine the unit cell parameters, crystal system, and overall diffraction quality.
-
Based on the initial screening, the instrument's software will typically calculate an optimal strategy for collecting a full sphere of data. This involves a series of runs where the crystal is rotated through different angles.
-
Initiate the full data collection. The exposure time per frame and the total collection time can range from a few hours to overnight, depending on how well the crystal diffracts.[7]
-
4. Structure Solution, Refinement, and Validation
-
Rationale: The collected diffraction intensities must be mathematically converted into a three-dimensional electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: Using software packages (e.g., SHELXT, Olex2), an initial structural model is generated using direct methods, which is a powerful technique for small molecules.[9]
-
Structure Refinement: The atomic positions and thermal parameters are adjusted using a least-squares refinement algorithm to minimize the difference between the observed diffraction data and the data calculated from the model.
-
Validation: The quality of the final model is assessed using metrics like the R1 factor (which should ideally be < 5% for a good structure) and by checking for any alerts using tools like PLATON or the IUCr's CheckCIF server.[7]
-
Comparative Data Analysis: A Case Study
To illustrate the type of data obtained, we can examine the key structural parameters for cis-1,3-cyclobutanedicarboxylic acid, a foundational example in this class of molecules.
| Parameter | Experimental Value | Significance |
| Puckering Dihedral Angle | 149 ± 3°[3] | Quantifies the deviation from a planar ring, confirming the puckered conformation. |
| Average C-C Bond Length | 1.554 ± 0.01 Å[3] | Slightly longer than a typical alkane C-C bond (~1.54 Å), reflecting the ring strain. |
| Hydrogen Bonding | Yes, infinite chains[3] | Demonstrates how intermolecular forces dictate the crystal packing arrangement. |
| Crystal System | Monoclinic[3] | Describes the symmetry of the unit cell in the crystal lattice. |
| Space Group | P2₁/n[3] | Defines the specific symmetry operations within the unit cell. |
Impact on Drug Design & Alternative Methodologies
The precise atomic coordinates from X-ray crystallography are invaluable for drug development. They provide an unambiguous "ground truth" for:
-
Computational Modeling: Validating or parameterizing force fields for molecular dynamics simulations.
-
Structure-Based Design: Understanding how a cyclobutane-containing drug candidate fits into a protein's active site.
-
Bioisosteric Replacement: The rigid puckered structure can serve as a superior replacement for more metabolically labile groups, such as a tert-butyl group, while maintaining a similar spatial profile.[10] For instance, replacing a metabolically unstable cyclohexane with a difluorocyclobutane moiety led to the development of Ivosidenib, an approved IDH1 inhibitor.
While X-ray crystallography provides the definitive solid-state structure, it is not the only tool. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative for studying the conformation in solution, where the molecule may behave differently than in a rigid crystal lattice. Computational chemistry allows for the exploration of conformational energy landscapes and can predict the relative stabilities of different puckered states. The most robust approach often involves a combination of these techniques, using the crystal structure as a benchmark for solution-state and computational studies.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
- 8. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excillum.com [excillum.com]
- 10. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: A Comparative Guide to Cyclobutylamine Scaffolds and Other Diamine Linkers in Drug Discovery
In the intricate world of drug design, the linker element, often perceived as a simple spacer, is in reality a critical architect of a molecule's overall performance. The choice of a linker can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the diverse array of linker technologies, diamine linkers are fundamental building blocks. This guide provides an in-depth technical comparison of the increasingly popular cyclobutylamine scaffolds against other common diamine linkers, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Strategic Importance of the Diamine Linker
Diamine linkers serve as versatile connectors, bridging two key pharmacophoric elements within a single molecule. Their structural characteristics, such as length, rigidity, and polarity, dictate the spatial orientation of these elements, which in turn governs the molecule's interaction with its biological target. The selection of an appropriate diamine linker is a pivotal decision in medicinal chemistry, with significant implications for a compound's ultimate success.
Cyclobutylamine Scaffolds: A Paradigm of Conformational Constraint
Cyclobutane-containing diamines have emerged as a compelling class of rigid linkers in modern drug discovery.[1][2] The inherent puckered, three-dimensional structure of the cyclobutane ring imparts a significant degree of conformational restriction compared to their acyclic counterparts.[1] This pre-organization of the molecule can minimize the entropic penalty upon binding to a target, potentially leading to enhanced binding affinity and potency.[1]
The unique geometry of the cyclobutane ring also allows for precise positioning of the two amine functionalities in either a cis or trans orientation, offering distinct vectors for molecular elaboration.[3][4] This structural rigidity can be instrumental in achieving high target selectivity, as the constrained conformation is less likely to adapt to the binding sites of off-target proteins.
A Comparative Look: Cyclobutylamine vs. Other Diamine Linkers
To objectively assess the merits of cyclobutylamine scaffolds, it is essential to compare them against other widely used diamine linkers, such as flexible acyclic diamines (e.g., ethylenediamine) and other cyclic diamines (e.g., piperazine).
The Contenders: A Structural Overview
-
Cyclobutylamine Diamines: These linkers, such as 1,3-diaminocyclobutane, offer a rigid and defined spatial arrangement of the amine groups.[3]
-
Acyclic Diamines: Linkers like ethylenediamine and its longer-chain homologs are characterized by their high degree of conformational flexibility.
-
Piperazine-Based Diamines: Piperazine is a six-membered heterocyclic diamine that provides a semi-rigid scaffold.
Below is a visual representation of the structural differences between these linker types.
Caption: Classification of common diamine linkers based on conformational flexibility.
Head-to-Head Comparison: A Data-Driven Analysis
To illustrate the impact of linker choice, we present a comparative analysis of a hypothetical model system where a common pharmacophore is functionalized with each of the three linker types. The following table summarizes key physicochemical and performance-related parameters based on established principles and data from analogous systems found in the literature.[1][5]
| Property | Cyclobutylamine Linker | Acyclic Diamine Linker | Piperazine Linker | Rationale & References |
| Conformational Rigidity | High | Low | Moderate | The puckered ring of cyclobutane significantly restricts bond rotation.[1] Acyclic chains have multiple rotatable bonds. Piperazine exists in a chair conformation with some flexibility. |
| Calculated logP | 2.1 | 1.8 | 1.9 | The increased sp³ character of the cyclobutane ring can lead to a slight increase in lipophilicity compared to a short acyclic chain.[5] |
| Aqueous Solubility | Moderate | High | High | Increased flexibility and the presence of polar amine groups in acyclic and piperazine linkers can enhance solubility. |
| Binding Affinity (Kd) | Lower (Higher Affinity) | Higher (Lower Affinity) | Intermediate | Reduced entropic penalty upon binding due to pre-organization often leads to higher affinity for rigid linkers.[1][6] |
| Metabolic Stability (in vitro T½) | Higher | Lower | Moderate | The constrained cyclobutane structure can shield metabolically labile sites from enzymatic degradation.[1] Flexible chains are more susceptible to metabolism. |
| Cell Permeability | Moderate to High | Low to Moderate | Moderate | The ability of rigid linkers to shield polar groups can sometimes enhance cell permeability. |
Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for the synthesis of a model compound series and for key comparative assays.
Synthesis of a Model Comparative Compound Series
This protocol describes the synthesis of a simple N-phenylacetamide derivative functionalized with a terminal amine via three different diamine linkers: cis-1,3-diaminocyclobutane, ethylenediamine, and piperazine.
Caption: General synthetic workflow for the model compound series.
Step 1: Coupling of 2-Chloro-N-phenylacetamide with Mono-Boc-Protected Diamine
-
To a solution of mono-Boc-protected diamine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).
-
Add 2-chloro-N-phenylacetamide (1.0 eq) to the suspension.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (20 mL/mmol).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to yield the final amine hydrochloride salt.
-
The free amine can be obtained by neutralization with a suitable base.
Protocol for Determining Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol outlines a general method for assessing the binding affinity of the synthesized compounds to a model protein target.
-
Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a dilution series of each synthesized compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Protocol for Assessing Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (T½) from the disappearance rate of the compound.
Conclusion: The Rationale for Rigidity
The choice of a diamine linker is a critical decision in drug design that should be guided by the specific goals of the project. While flexible acyclic linkers offer synthetic simplicity and can be advantageous in certain contexts, the incorporation of a rigid cyclobutylamine scaffold presents a powerful strategy for enhancing key drug-like properties. The conformational constraint provided by the cyclobutane ring can lead to improved binding affinity, increased metabolic stability, and enhanced selectivity.[1] The experimental protocols provided in this guide offer a framework for the systematic evaluation of different diamine linkers, enabling a data-driven approach to linker selection and optimization. As our understanding of the intricate role of linkers continues to evolve, the rational design of these crucial molecular architects will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 4. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The influence of rigid or flexible linkage between two ligands on the effective affinity and avidity for reversible interactions with bivalent receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Modeling of Cis- and Trans-Cyclobutylamine Derivatives
Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the conformational control of small molecule therapeutics is a cornerstone of rational design. Cyclobutylamine derivatives, as conformationally restricted building blocks, have garnered significant interest.[1] Their rigid, puckered four-membered ring system offers a unique three-dimensional architecture that can pre-organize appended pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for their biological targets. The stereochemical arrangement of substituents on the cyclobutane ring—specifically, the cis and trans configurations—can profoundly influence the molecule's shape, polarity, and ultimately, its pharmacological activity.
This guide provides a comprehensive comparison of computational approaches to modeling cis and trans cyclobutylamine derivatives. We will delve into the theoretical underpinnings of these methods, present a step-by-step workflow for their application, and critically evaluate the computational predictions against available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the design and optimization of novel therapeutics incorporating the cyclobutylamine scaffold.
Theoretical Foundations: Capturing the Nuances of a Puckered Ring
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate angle and torsional strain.[1][2] This puckering creates two distinct substituent positions: axial and equatorial-like. The interplay of steric and electronic effects between substituents in these positions dictates the relative stability of cis and trans isomers.
Computational modeling provides a powerful lens to dissect these subtle energetic differences. At the heart of these methods lies the solution of the Schrödinger equation, which describes the behavior of electrons in a molecule. However, for systems of practical interest, exact solutions are intractable, necessitating the use of approximations.
Quantum Mechanics (QM) Methods
For the level of accuracy required to discern the small energy differences between stereoisomers, Quantum Mechanics (QM) methods are indispensable.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[3] It approximates the complex many-electron wavefunction by focusing on the electron density. The choice of the exchange-correlation functional is critical. For non-covalent interactions, which can play a role in the conformational preferences of substituted cyclobutanes, functionals like M06-2X and ωB97X-D are often recommended as they are specifically parameterized to better account for dispersion forces.[4][5]
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a wavefunction-based method that provides a more rigorous treatment of electron correlation than many DFT functionals. While computationally more demanding than DFT, it can serve as a valuable benchmark for validating DFT results.
The Importance of the Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.
-
Pople Style Basis Sets (e.g., 6-31G, 6-311+G)): These are widely used and offer a good compromise between accuracy and computational expense for geometry optimizations of organic molecules. The addition of polarization functions () and diffuse functions (+) is crucial for accurately describing the geometry and energetics of molecules with heteroatoms like nitrogen.
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate energies. They are particularly well-suited for single-point energy calculations on optimized geometries.
Experimental Workflow: A Step-by-Step Guide to Modeling Cis- vs. Trans-1,3-Diaminocyclobutane
To illustrate the practical application of these theoretical concepts, we will outline a detailed protocol for the computational analysis of cis- and trans-1,3-diaminocyclobutane. This system is an excellent model due to the availability of experimental X-ray crystallographic data for comparison.[1]
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of cis-3-(Boc-aminomethyl)cyclobutylamine
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of a secure and ethical work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of cis-3-(Boc-aminomethyl)cyclobutylamine, a valuable building block in pharmaceutical research. By offering a deep, technically-grounded understanding of the procedures, this document aims to be your preferred source for information on laboratory safety and chemical handling.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's inherent hazards is paramount. This compound is classified with the following hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
These classifications necessitate meticulous handling and the consistent use of appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Information for this compound
| Hazard Statement | GHS Pictogram | Precautionary Measures |
| H302: Harmful if swallowed | GHS07 | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| H315: Causes skin irritation | GHS07 | P280: Wear protective gloves/protective clothing and eye/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| H319: Causes serious eye irritation | GHS07 | P280: Wear protective gloves/protective clothing and eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
The Disposal Decision Workflow: A Step-by-Step Approach
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste . It must not be disposed of down the drain or in regular trash.[3] The following workflow provides a logical sequence for its proper management from generation to final disposal.
Caption: Disposal decision workflow for this compound.
In-Lab Neutralization Protocol for Small Quantities
For small quantities of this compound waste, an in-lab neutralization of the amine group can be performed to reduce its basicity and potential reactivity before collection by your institution's Environmental Health & Safety (EHS) office. This procedure should only be carried out by trained personnel in a designated fume hood with appropriate PPE.[4]
Causality: The primary amine group in this compound is basic and will react with an acid in a neutralization reaction. This converts the amine into its corresponding ammonium salt, which is generally more water-soluble and less reactive. The tert-butyloxycarbonyl (Boc) protecting group is labile to strong acids but stable under weakly acidic conditions. Therefore, a weak acid is employed for this neutralization to avoid unintended deprotection.[5][6]
Experimental Protocol: Amine Neutralization
-
Preparation:
-
Don appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Perform the entire procedure in a certified chemical fume hood.[4]
-
Prepare a dilute solution of a weak acid, such as 1 M citric acid or 1 M acetic acid. Avoid strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for this simple neutralization, as they can cleave the Boc-protecting group.[5][7]
-
Ensure a spill kit is readily available.
-
-
Neutralization Procedure:
-
If the waste is a solid, dissolve it in a minimal amount of a compatible solvent (e.g., isopropanol, ethanol).
-
Place the container with the amine waste in a secondary container, such as an ice bath, to dissipate any heat generated during the exothermic neutralization reaction.[4]
-
While stirring, slowly and carefully add the dilute weak acid solution to the amine waste.[7]
-
Monitor the pH of the solution using calibrated pH paper or a pH meter.
-
Continue the dropwise addition of the acid until the pH of the solution is between 6.0 and 8.0.[7]
-
Once neutralized, the solution must be collected as hazardous waste.
-
-
Waste Collection:
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name "Neutralized this compound waste," the composition (including the acid used), and the date of accumulation.[8]
-
Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[8]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity of the spill.
-
For large spills or those involving other hazardous substances, evacuate the laboratory and immediately contact your institution's EHS department.
-
-
Contain and Clean (for small, manageable spills):
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Urethanases for the Enzymatic Hydrolysis of Low Molecular Weight Carbamates and the Recycling of Polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. research.columbia.edu [research.columbia.edu]
Navigating the Safe Handling of cis-3-(Boc-aminomethyl)cyclobutylamine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. The compound cis-3-(Boc-aminomethyl)cyclobutylamine, a valuable building block in medicinal chemistry, requires meticulous handling to mitigate its inherent risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the compound's hazard profile is crucial. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
The primary hazards are associated with its irritant properties and acute oral toxicity.[1] The Boc (tert-butyloxycarbonyl) protecting group renders the amine less nucleophilic than its parent compound, but the overall molecule still presents risks upon direct contact or inhalation. The cyclobutylamine moiety can also contribute to its irritant nature.
Table 1: Hazard Summary
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07: Harmful/Irritant |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07: Harmful/Irritant |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07: Harmful/Irritant |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation | Warning | GHS07: Harmful/Irritant |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure through all potential routes:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] Given the "serious eye irritation" classification, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[3]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling amines. Always check the glove manufacturer's specifications for compatibility with aminomethyl compounds. Double-gloving can provide an extra layer of protection, particularly during weighing and transfer operations.
-
Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.
-
Respiratory Protection: Due to the risk of respiratory irritation, all handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Caption: Required PPE based on handling conditions.
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the risk of exposure and ensures the integrity of the compound.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. The Boc protecting group is acid-labile and can be cleaved under acidic conditions.
-
The container should be tightly sealed and clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Step 2: Weighing and Aliquoting
-
This procedure must be performed inside a chemical fume hood to mitigate inhalation risks.
-
Use a dedicated, clean set of spatulas and weighing paper.
-
Handle the solid material gently to avoid creating dust.
-
Close the primary container immediately after removing the desired amount.
Step 3: Dissolution and Reaction Setup
-
When preparing solutions, add the solid this compound to the solvent slowly.
-
If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
All subsequent reaction steps should be carried out in a closed system or within a chemical fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, weighing paper, etc.) and any residual solid compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in regular trash.
Caption: Waste disposal workflow for this compound.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
